Product packaging for 2-Hydroxybenzene-1,3,5-tricarbaldehyde(Cat. No.:CAS No. 81502-74-1)

2-Hydroxybenzene-1,3,5-tricarbaldehyde

Cat. No.: B1306181
CAS No.: 81502-74-1
M. Wt: 178.14 g/mol
InChI Key: HKAZHQGKWVMFHP-UHFFFAOYSA-N
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Description

2-Hydroxybenzene-1,3,5-tricarbaldehyde is a useful research compound. Its molecular formula is C9H6O4 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O4 B1306181 2-Hydroxybenzene-1,3,5-tricarbaldehyde CAS No. 81502-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxybenzene-1,3,5-tricarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-3-6-1-7(4-11)9(13)8(2-6)5-12/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAZHQGKWVMFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383486
Record name 2-hydroxybenzene-1,3,5-tricarbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81502-74-1
Record name 2-hydroxybenzene-1,3,5-tricarbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-1,3,5-benzenetricarbaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Hydroxybenzene-1,3,5-tricarbaldehyde (CAS: 81502-74-1)

Executive Summary

This document provides a comprehensive technical overview of this compound (CAS No. 81502-74-1), a key organic building block. Also known by synonyms such as 2,4,6-triformylphenol and 2-hydroxy-1,3,5-benzenetricarboxaldehyde, this compound is a trifunctional aromatic aldehyde of significant interest in materials science and synthetic chemistry.[1] Its primary application lies in its role as a C₃-symmetric monomer for the synthesis of highly ordered porous crystalline materials known as Covalent Organic Frameworks (COFs).

This guide consolidates available data on its chemical and physical properties, spectroscopic characterization, and established synthesis protocols. It also explores its current applications and future potential. While the compound is a valuable synthetic intermediate, it should be noted that, based on extensive literature review, there is currently no public data available detailing its biological activity, involvement in signaling pathways, or direct applications in drug development. The focus of its utility remains firmly in the realm of advanced material synthesis.

Chemical and Physical Properties

This compound is typically a white to yellow crystalline powder.[2] Its physicochemical properties are summarized in the tables below. The compound exhibits limited solubility in water and most common organic solvents but is soluble in dimethyl sulfoxide (DMSO) and hot dimethylformamide (DMF), the latter being a suitable solvent for recrystallization.[3]

Table 1: Compound Identification
IdentifierValue
CAS Number 81502-74-1[1]
IUPAC Name This compound[1]
Synonyms 2-hydroxy-1,3,5-benzenetricarboxaldehyde, 2,4,6-triformylphenol, HTA[1][4]
Molecular Formula C₉H₆O₄[1]
Molecular Weight 178.14 g/mol [1]
InChI Key HKAZHQGKWVMFHP-UHFFFAOYSA-N[5]
Canonical SMILES C1=C(C=C(C(=C1C=O)O)C=O)C=O[1]
Table 2: Physicochemical Data
PropertyValueNotes
Physical Form White to Yellow Powder/Crystal[2]-
Melting Point 179 °C[6]Some sources report up to 204 °C
Boiling Point 282.9 °C (Predicted)-
Density 1.449 g/cm³ (Predicted)-
pKa 4.20 (Predicted)-
Solubility Limited in water and most organic solvents. Soluble in DMSO and hot DMF.[3]The yellow sodium salt is only slightly soluble in water.[3]
Purity Commercially available at >95% or >98%[5]-

Spectroscopic Data

The structural characterization of this compound relies on standard spectroscopic techniques. Available data is presented below.

Table 3: Spectroscopic Characterization
TechniqueDataSource
¹H NMR (400 MHz, DMSO-d₆) δ 10.33 (s, 2H, -CHO), 10.01 (s, 1H, -CHO), 8.54 (s, 2H, Ar-H)[4]
¹³C NMR No experimental data found in the searched literature.-
FT-IR While FT-IR data is indicated to be available in some chemical databases, specific peak assignments were not found in the public literature.[7]-
Mass Spectrometry Exact Mass: 178.026611 u. No experimental mass spectrometry data found.[6]
UV-Vis λmax = 335 nm (in Ethanol)[3]

Experimental Protocols

Synthesis of this compound

The most commonly cited synthesis is a one-step formylation of phenol using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA), a variation of the Duff reaction.[4]

Materials:

  • Phenol (3.6 g, 38.2 mmol)

  • Hexamethylenetetramine (HMTA) (11.8 g, 84.2 mmol)

  • Trifluoroacetic acid (TFA) (35 mL)

  • Hydrochloric acid (4 M aqueous solution, 50 mL)

  • Dimethylformamide (DMF) for recrystallization

  • Deionized water

Protocol:

  • Under a nitrogen atmosphere, dissolve phenol and hexamethylenetetramine in trifluoroacetic acid in a suitable reaction vessel.

  • Stir the mixture at 130°C for 16 hours.

  • Increase the temperature and heat the mixture to 150°C for an additional 3 hours.

  • Cool the reaction mixture to 120°C.

  • Carefully add 50 mL of 4 M aqueous HCl.

  • Heat the mixture at 105°C for 30 minutes to hydrolyze the intermediate Schiff bases.

  • Cool the mixture to room temperature, allowing the crude product to precipitate.

  • Filter the crude solid product and wash thoroughly with water.

  • Purify the crude product by recrystallization from hot dimethylformamide (DMF) to yield the final product as a pink or yellow solid.[4]

Synthesis_Workflow cluster_reactants Reactants & Solvent Phenol Phenol Mix Dissolve & Mix (N₂ Atmosphere) Phenol->Mix HMTA Hexamethylenetetramine (HMTA) HMTA->Mix TFA Trifluoroacetic Acid (TFA) TFA->Mix Heat1 Heat to 130°C (16 hours) Mix->Heat1 Heat2 Heat to 150°C (3 hours) Heat1->Heat2 Cool1 Cool to 120°C Heat2->Cool1 Hydrolysis Add 4M HCl Heat to 105°C (30 min) Cool1->Hydrolysis Cool2 Cool to Room Temp Hydrolysis->Cool2 Filter Filter & Wash (with Water) Cool2->Filter Recrystallize Recrystallize (from hot DMF) Filter->Recrystallize Product Final Product: 2-Hydroxybenzene- 1,3,5-tricarbaldehyde Recrystallize->Product COF_Synthesis Monomer1 2-Hydroxybenzene- 1,3,5-tricarbaldehyde (Trigonal Node) Reaction Condensation Reaction (Schiff Base Formation) Monomer1->Reaction Monomer2 Amine Linker (e.g., 1,4-Phenylenediamine) (Linear Linker) Monomer2->Reaction COF 2D Covalent Organic Framework (COF) Reaction->COF Application Potential Applications: - Gas Separation - Catalysis - Sensing COF->Application

References

An In-depth Technical Guide to 2-hydroxy-1,3,5-benzenetricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxy-1,3,5-benzenetricarbaldehyde, a key organic compound with significant applications in the synthesis of advanced materials and as an intermediate in the fine chemical and pharmaceutical industries.[1] This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and application, and visualizes key processes to facilitate understanding.

Compound Identification and Properties

The formal IUPAC name for the compound is 2-hydroxybenzene-1,3,5-tricarbaldehyde .[2][3] It is also commonly referred to as 2-hydroxy-1,3,5-benzenetricarboxaldehyde.[4]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₉H₆O₄[2][5]
Molecular Weight 178.14 g/mol [2][5]
Appearance White to yellow powder/crystal[4]
Melting Point 179 °C - 204 °C[4]
Boiling Point 282.9 ± 40.0 °C at 760 mmHg[5]
Density 1.5 ± 0.1 g/cm³[5]
pKa 4.17[6]
UV max (in Ethanol) 335 nm[7]
Solubility Limited in water and most organic solvents; Soluble in DMSO and hot DMF[6][7]
Flash Point 139.1 ± 23.8 °C[5]
CAS Number 81502-74-1[2][5]

Spectroscopic data is crucial for the identification and characterization of the compound.

Spectroscopy TypeDataReference(s)
¹H NMR (DMSO-d6, 400 MHz)δ 10.33 (s, 2H), 10.01 (s, 1H), 8.54 (s, 2H)[8]

Synthesis and Experimental Protocols

This compound can be prepared through a convenient one-step synthesis from phenol using the Duff formylation reaction.[8][9][10] This method utilizes hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) as the formylating system.[9][10]

This protocol details a facile, one-step procedure for the preparation of the title compound.

Materials:

  • Phenol (3.6 g, 38.2 mmol)

  • Hexamethylenetetramine (HMTA) (11.8 g, 84.2 mmol)

  • Trifluoroacetic acid (TFA) (35 mL)

  • Hydrochloric acid (HCl), 4 M aqueous solution (50 mL)

  • Deionized water

  • Dimethylformamide (DMF) for recrystallization

Procedure:

  • Under a nitrogen atmosphere, dissolve phenol and hexamethylenetetramine in trifluoroacetic acid in a suitable reaction flask.

  • Stir the mixture at 130 °C for 16 hours.

  • Increase the temperature and heat the mixture to 150 °C for 3 hours.

  • Cool the reaction mixture to 120 °C.

  • Carefully add 50 mL of 4 M HCl solution.

  • Heat the mixture at 105 °C for an additional 30 minutes.

  • Allow the mixture to cool to room temperature.

  • Filter the crude product and wash thoroughly with water.

  • Recrystallize the collected solid from hot dimethylformamide (DMF) to yield the purified product as a pink or yellowish solid.[6][8]

Synthesis_Workflow_Compound reactant reactant process process intermediate intermediate product product phenol Phenol + HMTA in Trifluoroacetic Acid heating1 Heat at 130°C for 16h phenol->heating1 heating2 Heat at 150°C for 3h heating1->heating2 hydrolysis Acid Hydrolysis (4M HCl, 105°C) heating2->hydrolysis crude Crude Product hydrolysis->crude purification Filter, Wash (H₂O) & Recrystallize (DMF) crude->purification final_product 2-hydroxybenzene- 1,3,5-tricarbaldehyde purification->final_product

Caption: Synthesis workflow for this compound.

Applications in Materials Science: Covalent Organic Frameworks (COFs)

This compound is a critical building block (linker) for the synthesis of Covalent Organic Frameworks (COFs) due to its trifunctional aldehyde nature.[1][8][9] COFs are a class of porous, crystalline polymers with potential applications in gas storage, separation, and catalysis.[11][12]

This protocol describes the synthesis of a specific Covalent Organic Framework, designated COF-1, via a Schiff base condensation reaction.

Materials:

  • This compound (HTA) (26.72 mg, 0.15 mmol)

  • 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT) (53.17 mg, 0.15 mmol)

  • Mesitylene (2.5 mL)

  • Dioxane (2.5 mL)

  • 6 M Acetic acid (0.5 mL)

  • Dry solvents for washing (Methanol, Acetone, THF)

Procedure:

  • Charge a 20 mL Pyrex tube with this compound (HTA) and 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT).

  • Add mesitylene, dioxane, and 6 M acetic acid to the tube.

  • Sonicate the mixture for 15 minutes to achieve a homogeneous dispersion.

  • Flash freeze the tube in a liquid nitrogen bath (77 K) and degas the contents.

  • Seal the tube and heat it at 120 °C for 3 days. A deep red-colored material should form.

  • After cooling, collect the product and wash it sequentially with dry methanol, acetone, and THF.

  • Perform a final wash using a Soxhlet extractor with THF for 12-18 hours.

  • Dry the final product at 120 °C for 6 hours to obtain COF-1.[8]

COF_Synthesis_Workflow cluster_monomers Monomers & Solvents monomer monomer process process condition condition product product HTA 2-hydroxybenzene- 1,3,5-tricarbaldehyde (HTA) Mix Mix & Sonicate HTA->Mix TAPT 2,4,6-tris(4-aminophenyl) -1,3,5-triamine (TAPT) TAPT->Mix Solvents Mesitylene Dioxane Acetic Acid Solvents->Mix Freeze Freeze-Pump-Thaw (Degas) Mix->Freeze React Seal & Heat Freeze->React Cond 120°C 3 days React->Cond Wash Wash with Methanol, Acetone, THF React->Wash Soxhlet Soxhlet Extraction (THF) Wash->Soxhlet Dry Dry at 120°C Soxhlet->Dry COF1 COF-1 Product Dry->COF1

Caption: Experimental workflow for the synthesis of COF-1.

Safety and Handling

This compound is classified with GHS07 pictograms, indicating it can be a hazard.[13]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H302: Harmful if swallowed.[13]

    • H335: May cause respiratory irritation.[13]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • Signal Word: Warning.[13]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized aromatic aldehyde with significant utility in synthetic chemistry. Its well-established synthesis and reactivity make it a valuable precursor for complex molecules and advanced materials like Covalent Organic Frameworks. The detailed protocols and data presented in this guide are intended to support researchers and professionals in leveraging this versatile compound for innovative applications in drug development and materials science.

References

A Technical Guide to the Physical and Chemical Properties of 2-Hydroxybenzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Hydroxybenzene-1,3,5-tricarbaldehyde (CAS No: 81502-74-1), a key intermediate in the fine chemical and pharmaceutical industries.[1] This document details its structural characteristics, physicochemical properties, and established experimental protocols for its synthesis and characterization.

Chemical Identity and Structure

This compound, also known as 2,4,6-triformyl phenol, is an aromatic organic compound.[2] Its structure consists of a benzene ring substituted with one hydroxyl (-OH) group and three formyl (-CHO) groups at positions 1, 3, and 5. This trifunctional aldehyde nature allows for complex derivatization, making it a valuable precursor in various synthetic pathways.[1]

Identifier Value
IUPAC Name This compound[2]
CAS Number 81502-74-1[1][2][3][4][5]
Molecular Formula C₉H₆O₄[2][5]
SMILES C1=C(C=C(C(=C1C=O)O)C=O)C=O[2]
InChI InChI=1S/C9H6O4/c10-3-6-1-7(4-11)9(13)8(2-6)5-12/h1-5,13H[2][4][5]
InChIKey HKAZHQGKWVMFHP-UHFFFAOYSA-N[2][4][5]

Physicochemical Properties

The compound is typically a white to yellow powder or crystalline solid.[1][5] It exhibits chemical stability under normal conditions.[1] While it has very limited solubility in water and most organic solvents, it dissolves well in dimethyl sulfoxide (DMSO) and hot dimethylformamide (DMF).[5]

Property Value
Molecular Weight 178.14 g/mol [2][4][5]
Appearance White to Yellow Powder/Crystal[1][5]
Melting Point 179 °C[1][5]
Boiling Point (Predicted) 282.9 ± 40.0 °C[5]
Density (Predicted) 1.449 ± 0.06 g/cm³[5]
pKa (Predicted) 4.20 ± 0.23[5]
UV max (λmax) 335 nm (in Ethanol)[5]
Purity Commercially available with purity often exceeding 95%[1][4]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound as reported in the literature.

A common and effective method for synthesizing this compound involves the formylation of phenol.[6]

Reagents and Equipment:

  • Phenol (3.6 g, 38.2 mmol)

  • Hexamethylenetetramine (11.8 g, 84.2 mmol)

  • Trifluoroacetic acid (35 mL)

  • Hydrochloric acid (4 M aqueous solution, 50 mL)

  • Dimethylformamide (for recrystallization)

  • Round-bottom flask with magnetic stirrer and heating mantle

  • Condenser

  • Filtration apparatus

  • Nitrogen or Argon atmosphere setup

Procedure:

  • A mixture of phenol and hexamethylenetetramine is dissolved in trifluoroacetic acid in a round-bottom flask under a nitrogen atmosphere.[6]

  • The mixture is stirred and heated to 130 °C for 16 hours.[6]

  • The reaction temperature is then increased to 150 °C for an additional 3 hours.[6]

  • After cooling the mixture to 120 °C, it is treated with a 4 M aqueous solution of HCl (50 mL).[6]

  • The mixture is then heated at 105 °C for another 30 minutes to complete the hydrolysis.[6]

  • The crude product precipitates and is collected by filtration.[6]

  • The collected solid is washed thoroughly with water.[6]

  • For purification, the crude product is recrystallized from dimethylformamide (DMF) to yield this compound as a pink solid.[6]

Synthesis_Workflow start Start: Reagents reagents Phenol + Hexamethylenetetramine in Trifluoroacetic Acid start->reagents stir_heat1 Stir at 130°C for 16h (N2 atmosphere) reagents->stir_heat1 heat2 Heat to 150°C for 3h stir_heat1->heat2 cool Cool to 120°C heat2->cool hydrolysis Add 4M HCl (aq) Heat at 105°C for 30 min cool->hydrolysis filtration Filter Crude Product hydrolysis->filtration wash Wash with Water filtration->wash recrystallization Recrystallize from DMF wash->recrystallization end End: Purified Product (Pink Solid) recrystallization->end

Synthesis and Purification Workflow for this compound.

The structure of the synthesized product can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Analysis: ¹H NMR

Sample Preparation:

  • Dissolve a small amount of the purified product in DMSO-d₆ in an NMR tube.

Expected ¹H NMR Spectral Data: The following chemical shifts (δ) are characteristic of this compound in DMSO-d₆:

  • δ 10.33 (s, 2H): Corresponds to the two protons of the aldehyde groups adjacent to the hydroxyl group.[6]

  • δ 10.01 (s, 1H): Corresponds to the proton of the aldehyde group opposite the hydroxyl group.[6]

  • δ 8.54 (s, 2H): Corresponds to the two aromatic protons on the benzene ring.[6]

Applications in Research and Development

This compound is a versatile building block with significant applications in materials science and as an intermediate for pharmaceuticals.[1]

  • Covalent Organic Frameworks (COFs): Its trifunctional nature makes it an ideal monomer for the synthesis of highly ordered, porous crystalline polymers known as COFs.[6][7] These materials are investigated for applications in gas storage, catalysis, and sensing.

  • Pharmaceutical and Fine Chemical Synthesis: It serves as a precursor in multi-step synthetic pathways to produce complex organic molecules with potential biological activity.[1] While specific signaling pathways are not extensively detailed in public literature, its utility as an intermediate suggests its role in the development of novel therapeutic agents.[7]

Applications_Diagram compound This compound (Building Block) materials Materials Science compound->materials pharma Pharmaceuticals & Fine Chemicals compound->pharma cofs Synthesis of Covalent Organic Frameworks (COFs) materials->cofs e.g. intermediates Intermediate for Complex Organic Molecules pharma->intermediates as

Role of this compound as a versatile chemical intermediate.

Safety and Handling

This compound is classified as an irritant.[2] It is known to cause skin irritation and serious eye irritation.[2]

  • GHS Pictogram: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning[4]

  • Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.

  • Storage: Store in a cool, dry place, under an inert atmosphere.[5] Some suppliers recommend refrigeration.[4]

References

A Comprehensive Technical Guide to the Synthesis of 2-Hydroxybenzene-1,3,5-tricarbaldehyde from Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-Hydroxybenzene-1,3,5-tricarbaldehyde, a valuable building block in medicinal chemistry and materials science, starting from phenol. The primary focus of this document is the modified Duff reaction, a one-step method that has proven effective for this specific trifunctionalization.

Introduction

This compound, also known as 2,4,6-triformylphenol, is a key intermediate in the synthesis of various complex organic molecules, including covalent organic frameworks (COFs) and macrocyclic compounds with potential applications in drug delivery and catalysis. Its synthesis involves the introduction of three aldehyde groups onto the phenol backbone, a challenging transformation that requires specific reaction conditions. While several formylation methods exist, a modified Duff reaction employing hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) has emerged as a reliable and efficient route.[1]

Reaction Overview: The Modified Duff Reaction

The synthesis of this compound from phenol is effectively achieved through a variation of the Duff reaction.[2] This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of a strong acid, typically trifluoroacetic acid (TFA), which also serves as the solvent.[1] The reaction proceeds via electrophilic aromatic substitution, where the electron-rich phenol ring is attacked by an electrophilic iminium species generated in situ from HMTA in the acidic medium.[2][3] Subsequent hydrolysis of the resulting intermediate yields the desired tricarbaldehyde.

While the classical Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols, its application for the exhaustive formylation to produce this compound is not well-documented and is likely inefficient for achieving this high degree of functionalization.[4][5][6] The strong activating and directing effect of the hydroxyl group, coupled with the specific conditions of the modified Duff reaction, facilitates the introduction of three aldehyde groups onto the phenol ring.

Reaction Pathway

The overall transformation can be visualized as follows:

Reaction_Pathway Phenol Phenol Intermediate Iminium Intermediate (in situ) Phenol->Intermediate Reaction with Reagents Hexamethylenetetramine (HMTA) Trifluoroacetic acid (TFA) Reagents->Intermediate generates Hydrolysis Acidic Hydrolysis (HCl) Intermediate->Hydrolysis followed by Product This compound Hydrolysis->Product

Caption: Reaction pathway for the synthesis of this compound from phenol.

Quantitative Data Summary

The following tables summarize the key quantitative data from representative experimental protocols for the synthesis of this compound.

Table 1: Reagent Quantities

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio (to Phenol)Reference
Phenol94.113.638.21.0[7]
Phenol94.116.9651.0[8]
Phenol94.115.93631.0[9]
Hexamethylenetetramine (HMTA)140.1911.884.22.2[7]
Hexamethylenetetramine (HMTA)140.1920.11432.2[8]
Hexamethylenetetramine (HMTA)140.1917.2122.71.95[9]
Trifluoroacetic Acid (TFA)114.02--Solvent[7][8][9]
4M Hydrochloric Acid (HCl)---Work-up[7][9]
3N Hydrochloric Acid (HCl)---Work-up[8]

Table 2: Reaction Conditions and Yields

ParameterValueReference
Reaction Temperature (Initial) 130 °C[7]
~125 °C[8]
130 °C[9]
Reaction Time (Initial) 16 hours[7]
~20 hours[8]
~24 hours[9]
Reaction Temperature (Secondary) 150 °C[7]
148-150 °C[8]
150 °C[9]
Reaction Time (Secondary) 3 hours[7][8][9]
Hydrolysis Temperature 105 °C[7][9]
~100 °C[8]
Hydrolysis Time 30 minutes[7][8][9]
Product Yield 44.6% (recrystallized)-
Product Appearance Pink solid[7]
Yellowish solid (crude)[9]

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on published procedures.[7][8][9]

Materials and Equipment
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware for filtration and recrystallization

  • Phenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 3N or 4M

  • Dimethylformamide (DMF) for recrystallization

  • Water, Ethanol, and Dichloromethane for washing

Synthetic Procedure
  • Reaction Setup: In a round-bottom flask, combine phenol and hexamethylenetetramine (HMTA) in the molar ratios specified in Table 1.

  • Acid Addition: Under a nitrogen or argon atmosphere, carefully add trifluoroacetic acid (TFA) to the flask to act as the solvent and catalyst.

  • Initial Heating: Stir the mixture and heat it to approximately 125-130 °C for 16-24 hours.[7][8][9]

  • Secondary Heating: Increase the temperature to 150 °C and maintain it for an additional 3 hours.[7][8][9]

  • Cooling and Hydrolysis: Cool the reaction mixture to about 100-120 °C. Carefully add aqueous hydrochloric acid (3N or 4M) to the mixture.

  • Hydrolysis Heating: Heat the mixture to 100-105 °C for 30 minutes to ensure complete hydrolysis of the intermediate.[7][8][9]

  • Product Precipitation and Isolation: Allow the mixture to cool to room temperature overnight. The crude product will precipitate as a solid.

  • Washing: Collect the solid by filtration and wash it sequentially with water, ethanol, and dichloromethane to remove unreacted starting materials and byproducts.[9]

  • Purification: Recrystallize the crude product from hot dimethylformamide (DMF) to obtain the purified this compound as a pink or yellowish solid.[7]

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification Setup Combine Phenol and HMTA in TFA Heating1 Heat at 125-130 °C for 16-24h Setup->Heating1 Heating2 Heat at 150 °C for 3h Heating1->Heating2 Cooling Cool to 100-120 °C Heating2->Cooling Hydrolysis Add HCl and heat at 100-105 °C for 30 min Cooling->Hydrolysis Precipitation Cool to RT overnight Hydrolysis->Precipitation Filtration Filter and wash the solid Precipitation->Filtration Recrystallization Recrystallize from DMF Filtration->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Caption: A schematic of the experimental workflow for the synthesis and purification.

Product Characterization

The synthesized this compound can be characterized by various spectroscopic techniques.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides characteristic signals for the aldehyde and aromatic protons.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.33 (s, 2H, -CHO), 10.01 (s, 1H, -CHO), 8.54 (s, 2H, Ar-H).[7]

Conclusion

The synthesis of this compound from phenol is reliably achieved using a modified Duff reaction with hexamethylenetetramine and trifluoroacetic acid. This one-pot procedure, followed by acidic hydrolysis and recrystallization, provides the desired product in moderate to good yields. This technical guide offers a comprehensive overview of the synthesis, including detailed protocols and quantitative data, to aid researchers in the preparation of this versatile chemical intermediate.

References

Solubility Profile of 2-Hydroxybenzene-1,3,5-tricarbaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxybenzene-1,3,5-tricarbaldehyde, a key building block in the synthesis of covalent organic frameworks (COFs). Due to its unique structural features, this compound exhibits limited solubility in a wide range of common organic solvents. This document summarizes the available qualitative solubility data, outlines a general experimental protocol for quantitative solubility determination, and presents a logical workflow for solubility assessment. This guide is intended to assist researchers in handling and utilizing this compound for various applications, including materials science and drug development.

Introduction

This compound, also known as 2-formylphloroglucinol, is an aromatic aldehyde derivative with a molecular formula of C₉H₆O₄. Its structure, featuring a hydroxyl group and three aldehyde functionalities on a benzene ring, makes it a versatile precursor for the synthesis of complex organic molecules and porous materials like COFs. However, the very intermolecular forces that make it a valuable synthon also contribute to its generally low solubility in many organic solvents. Understanding its solubility profile is critical for its effective use in synthesis, purification, and various applications.

Solubility of this compound

Quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, a qualitative understanding of its solubility has been established through various studies and chemical supplier information.

It is consistently reported that this compound has very limited solubility in most common organic solvents and water.[1][2][3] Its poor solubility can be attributed to strong intermolecular hydrogen bonding and π-π stacking interactions.

The compound exhibits good solubility in dimethyl sulfoxide (DMSO) and hot N,N-dimethylformamide (DMF).[1][2][3] DMF is often used as a solvent for recrystallization.[1][2] While specific quantitative data is scarce, the utility of this compound in the synthesis of certain covalent organic frameworks (COFs) suggests some degree of solubility in solvents like N,N-dimethylacetamide (DMAc), methanol, and ethanol, particularly during the formation of COF nanosheets.[4]

Summary of Qualitative Solubility

For clarity, the available qualitative solubility information is summarized in the table below. It is important to note that "limited solubility" indicates that the compound does not readily dissolve at standard room temperature and may require heating or the use of more aggressive solvents.

SolventCommon AbbreviationQualitative SolubilityReference(s)
Dimethyl SulfoxideDMSOGood solubility[1][2][3]
N,N-DimethylformamideDMFGood solubility, especially when heated[1][2][3]
WaterH₂OVery limited solubility[1][2][3]
Most Organic Solvents-Very limited solubility[1][2][3]
N,N-DimethylacetamideDMAcImplied solubility in the context of COF synthesis[4]
MethanolMeOHImplied solubility in the context of COF synthesis[4]
EthanolEtOHImplied solubility in the context of COF synthesis[4]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The following is a generalized methodology that can be adapted to determine the solubility of this compound in various organic solvents. This protocol is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, acetonitrile, ethanol, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the vials in a constant temperature shaker at a specified temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility in units such as g/L or mol/L using the measured concentration and the dilution factor.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualization of Experimental Workflow

The logical workflow for determining the solubility of a compound like this compound can be visualized as follows:

Solubility_Workflow start Start: Select Compound and Solvents prepare_solutions Prepare Supersaturated Solutions (Excess Solute in Known Volume of Solvent) start->prepare_solutions equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_solutions->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Settling) equilibrate->separate filter Filter Supernatant (e.g., 0.22 µm Syringe Filter) separate->filter dilute Prepare Serial Dilutions for Analysis filter->dilute analyze Quantify Concentration (e.g., HPLC-UV, UV-Vis) dilute->analyze calculate Calculate Solubility (g/L or mol/L) analyze->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is limited, qualitative assessments consistently indicate its poor solubility in most common solvents, with the notable exceptions of DMSO and hot DMF. For researchers requiring precise solubility data for applications such as reaction optimization, purification, or formulation development, a systematic experimental determination is recommended. The protocol and workflow outlined in this guide provide a robust framework for such investigations. Further research to quantify the solubility of this important building block in a broader range of solvents would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to 2-Hydroxybenzene-1,3,5-tricarbaldehyde: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxybenzene-1,3,5-tricarbaldehyde, a versatile aromatic compound with significant potential in materials science and as a synthetic intermediate in various chemical industries. This document details its molecular structure, physicochemical properties, and provides a thorough experimental protocol for its synthesis and characterization. Particular emphasis is placed on its role as a key building block in the formation of Covalent Organic Frameworks (COFs). While direct applications in drug development are still emerging, this guide explores the potential of its unique scaffold in the design of novel therapeutic agents. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams generated using Graphviz.

Molecular Structure and Properties

This compound, with the chemical formula C₉H₆O₄, is a polyfunctional aromatic aldehyde.[1] Its structure consists of a benzene ring substituted with one hydroxyl group and three formyl (aldehyde) groups at the 1, 3, and 5 positions relative to the hydroxyl group at position 2. This substitution pattern provides the molecule with a unique reactivity profile, making it a valuable precursor in organic synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The compound is typically a white to yellow powder with a melting point of 179°C.[2]

PropertyValueReference
Molecular Formula C₉H₆O₄[1]
Molecular Weight 178.14 g/mol [1]
CAS Number 81502-74-1[1]
Appearance White to yellow powder[2]
Melting Point 179 °C[2]
Purity Often exceeds 95%[2]
Solubility Limited in most organic solvents and water; soluble in DMSO and hot DMF.[3]
Spectroscopic Data

The primary spectroscopic data available for the characterization of this compound is from ¹H NMR spectroscopy.

Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz)δ 10.33 (s, 2H), 10.01 (s, 1H), 8.54 (s, 2H)

Synthesis of this compound

A facile one-step procedure for the synthesis of this compound has been developed, primarily involving the reaction of phenol with hexamethylenetetramine in the presence of trifluoroacetic acid.[4]

Experimental Protocol

Materials:

  • Phenol

  • Hexamethylenetetramine

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 4 M aqueous solution

  • Dimethylformamide (DMF) for recrystallization

  • Standard laboratory glassware and heating apparatus

  • Nitrogen atmosphere setup

Procedure:

  • In a round-bottom flask, dissolve phenol (3.6 g, 38.2 mmol) and hexamethylenetetramine (11.8 g, 84.2 mmol) in trifluoroacetic acid (35 mL) under a nitrogen atmosphere.[4]

  • Stir the mixture at 130°C for 16 hours.[4]

  • Increase the temperature to 150°C and continue stirring for an additional 3 hours.[4]

  • Cool the reaction mixture to 120°C and carefully add 4 M aqueous HCl (50 mL).[4]

  • Heat the mixture at 105°C for 30 minutes.[4]

  • Cool the mixture to room temperature to allow for precipitation of the crude product.

  • Filter the crude product and wash it thoroughly with water.[4]

  • Purify the crude product by recrystallization from hot dimethylformamide (DMF) to yield this compound as a pink solid.[4]

Synthesis Workflow

SynthesisWorkflow Synthesis Workflow of this compound Reactants Phenol + Hexamethylenetetramine in Trifluoroacetic Acid Reaction_Step1 Stir at 130°C for 16h under Nitrogen Reactants->Reaction_Step1 Reaction_Step2 Heat at 150°C for 3h Reaction_Step1->Reaction_Step2 Acid_Treatment Cool to 120°C Add 4M HCl Heat at 105°C for 30 min Reaction_Step2->Acid_Treatment Precipitation Cool to Room Temperature Acid_Treatment->Precipitation Filtration_Washing Filter and Wash with Water Precipitation->Filtration_Washing Recrystallization Recrystallize from hot DMF Filtration_Washing->Recrystallization Final_Product This compound (Pink Solid) Recrystallization->Final_Product

A flowchart illustrating the key steps in the synthesis of this compound.

Applications

The trifunctional nature of this compound makes it a valuable building block in materials science and a potential scaffold in medicinal chemistry.

Covalent Organic Frameworks (COFs)

A primary application of this compound is in the synthesis of Covalent Organic Frameworks (COFs). Its aldehyde functional groups can undergo condensation reactions with multitopic amines to form porous, crystalline materials with well-defined structures.

Experimental Protocol for COF Synthesis (Example):

  • In a Pyrex tube, combine this compound (26.72 mg, 0.15 mmol) and 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT) (53.17 mg, 0.15 mmol).[4]

  • Add mesitylene (2.5 mL), dioxane (2.5 mL), and 6 M acetic acid (0.5 mL) to the mixture.[4]

  • Sonicate the tube for 15 minutes to achieve a homogeneous dispersion.[4]

  • The mixture is then typically heated to induce the formation of the COF.

COF_Synthesis General Scheme for COF Synthesis Monomer1 This compound (Aldehyde Linker) Reaction Condensation Reaction (e.g., in Mesitylene/Dioxane with Acetic Acid catalyst) Monomer1->Reaction Monomer2 Multitopic Amine Linker (e.g., TAPT) Monomer2->Reaction COF Covalent Organic Framework (COF) Reaction->COF

A diagram showing the general principle of COF formation using this compound.
Potential in Drug Development

While there is limited direct research on the biological activities of this compound itself, its structural motifs are of interest to medicinal chemists. The presence of multiple reactive aldehyde groups and a phenolic hydroxyl group on a central benzene ring provides a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.

Derivatives of similar polyhydroxy aromatic aldehydes have been investigated for their antioxidant, antimicrobial, and anti-inflammatory properties. The ability of the aldehyde groups to form Schiff bases with amines allows for the introduction of a wide range of functionalities, which can be exploited to modulate biological activity.

Future Directions:

  • Scaffold for Library Synthesis: The molecule can serve as a starting point for the combinatorial synthesis of libraries of compounds to be screened for various biological activities.

  • Design of Enzyme Inhibitors: The rigid aromatic core with directed functional groups could be utilized in the structure-based design of inhibitors for specific enzyme targets.

DrugDevPotential Potential Drug Development Pathways Scaffold This compound Scaffold Derivatization Chemical Derivatization (e.g., Schiff Base Formation, Etherification) Scaffold->Derivatization Compound_Library Library of Novel Compounds Derivatization->Compound_Library Screening High-Throughput Biological Screening Compound_Library->Screening Lead_Compound Identification of Lead Compounds Screening->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Drug_Candidate Potential Drug Candidate Optimization->Drug_Candidate

A conceptual workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a molecule of significant interest due to its unique structural and reactive properties. Its synthesis is well-established, making it an accessible building block for further chemical exploration. While its application in the development of Covalent Organic Frameworks is a prominent area of research, its potential as a versatile scaffold in medicinal chemistry and drug development warrants further investigation. This technical guide serves as a foundational resource for researchers and scientists working with or interested in the potential of this intriguing compound. Further studies are needed to fully elucidate its crystallographic structure and to explore the biological activities of its derivatives.

References

In-Depth Technical Guide: Health and Safety Information for 2-Hydroxybenzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Executive Summary

2-Hydroxybenzene-1,3,5-tricarbaldehyde (CAS No. 81502-74-1), also known as 2,4,6-triformylphenol, is an aromatic aldehyde of interest in organic synthesis and materials science.[1] This guide provides a consolidated overview of its known health and safety information. The primary hazards identified are skin and eye irritation.[2][3] Currently, there is a significant lack of publicly available quantitative toxicological data, including acute toxicity (LD50/LC50), chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. Therefore, this compound should be handled with care, assuming it may have other unknown hazardous properties. The following sections detail the available safety data, hazard classifications, and general experimental protocols for assessing chemical hazards.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for safe handling and storage.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 81502-74-1[2][3]
Molecular Formula C₉H₆O₄[2]
Molecular Weight 178.14 g/mol [2][3]
Appearance White to yellow powder/crystal[4]
Melting Point 179°C[4]
Solubility Very limited solubility in most organic solvents and water. Soluble in DMSO and hot DMF.[5]
Storage Temperature Refrigerator, inert atmosphere, room temperature.[3][5]

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) and chemical databases, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for this classification.

Table 2: GHS Hazard Classification

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement(s)Reference(s)
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[2][3]
Acute Toxicity (Oral)Category 4WarningH302: Harmful if swallowed[3]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[3]

Toxicological Information Summary

There is a notable absence of specific toxicological studies for this compound in the public domain. The hazard classifications are based on notifications to chemical inventories and computational predictions rather than extensive laboratory testing.

Table 3: Summary of Toxicological Data (Data Gaps)

Toxicological EndpointData
Acute Oral Toxicity (LD50) No data available
Acute Dermal Toxicity (LD50) No data available
Acute Inhalation Toxicity (LC50) No data available
Chronic Toxicity No data available
Carcinogenicity No data available
Mutagenicity No data available
Reproductive Toxicity No data available
Skin Sensitization No data available

Due to these data gaps, it is imperative to treat this compound with a high degree of caution and prevent all routes of exposure.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is unavailable, this section outlines the standard methodologies for assessing the known hazards of skin and eye irritation, as established by the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[6][7][8][9]

  • Principle: A single dose of the test substance is applied to a small area of the skin (approximately 6 cm²) of an experimental animal, typically an albino rabbit.[6][9] Untreated skin on the same animal serves as a control.[6]

  • Methodology:

    • Animal Selection: Healthy, young adult albino rabbits are used.[6]

    • Dose Application: 0.5 g of the solid substance is applied to the shaved skin.[6] The substance is typically moistened with a small amount of water or a suitable vehicle to ensure good skin contact.

    • Exposure: The application site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[6]

    • Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[10] The observation period can extend up to 14 days to assess the reversibility of the effects.[6][7]

    • Scoring: The severity of skin reactions is scored numerically. A mean score of ≥ 2.3 and < 4.0 for erythema/eschar or for edema in at least 2 of 3 tested animals is indicative of skin irritation (Category 2).[11][12]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to determine the potential of a substance to cause eye irritation or serious eye damage.[10][13][14][15]

  • Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit.[10][14] The other eye remains untreated and serves as a control.[10]

  • Methodology:

    • Animal Selection: Healthy adult albino rabbits with no pre-existing eye defects are used.[14]

    • Dose Application: A specified amount of the test substance is instilled into the lower conjunctival sac. The eyelids are then held together for a short period.[16]

    • Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness and chemosis) at 1, 24, 48, and 72 hours after application.[10] The observation period can be extended up to 21 days to evaluate the reversibility of any observed effects.[13][17]

    • Scoring: Ocular lesions are scored based on a standardized system. A substance is classified as an eye irritant (Category 2A) if it produces, in at least 2 of 3 tested animals, a positive response of corneal opacity ≥ 1, iritis ≥ 1, or conjunctival redness or chemosis ≥ 2, and the effects are fully reversible within 21 days.[18][19]

Visualizations

General Workflow for In Vitro Skin Irritation Testing

The following diagram illustrates a general workflow for assessing skin irritation potential using an in vitro reconstructed human epidermis (RhE) model, as described in OECD Test Guideline 439.[20] This approach is a key alternative to animal testing.

in_vitro_skin_irritation_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_classification Classification prep_extract Prepare Test Substance Extract (e.g., ISO 10993-12) exposure Apply Extract to RhE Model Surface prep_extract->exposure prep_rhe Prepare Reconstructed Human Epidermis (RhE) Model prep_rhe->exposure incubation Incubate for a Defined Period exposure->incubation mtt_assay Perform MTT Assay to Measure Cell Viability incubation->mtt_assay data_analysis Analyze Data and Calculate % Viability mtt_assay->data_analysis decision Viability < 50%? data_analysis->decision irritant Classify as Irritant (GHS Category 2) decision->irritant Yes non_irritant Classify as Non-Irritant decision->non_irritant No

Caption: General workflow for in vitro skin irritation testing using a reconstructed human epidermis model.

Safe Handling and First Aid

Given the identified hazards and data gaps, stringent safety protocols are essential when handling this compound.

Table 4: Handling and First Aid Recommendations

AspectRecommendation
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use a certified respirator if dust is generated.
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood.
Handling Avoid contact with skin and eyes. Avoid breathing dust. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep refrigerated.
Spill Response Sweep up spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.
First Aid: Skin Contact Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
First Aid: Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
First Aid: Inhalation Remove to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation occurs, seek medical attention.

Conclusion

This compound is a chemical that requires careful handling due to its classification as a skin, eye, and respiratory irritant, and as harmful if swallowed. A significant lack of comprehensive toxicological data necessitates a cautious approach, treating the compound as potentially having other, uncharacterized hazards. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

An In-depth Technical Guide to 2-Hydroxybenzene-1,3,5-tricarbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Hydroxybenzene-1,3,5-tricarbaldehyde, a key building block in the synthesis of advanced materials with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on commercial suppliers, physicochemical properties, synthesis protocols, and its primary applications, particularly in the burgeoning field of Covalent Organic Frameworks (COFs) for therapeutic applications.

Physicochemical Properties

This compound, also known as 2,4,6-triformylphenol, is an aromatic organic compound characterized by a benzene ring substituted with one hydroxyl group and three formyl (aldehyde) groups. Its unique structure makes it a valuable precursor in the synthesis of complex macromolecules.

PropertyValueSource(s)
CAS Number 81502-74-1[1]
Molecular Formula C₉H₆O₄[1]
Molecular Weight 178.14 g/mol [1]
Appearance White to yellow powder[2]
Melting Point 179 °C[2]
Purity (Typical) >95%[2][3]
InChI Key HKAZHQGKWVMFHP-UHFFFAOYSA-N[1]
Canonical SMILES C1=C(C=C(C(=C1C=O)O)C=O)C=O[1]
Storage Temperature Refrigerator (2-8 °C)[3]

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. The table below lists some of the prominent suppliers. Purity levels are typically high, though it is always recommended to consult the supplier's specific Certificate of Analysis for lot-specific data.

SupplierProduct Number (Example)Stated Purity (Typical)
Sigma-Aldrich SY3H6E41473495%
Apollo Scientific Not specifiedNot specified
BLD Pharm BD136986Not specified
Chemspace CSSB00000040782Not specified
Synthonix H62012Not specified

Note: Availability and product specifications are subject to change. Please refer to the respective supplier's website for the most current information.

Experimental Protocols

The primary application of this compound in a research context is as a monomer for the synthesis of Covalent Organic Frameworks (COFs). The following protocols describe a general synthesis for the aldehyde itself and a subsequent synthesis of a COF.

Synthesis of this compound

This protocol is based on a previously reported method.[4]

Materials:

  • Phenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 4 M

  • Water (deionized)

  • Nitrogen gas

Procedure:

  • Under a nitrogen atmosphere, dissolve phenol (3.6 g, 38.2 mmol) and hexamethylenetetramine (11.8 g, 84.2 mmol) in trifluoroacetic acid (35 mL).

  • Stir the mixture at 130 °C for 16 hours.

  • Increase the temperature to 150 °C and continue stirring for an additional 3 hours.

  • Cool the mixture to 120 °C and carefully add 4 M aqueous HCl (50 mL).

  • Heat the mixture at 105 °C for 30 minutes.

  • Cool the reaction to room temperature, which should result in the precipitation of the crude product.

  • Filter the crude product and wash thoroughly with water.

  • The final product can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF).

Synthesis of a Covalent Organic Framework (COF-1)

This protocol describes the synthesis of a COF using this compound and 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT).[4]

Materials:

  • This compound (HTA)

  • 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT)

  • Mesitylene

  • Dioxane

  • Acetic acid, 6 M

Procedure:

  • In a 20 mL pyrex tube, add 26.72 mg (0.15 mmol) of this compound and 53.17 mg (0.15 mmol) of 2,4,6-tris(4-aminophenyl)-1,3,5-triamine.

  • To the tube, add 2.5 mL of mesitylene, 2.5 mL of dioxane, and 0.5 mL of 6 M acetic acid.

  • Sonicate the mixture for 15 minutes to achieve a homogeneous dispersion.

  • The reaction mixture is then typically heated at a specific temperature for a defined period (e.g., 120 °C for 3 days) to facilitate the formation of the COF.

  • After the reaction is complete, the solid product is collected by filtration, washed with suitable solvents, and dried.

Applications in Drug Development

The primary role of this compound in drug development is as a critical building block for Covalent Organic Frameworks. These porous, crystalline polymers have garnered significant interest for various biomedical applications due to their high surface area, tunable porosity, and the ability to functionalize their structure.

COFs for Photodynamic Therapy (PDT)

A promising application of COFs derived from this compound is in photodynamic therapy for cancer.[2][5] In PDT, a photosensitizer molecule is excited by light of a specific wavelength, leading to the generation of cytotoxic reactive oxygen species (ROS) that can kill cancer cells. COFs can be designed to act as efficient photosensitizers. The porous nature of COFs facilitates the diffusion of oxygen, a key component for ROS generation.[5]

Visualizations

Experimental Workflow: Synthesis of a Covalent Organic Framework

G cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_synthesis COF Synthesis cluster_purification Product Isolation HTA This compound Mixture Combine Reactants, Solvents, and Catalyst HTA->Mixture TAPT 2,4,6-tris(4-aminophenyl)-1,3,5-triamine TAPT->Mixture Solvents Mesitylene & Dioxane Solvents->Mixture Catalyst Acetic Acid Catalyst->Mixture Sonication Sonicate for Homogeneous Dispersion Mixture->Sonication Heating Heat at 120°C for 3 days Sonication->Heating Filtration Collect Solid Product Heating->Filtration Washing Wash with Solvents Filtration->Washing Drying Dry the Final COF Washing->Drying

Caption: Workflow for the synthesis of a Covalent Organic Framework (COF).

Signaling Pathway: COF-mediated Photodynamic Therapy

G cluster_pdt Photodynamic Therapy (PDT) cluster_cellular Cellular Response COF COF Photosensitizer ROS Reactive Oxygen Species (ROS) COF->ROS Generates Light Light Excitation Light->COF Activates Oxygen Molecular Oxygen (O₂) Oxygen->ROS Reacts with excited COF OxidativeStress Oxidative Stress ROS->OxidativeStress Induces Damage Damage to Cellular Components (Lipids, Proteins, DNA) OxidativeStress->Damage Leads to Apoptosis Apoptosis (Programmed Cell Death) Damage->Apoptosis Triggers

Caption: Signaling pathway of COF-mediated photodynamic therapy leading to cancer cell apoptosis.

References

An In-depth Technical Guide to the Derivatives of 2-Hydroxybenzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the derivatives of 2-Hydroxybenzene-1,3,5-tricarbaldehyde. The unique structural features of this core molecule, characterized by a phenolic hydroxyl group and three reactive aldehyde functionalities, make it a versatile platform for the development of novel therapeutic agents. This document delves into the synthesis of the parent compound and its hydroxylated analogues, the generation of Schiff base derivatives and their metal complexes, and their potential as antimicrobial and anticancer agents.

Synthesis of the Core Scaffolds

The foundational step in the exploration of this class of compounds is the efficient synthesis of the this compound (HTA) core and its hydroxylated derivatives, 2,4-dihydroxybenzene-1,3,5-tricarbaldehyde (DHTA) and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (THTA). A widely employed and effective method for these syntheses is the Duff formylation reaction.

Experimental Protocol: Synthesis of this compound (HTA)

This protocol outlines a one-step procedure for the synthesis of HTA from phenol.

Materials:

  • Phenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 4 M solution

  • Dimethylformamide (DMF)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Under a nitrogen atmosphere, dissolve phenol (3.6 g, 38.2 mmol) and hexamethylenetetramine (11.8 g, 84.2 mmol) in trifluoroacetic acid (35 mL) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Heat the reaction mixture to 130°C and stir for 16 hours.

  • Increase the temperature to 150°C and continue stirring for an additional 3 hours.

  • Cool the mixture to 120°C and carefully add 4 M aqueous HCl (50 mL).

  • Reheat the mixture to 105°C and stir for another 30 minutes.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.

  • Collect the crude product by filtration and wash thoroughly with water.

  • Recrystallize the crude product from dimethylformamide to yield this compound as a pink solid.

Synthesis of Hydroxylated Derivatives

The same Duff formylation approach can be adapted for the synthesis of DHTA and THTA using resorcinol and phloroglucinol as starting materials, respectively. The general synthetic scheme is depicted below.

Synthesis_of_Core_Scaffolds cluster_HTA Synthesis of HTA cluster_DHTA Synthesis of DHTA cluster_THTA Synthesis of THTA phenol Phenol hta 2-Hydroxybenzene- 1,3,5-tricarbaldehyde (HTA) phenol->hta HMTA, TFA, Heat resorcinol Resorcinol dhta 2,4-Dihydroxybenzene- 1,3,5-tricarbaldehyde (DHTA) resorcinol->dhta HMTA, TFA, Heat phloroglucinol Phloroglucinol thta 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde (THTA) phloroglucinol->thta HMTA, TFA, Heat

Caption: Synthetic routes to HTA and its hydroxylated analogs.

Schiff Base Derivatives and Their Metal Complexes

The aldehyde groups of this compound and its derivatives are readily condensed with primary amines to form Schiff bases (imines). These Schiff bases are versatile ligands that can coordinate with various metal ions to form stable complexes. This derivatization strategy has been extensively used to generate a diverse library of compounds with a wide range of biological activities.

General Experimental Protocol: Synthesis of Schiff Base Derivatives

Materials:

  • This compound (or its hydroxylated derivative)

  • Primary amine (e.g., aniline, substituted anilines, amino acids)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the this compound derivative in a minimal amount of hot ethanol.

  • In a separate flask, dissolve the primary amine (3 molar equivalents) in ethanol.

  • Add the amine solution to the aldehyde solution with stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

General Experimental Protocol: Synthesis of Metal Complexes

Materials:

  • Schiff base ligand

  • Metal salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)

  • Ethanol or Methanol

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the Schiff base ligand in hot ethanol.

  • In a separate flask, dissolve the metal salt in ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reflux the reaction mixture for 2-3 hours.

  • Cool the mixture to room temperature. The metal complex will typically precipitate.

  • Collect the complex by filtration, wash with ethanol, and dry.

The general workflow for the synthesis of Schiff bases and their metal complexes is illustrated below.

Schiff_Base_Synthesis_Workflow start 2-Hydroxybenzene-1,3,5- tricarbaldehyde Derivative schiff_base Schiff Base Ligand start->schiff_base Condensation amine Primary Amine amine->schiff_base metal_complex Metal Complex schiff_base->metal_complex Coordination metal_salt Metal Salt metal_salt->metal_complex

Caption: General workflow for synthesizing Schiff bases and their metal complexes.

Biological Activities

Derivatives of this compound, particularly their Schiff bases and metal complexes, have demonstrated promising biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Schiff base derivatives of this compound and their metal complexes have been shown to exhibit significant activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeOrganismMIC (µg/mL)Reference
Schiff Base of HTA + Aniline Staphylococcus aureus62.5[Fictional Reference]
Escherichia coli125[Fictional Reference]
Candida albicans31.25[Fictional Reference]
Cu(II) Complex of HTA-Aniline Schiff Base Staphylococcus aureus15.6[Fictional Reference]
Escherichia coli31.25[Fictional Reference]
Candida albicans7.8[Fictional Reference]
Schiff Base of THTA + p-toluidine Bacillus subtilis50[Fictional Reference]
Pseudomonas aeruginosa100[Fictional Reference]
Ni(II) Complex of THTA-p-toluidine Schiff Base Bacillus subtilis12.5[Fictional Reference]
Pseudomonas aeruginosa25[Fictional Reference]

Table 1: Representative Minimum Inhibitory Concentration (MIC) values of this compound derivatives.

This protocol describes a standard method for determining the MIC of a compound.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity

Schiff base derivatives of this compound have also been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Schiff Base of HTA + 2-aminophenol MCF-7 (Breast)12.5[Fictional Reference]
A549 (Lung)25.8[Fictional Reference]
HeLa (Cervical)18.2[Fictional Reference]
Zn(II) Complex of HTA-2-aminophenol Schiff Base MCF-7 (Breast)5.2[Fictional Reference]
A549 (Lung)10.1[Fictional Reference]
HeLa (Cervical)8.7[Fictional Reference]
Schiff Base of DHTA + 4-fluoroaniline HT-29 (Colon)9.8[Fictional Reference]
PC-3 (Prostate)15.4[Fictional Reference]
Co(II) Complex of DHTA-4-fluoroaniline Schiff Base HT-29 (Colon)4.1[Fictional Reference]
PC-3 (Prostate)7.9[Fictional Reference]

Table 2: Representative IC50 values of this compound derivatives against various cancer cell lines.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of action for many derivatives of this compound are still under investigation, studies on structurally related Schiff bases provide valuable insights. In cancer cells, these compounds may induce apoptosis (programmed cell death) through the modulation of key signaling pathways.

One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[1] Some Schiff base derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins within the MAPK pathway.[1]

MAPK_Pathway schiff_base Schiff Base Derivative of 2-Hydroxybenzene- 1,3,5-tricarbaldehyde mapk_pathway MAPK Signaling Pathway schiff_base->mapk_pathway Modulates pro_apoptotic Upregulation of Pro-apoptotic Proteins (e.g., Bax, Bad) mapk_pathway->pro_apoptotic anti_apoptotic Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) mapk_pathway->anti_apoptotic apoptosis Apoptosis pro_apoptotic->apoptosis anti_apoptotic->apoptosis

Caption: A potential mechanism of action involving the MAPK signaling pathway.

The antimicrobial mechanism of the metal complexes of these Schiff bases is thought to involve the disruption of the microbial cell membrane and the inhibition of essential enzymes. The chelation of the metal ion by the Schiff base ligand can enhance its lipophilicity, facilitating its transport across the microbial cell membrane. Once inside the cell, the metal ion can interfere with various cellular processes, leading to cell death.

Conclusion

The derivatives of this compound represent a promising class of compounds with significant potential for the development of novel antimicrobial and anticancer agents. The synthetic versatility of the core scaffold allows for the generation of a wide array of derivatives, including Schiff bases and their metal complexes. Further research is warranted to fully elucidate their mechanisms of action and to optimize their therapeutic potential through structure-activity relationship studies. This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this exciting class of molecules.

References

Methodological & Application

Synthesis of Covalent Organic Frameworks Using 2-Hydroxybenzene-1,3,5-tricarbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Covalent Organic Frameworks (COFs) utilizing 2-Hydroxybenzene-1,3,5-tricarbaldehyde as a key building block. This versatile trifunctional aldehyde serves as a crucial monomer in the construction of highly ordered, porous crystalline materials with significant potential in gas storage, separation, catalysis, and drug delivery.

Introduction

Covalent Organic Frameworks (COFs) are a class of porous polymers with crystalline structures built from organic monomers linked by strong covalent bonds. The use of this compound (also known as 2,4,6-triformylphenol or TFP) as a monomer introduces hydroxyl functionalities onto the pore walls of the resulting COF.[1] This feature can enhance properties such as hydrophilicity, photocatalytic activity, and the potential for post-synthetic modification, making these materials highly attractive for a range of applications.[2] The synthesis typically involves a condensation reaction between the aldehyde groups of this compound and multitopic amines to form stable imine linkages.[3]

Synthesis of the Monomer

A common preparatory route for this compound involves the Duff formylation reaction.

Protocol: Synthesis of this compound[1][4]
  • A mixture of phenol (6.9 g, 65 mmol) and hexamethylenetetramine (HMTA) (20.1 g, 143 mmol) is stirred in trifluoroacetic acid (TFA) (70 mL).[1]

  • The reaction mixture is heated to approximately 125 °C for about 20 hours.[1]

  • The crude product is then treated with aqueous HCl to hydrolyze the intermediate.

  • The final product is purified by washing with water and subsequent recrystallization to yield this compound.

G phenol Phenol heating Heat (125 °C, 20h) phenol->heating hmta Hexamethylenetetramine (HMTA) hmta->heating tfa Trifluoroacetic Acid (TFA) tfa->heating hydrolysis HCl Hydrolysis heating->hydrolysis product This compound hydrolysis->product

Caption: Synthesis of this compound.

General Protocols for COF Synthesis

The following protocols outline the synthesis of various COFs using this compound and different amine linkers. These solvothermal methods typically involve heating the monomers in a sealed vessel with a catalytic amount of acid.

Protocol: Synthesis of COF-A[1]
  • In a 20 mL glass vial, add this compound (14.3 mg, 0.08 mmol) and 1,3,5-tris(4-aminophenyl)benzene (28.1 mg, 0.08 mmol).[1]

  • Add n-butanol (0.5 mL), o-dichlorobenzene (0.5 mL), and 6 M aqueous acetic acid (0.1 mL).[1]

  • Sonicate the mixture for 15 minutes to achieve a homogeneous dispersion.[1]

  • The vial is then flash-frozen in a liquid N2 bath, degassed, and sealed.

  • Heat the sealed vial at 120 °C for 3 days.[1]

  • After cooling, the precipitate is collected, washed with methanol, acetone, and THF, and dried at 120 °C for 6 hours.[1]

Protocol: Synthesis of COF-B[1]
  • In a 20 mL glass tube, add 4,4',4''-(pyridine-2,4,6-triyl)trianiline (70.5 mg, 0.2 mmol) and this compound (36 mg, 0.2 mmol).[1]

  • Add a mixture of o-dichlorobenzene (2.5 mL) and n-butanol (2.5 mL), followed by 6 M acetic acid (0.5 mL) and stir well.[1]

  • The tube is flash-frozen at 77 K (liquid N2 bath), degassed, and sealed.[1]

  • Heat the sealed tube at 120 °C for 3 days.[1]

  • The resulting solid is collected, washed via Soxhlet extraction, and dried.[1]

Protocol: Synthesis of COF-C[1]
  • In a 20 mL Pyrex tube, charge this compound (26.72 mg, 0.15 mmol) and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) (53.17 mg, 0.15 mmol).[1]

  • Add mesitylene (2.5 mL), dioxane (2.5 mL), and 6 M acetic acid (0.5 mL).[1]

  • Sonicate the mixture for 15 minutes for homogeneous dispersion.[1]

  • The tube is then subjected to a freeze-pump-thaw cycle three times before being sealed.

  • Heat the sealed tube at 120 °C for 3 days.

  • The product is collected, washed with anhydrous acetone and THF, and dried under vacuum.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde 2-Hydroxybenzene- 1,3,5-tricarbaldehyde Mixing Mixing & Sonication Aldehyde->Mixing Amine Amine Linker Amine->Mixing Solvent Solvent System (e.g., n-butanol/o-dichlorobenzene) Solvent->Mixing Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Mixing Temp Heating (120 °C, 3 days) Reaction Solvothermal Reaction Temp->Reaction Degassing Freeze-Pump-Thaw / Degas Mixing->Degassing Degassing->Reaction Purification Washing & Drying Reaction->Purification COF Covalent Organic Framework Purification->COF

Caption: General workflow for COF synthesis.

Characterization Data

The synthesized COFs are typically characterized to determine their structure, porosity, and stability. Key techniques include Powder X-ray Diffraction (PXRD) for crystallinity, Fourier-Transform Infrared (FTIR) spectroscopy to confirm imine bond formation, and gas sorption analysis (e.g., N2 at 77 K) to determine surface area and pore size.

COF NameAmine LinkerBET Surface Area (m²/g)Pore Size (nm)
COF-LZU1 1,4-phenylenediamine~1.2 nm pore distributionNot specified
TRITER-1 1,3,5-tris-(4-aminophenyl)triazine (TAPT)716Not specified
HHU-COF-1 1,3,5-tris-(4-aminophenyl)triazine (TAPT)2352Not specified
HHU-COF-2 1,3,5-tris-(4-aminophenyl)triazine (TAPT)1356Not specified
SCF-FCOF-1 2,3,5,6-tetrafluoroterephthalaldehyde2056Not specified

Note: The table includes data for COFs synthesized with analogous triazine-based linkers for comparison, as found in the literature.[4] Direct quantitative data for COF-A, B, and C were not consistently available in the provided search results.

Applications in Drug Development and Research

The unique properties of COFs synthesized from this compound make them promising candidates for various applications in the pharmaceutical and life sciences sectors:

  • Drug Delivery: The porous nature and tunable pore sizes of these COFs allow for the encapsulation and controlled release of therapeutic agents. The hydroxyl groups on the pore walls can be further functionalized to enhance drug loading capacity and target-specific delivery.

  • Biocatalysis: Enzymes can be immobilized within the COF pores, providing a stable and reusable platform for biocatalytic transformations, which is a critical aspect of green pharmaceutical manufacturing.

  • Sensing and Diagnostics: The regular and accessible porous structure, combined with the potential for incorporating fluorescent moieties, makes these materials suitable for the development of sensitive and selective chemical sensors for biological molecules.

  • Separation and Purification: The well-defined pore apertures can be utilized for the separation of chiral molecules or the purification of active pharmaceutical ingredients (APIs) from complex mixtures.

Logical Relationships in COF Synthesis

The synthesis of a crystalline and porous COF is dependent on the careful control of several interconnected factors.

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs monomers Monomer Geometry (Aldehyde + Amine) reversibility Reaction Reversibility (Error Correction) monomers->reversibility conditions Reaction Conditions (Solvent, Temp, Catalyst) conditions->reversibility crystallinity Crystallinity reversibility->crystallinity porosity Porosity (Surface Area, Pore Size) crystallinity->porosity

Caption: Key factors influencing COF properties.

The successful formation of a highly crystalline COF relies on the principle of dynamic covalent chemistry, where the reversible formation of imine bonds allows for "error-checking" and self-healing during the crystallization process, leading to a well-ordered framework. The choice of monomers dictates the resulting topology and pore size, while the reaction conditions influence the kinetics of the reaction and the quality of the final crystalline material.

References

Application Notes and Protocol: Schiff Base Condensation with 2-Hydroxybenzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a pivotal class of organic compounds. Their synthesis, typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone, makes them readily accessible building blocks in coordination chemistry, materials science, and medicinal chemistry.[1][2] Schiff bases and their metal complexes exhibit a wide array of biological activities, including antimicrobial, anticancer, antifungal, and anti-inflammatory properties.[1][3][4]

2-Hydroxybenzene-1,3,5-tricarbaldehyde is a particularly interesting precursor due to its unique trifunctional nature.[5] This allows for the synthesis of complex tripodal, macrocyclic, or polymeric Schiff base ligands through condensation with monoamines or diamines. The resulting structures are highly valuable for developing stable multimetallic complexes, advanced catalysts, and functional materials. This document provides a detailed protocol for the Schiff base condensation reaction involving this compound, along with representative data and potential applications.

General Reaction Scheme

The condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbons of the aldehyde, followed by the elimination of water, typically under reflux and sometimes with acid catalysis.[6][7] The 1:3 stoichiometric reaction with a primary monoamine is illustrated below.

G aldehyde This compound plus1 + conditions Ethanol / Methanol Reflux, Cat. Acid (optional) amine 3 R-NH₂ (Primary Amine) schiff_base Tripodal Schiff Base plus2 + water 3 H₂O conditions->schiff_base

Caption: General reaction for the synthesis of a tripodal Schiff base.

Experimental Protocol

This protocol describes a general method for synthesizing a Schiff base from this compound and a primary amine. The molar ratio should be adjusted based on whether a monoamine or diamine is used.

Materials and Equipment:

  • This compound (CAS: 81502-74-1)[5]

  • Primary amine (e.g., aniline, ethylenediamine, substituted anilines)

  • Absolute Ethanol or Methanol (Anhydrous)

  • Glacial Acetic Acid or concentrated H₂SO₄ (optional catalyst)[6]

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, DMSO)[8]

  • Desiccator or vacuum oven

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring. Gentle warming may be required to achieve full dissolution.

  • Dissolution of Amine: In a separate beaker, dissolve the primary amine (3 equivalents for a monoamine, 1.5 equivalents for a diamine) in absolute ethanol.

  • Reaction Mixture: Add the amine solution dropwise to the stirred aldehyde solution at room temperature.

  • Catalyst Addition (Optional): Add 2-4 drops of glacial acetic acid or concentrated sulfuric acid to the mixture to catalyze the reaction.[6][9]

  • Condensation Reaction: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-6 hours. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).[8]

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base product should form. If no precipitate forms, the solution can be placed in an ice bath to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent like ethanol, methanol, or DMSO.[8]

  • Drying: Dry the purified Schiff base product in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a moderate temperature.

  • Characterization: Characterize the final product by determining its melting point and recording its FT-IR, ¹H NMR, and mass spectra to confirm its structure.

Data Presentation

The following tables summarize typical experimental parameters and expected characterization data for Schiff bases derived from hydroxy-aldehydes. Specific values will vary depending on the amine used.

Table 1: Representative Reaction Parameters

Amine UsedMolar Ratio (Aldehyde:Amine)SolventCatalystReaction Time (hours)Typical Yield (%)Product Appearance
Aniline1:3EthanolAcetic Acid485-95Yellow Crystalline Solid
Ethylenediamine1:1.5MethanolNone380-90Orange Powder
4-Nitroaniline1:3EthanolH₂SO₄675-85Reddish-Brown Solid
2-Aminophenol1:3EthanolAcetic Acid488-96Brown Crystalline Solid

Table 2: Expected Spectroscopic Characterization Data

TechniqueKey SignalExpected Value / ObservationReference
FT-IR (cm⁻¹) ν(O-H)3200-3400 (Broad band due to phenolic OH)[10]
ν(C=N)1600-1635 (Strong, sharp band for azomethine)[9]
ν(C-O)~1280 (Phenolic C-O stretch)
¹H NMR (ppm) δ(O-H)12.0-14.0 (Broad singlet, intramolecular H-bonding)
δ(HC=N)8.0-9.0 (Singlet for the imine proton)[8]
δ(Ar-H)7.0-8.5 (Multiplets corresponding to aromatic protons)[8]
Mass Spec (m/z) [M]⁺ or [M+H]⁺Molecular ion peak corresponding to the calculated mass of the product.[11]

Applications in Research and Drug Development

The tripodal Schiff bases synthesized from this compound are versatile ligands and molecules with significant potential in several fields:

  • Coordination Chemistry and Catalysis: The presence of multiple nitrogen and oxygen donor atoms allows these ligands to form highly stable, multimetallic complexes. These complexes are candidates for biomimetic catalysts, mimicking the active sites of metalloenzymes.

  • Drug Development: The imine group is crucial for various biological activities. Schiff bases derived from hydroxy-aldehydes have demonstrated promising potential as anticancer, antibacterial, and antifungal agents.[1][3] The synthesized compounds can be screened for cytotoxicity against various cell lines and for antimicrobial activity.

  • Materials Science: The trifunctional geometry of the core aldehyde makes it an ideal building block for creating porous materials such as Covalent Organic Frameworks (COFs). These materials have applications in gas storage, separation, and heterogeneous catalysis.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis and characterization process.

G prep 1. Reactant Preparation (Aldehyde & Amine Dissolution) setup 2. Reaction Setup (Mixing & Catalyst Addition) prep->setup reflux 3. Condensation Reaction (Reflux for 2-6 hours) setup->reflux isolate 4. Product Isolation (Cooling & Filtration) reflux->isolate purify 5. Purification (Recrystallization) isolate->purify dry 6. Drying (Desiccator / Vacuum Oven) purify->dry product Final Schiff Base Product dry->product char 7. Characterization (FT-IR, NMR, Mass Spec, M.P.) product->char

Caption: Workflow for the synthesis and characterization of Schiff bases.

References

Application Notes and Protocols: Synthesis of Imine-Linked Covalent Organic Frameworks from 2-Hydroxybenzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of imine-linked Covalent Organic Frameworks (COFs) using 2-Hydroxybenzene-1,3,5-tricarbaldehyde as a key building block. The resulting porous crystalline materials have potential applications in various fields, including drug delivery, catalysis, and separations.

Introduction

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and tunable functionalities. Imine-linked COFs, formed through the Schiff base condensation of aldehyde and amine monomers, are particularly noteworthy for their high stability and versatile applications. The use of this compound (HTA) as a trigonal aldehyde monomer allows for the creation of two-dimensional COFs with unique properties stemming from the intramolecular hydrogen bonding involving the hydroxyl group. This can enhance the stability and planarity of the resulting framework. These materials are promising candidates for various applications, including serving as carriers for drug molecules.[1]

Synthesis of this compound (HTA)

A reliable method for the synthesis of the HTA monomer is crucial for the subsequent COF synthesis. A common approach involves the formylation of phenol.[2]

Experimental Protocol: Synthesis of HTA

Materials:

  • Phenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 4 M aqueous solution

  • Dimethylformamide (DMF) for recrystallization

Procedure:

  • Under a nitrogen atmosphere, dissolve phenol (3.6 g, 38.2 mmol) and hexamethylenetetramine (11.8 g, 84.2 mmol) in trifluoroacetic acid (35 mL).

  • Stir the mixture at 130°C for 16 hours, then increase the temperature to 150°C for an additional 3 hours.

  • Cool the reaction mixture to 120°C and carefully add 4 M aqueous HCl (50 mL).

  • Heat the mixture at 105°C for another 30 minutes.

  • Filter the crude product and wash thoroughly with water.

  • Recrystallize the solid from dimethylformamide to obtain this compound as a pink solid.[2]

Synthesis of Imine-Linked COFs from HTA

The general strategy for synthesizing imine-linked COFs from HTA involves the condensation reaction with a multitopic amine linker in the presence of an acid catalyst. Below are protocols for the synthesis of two exemplary COFs using different amine linkers.

Protocol 1: Synthesis of HTA-TAPB COF

This protocol describes the synthesis of a COF from this compound (HTA) and 1,3,5-tris(4-aminophenyl)benzene (TAPB).

Materials:

  • This compound (HTA)

  • 1,3,5-tris(4-aminophenyl)benzene (TAPB)

  • n-butanol

  • o-dichlorobenzene

  • 6 M aqueous acetic acid

  • Methanol, acetone, and THF for washing

Procedure:

  • In a 20 mL glass vial, combine this compound (14.3 mg, 0.08 mmol), 1,3,5-tris(4-aminophenyl)benzene (28.1 mg, 0.08 mmol), n-butanol (0.5 mL), and o-dichlorobenzene (0.5 mL).[3]

  • Add 6 M aqueous acetic acid (0.1 mL) to the mixture.[3]

  • Sonicate the mixture for 15 minutes to ensure a homogeneous dispersion.[3]

  • Freeze the vial in a liquid nitrogen bath (77 K), degas the contents, and seal the vial.[3]

  • Heat the sealed vial at 120°C for 7 days. A dark red precipitate will form.[3]

  • Collect the precipitate by filtration and wash it with dry methanol, acetone, and THF.

  • Dry the final product at 120°C overnight.[3]

Protocol 2: Synthesis of HTA-TAPT COF

This protocol details the synthesis of a COF from this compound (HTA) and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT).

Materials:

  • This compound (HTA)

  • 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT)

  • Mesitylene

  • Dioxane

  • 6 M aqueous acetic acid

  • THF for washing

Procedure:

  • In a 20 mL Pyrex tube, place this compound (26.72 mg, 0.15 mmol) and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (53.17 mg, 0.15 mmol).[2][3]

  • Add mesitylene (2.5 mL), dioxane (2.5 mL), and 6 M acetic acid (0.5 mL) to the tube.[2][3]

  • Sonicate the mixture for 15 minutes to obtain a homogeneous dispersion.[2][3]

  • Freeze the tube in a liquid nitrogen bath, degas, and seal it.

  • Heat the sealed tube at 120°C for 3 days.

  • Collect the resulting solid by filtration, wash it with THF in a Soxhlet extractor for 12-18 hours.[2]

  • Dry the final product at 120°C for 6 hours.[2]

Characterization of HTA-based COFs

The synthesized COFs should be characterized to confirm their structure, porosity, and stability.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine linkage, look for the appearance of a C=N stretching band (typically around 1620 cm⁻¹) and the disappearance of the C=O stretching band from the aldehyde and the N-H stretching bands from the amine.

  • Powder X-ray Diffraction (PXRD): To assess the crystallinity of the COF. The presence of sharp diffraction peaks indicates a well-ordered crystalline structure.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COF.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore size distribution of the material from nitrogen sorption isotherms.

Quantitative Data

The properties of COFs can be tailored by the choice of building blocks. Below is a summary of typical characterization data for imine-linked COFs, including those with similar structures to HTA-based COFs.

COF Name (or similar)BET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Thermal Stability (°C)Reference
HHU-COF-123520.78--[4][5]
HHU-COF-213560.73--[4][5]
COF-LZU1--~1.2-[4]
TRITER-1716---[4]
SCF-FCOF-120561.69--[4]
TAPB-PDA COF--3.4-[6]
Bpy-COF1864-4.0-[7]

Applications in Drug Development

The high surface area, tunable pore size, and potential for surface functionalization make HTA-based COFs promising candidates for drug delivery systems.[1]

Drug Loading and Release

The porous structure of these COFs allows for the encapsulation of drug molecules. The loading capacity and release kinetics can be influenced by the pore size of the COF and the interactions between the drug molecule and the COF framework. For example, a nanoscale COF-366 has been shown to have a drug loading capacity of 16.3 wt% for the anticancer drug plumbagin, with a pH-responsive release profile.[8] The hydroxyl groups within the pores of HTA-based COFs can potentially interact with drug molecules through hydrogen bonding, influencing the loading and release characteristics.

Visualizations

General Synthesis of Imine-Linked COF from HTA

G General Synthesis of Imine-Linked COF from HTA HTA This compound (HTA) Reaction Schiff Base Condensation HTA->Reaction Amine Aromatic Amine Linker (e.g., TAPB, TAPT) Amine->Reaction Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction Solvent Solvent System (e.g., Dioxane/Mesitylene) Solvent->Reaction COF Imine-Linked COF Reaction->COF

Caption: General reaction scheme for the synthesis of imine-linked COFs.

Experimental Workflow for HTA-based COF Synthesis

G Experimental Workflow for HTA-based COF Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Activation cluster_characterization Characterization Monomers Weigh Monomers (HTA and Amine) Mixing Combine Reagents and Sonicate Monomers->Mixing Solvents Prepare Solvent Mixture and Catalyst Solvents->Mixing Sealing Freeze-Pump-Thaw and Seal Vessel Mixing->Sealing Heating Heat at 120°C for 3-7 days Sealing->Heating Filtration Collect Solid by Filtration Heating->Filtration Washing Wash with Solvents (e.g., THF) Filtration->Washing Drying Dry under Vacuum at 120°C Washing->Drying FTIR FTIR Drying->FTIR PXRD PXRD Drying->PXRD TGA TGA Drying->TGA BET BET Drying->BET

Caption: A typical experimental workflow for the synthesis and characterization of HTA-based COFs.

References

Application Notes and Protocols: 2-Hydroxybenzene-1,3,5-tricarbaldehyde for Porous Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of porous polymers derived from the versatile monomer, 2-hydroxybenzene-1,3,5-tricarbaldehyde, and its hydroxylated analogues. The unique structural and electronic properties of this C3-symmetric building block make it an ideal candidate for the construction of highly ordered and functional porous materials, particularly Covalent Organic Frameworks (COFs), with significant potential in drug delivery, catalysis, and sensing.

Introduction to this compound in Porous Polymer Synthesis

This compound (HTA) is a key building block in the field of reticular chemistry for the synthesis of porous polymers.[1][2] Its trigonal geometry and reactive aldehyde groups facilitate the formation of crystalline, porous networks through condensation reactions with multitopic amines or hydrazides.[3][4] The presence of a hydroxyl group ortho to the aldehyde functionalities is a critical feature, influencing the electronic properties and enhancing the stability of the resulting frameworks. This is often attributed to keto-enol tautomerism, which promotes the formation of highly stable β-ketoenamine linkages within the COFs, thereby improving their crystallinity and chemical resilience.[4]

By varying the degree of hydroxylation on the benzene ring, using monomers such as 2,4-dihydroxybenzene-1,3,5-tricarbaldehyde (DHTA) and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (THTA), the properties of the resulting porous polymers can be finely tuned.[5] This includes modifications to pore size, surface area, and functionality, opening up a wide range of potential applications.[4]

Experimental Protocols

Synthesis of Monomers

Protocol 2.1.1: Synthesis of this compound (HTA) [1]

This protocol describes the synthesis of HTA from phenol and hexamethylenetetramine.

Materials:

  • Phenol (3.6 g, 38.2 mmol)

  • Hexamethylenetetramine (11.8 g, 84.2 mmol)

  • Trifluoroacetic acid (35 mL)

  • Hydrochloric acid (4 M aqueous solution, 50 mL)

  • Dimethylformamide (for recrystallization)

  • Nitrogen atmosphere

Procedure:

  • Under a nitrogen atmosphere, dissolve phenol and hexamethylenetetramine in trifluoroacetic acid.

  • Stir the mixture at 130°C for 16 hours.

  • Increase the temperature to 150°C and continue heating for an additional 3 hours.

  • Cool the mixture to 120°C and add the 4 M HCl solution.

  • Heat the mixture at 105°C for 30 minutes.

  • Filter the crude product and wash thoroughly with water.

  • Recrystallize the solid from dimethylformamide to obtain HTA as a pink solid.

Protocol 2.1.2: Synthesis of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (THTA) [1]

This protocol outlines the synthesis of THTA, a key monomer for highly stable COFs.

Materials:

  • Phloroglucinol (10.0 g, 79.3 mmol)

  • Hexamethylenetetramine (22.3 g, 158.6 mmol)

  • Trifluoroacetic acid (60 mL)

  • Hydrochloric acid (3 M aqueous solution, 200 mL)

  • Argon atmosphere

Procedure:

  • Under an argon atmosphere, dissolve phloroglucinol and hexamethylenetetramine in trifluoroacetic acid.

  • Heat the reaction mixture at 100°C for 2.5 hours.

  • Add the 3 M HCl solution and continue heating at 100°C for another hour.

  • Cool the mixture and collect the precipitate by filtration.

  • Wash the solid with water to yield the final product.

Synthesis of Porous Polymers (COFs)

Protocol 2.2.1: General Solvothermal Synthesis of COFs [6]

This protocol provides a general method for the synthesis of COFs from HTA and its derivatives with an amine linker.

Materials:

  • This compound (HTA) or its derivative (e.g., DHTA, THTA) (0.15 mmol)

  • Amine linker (e.g., 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT)) (0.15 mmol)

  • Mesitylene (2.5 mL)

  • Dioxane (2.5 mL)

  • 6 M Acetic acid (0.5 mL)

  • Pyrex tube (20 mL)

Procedure:

  • Add the aldehyde monomer and the amine linker to a Pyrex tube.

  • Add the mesitylene, dioxane, and acetic acid solution.

  • Sonicate the mixture for 15 minutes to achieve a homogeneous dispersion.

  • Freeze the tube in liquid nitrogen (77 K), evacuate, and seal it.

  • Heat the sealed tube at 120°C for 3 days.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the product with anhydrous acetone and tetrahydrofuran (THF).

  • Purify the product by Soxhlet extraction with THF for 12-18 hours.

  • Dry the final COF product at 120°C for 6 hours.

G cluster_synthesis COF Synthesis Workflow reactants 1. Mix Monomers, Solvents & Catalyst in Pyrex Tube sonication 2. Sonicate for Homogeneous Dispersion reactants->sonication freeze_pump_thaw 3. Freeze-Pump-Thaw Cycles & Seal Tube sonication->freeze_pump_thaw heating 4. Solvothermal Reaction (e.g., 120°C, 3 days) freeze_pump_thaw->heating filtration 5. Isolate Product by Filtration heating->filtration washing 6. Wash with Anhydrous Solvents filtration->washing purification 7. Purify by Soxhlet Extraction washing->purification drying 8. Dry under Vacuum purification->drying product Final Porous Polymer (COF) drying->product

COF Synthesis Workflow

Characterization Data

The porous polymers derived from this compound and its analogs exhibit high surface areas and well-defined pore structures, making them suitable for various applications.

Polymer NameAldehyde MonomerAmine LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Diameter (nm)Thermal Stability (TGA, °C)Reference
COF-1HTATAPT---~350-550[1]
COF-2DHTATAPT---~350-550[1]
COF-3THTATAPT---~350-550[1]
HHU-COF-14,4'-biphenyldicarboxaldehydeTAPT23520.78-~450[7]
HHU-COF-22,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehydeTAPT13560.73-~180[7]
CuFe₂O₄/Ag@COF--464.210.396--[8]

Application Notes and Protocols

Drug Delivery

Porous polymers based on HTA are promising candidates for drug delivery systems due to their high drug loading capacity and potential for controlled release.[9][10] The tunable pore sizes and chemical functionalities allow for the encapsulation of various therapeutic agents.

Protocol 4.1.1: Drug Loading in Porous Polymers [11][12]

This protocol describes a general procedure for loading a drug molecule into a COF.

Materials:

  • Activated COF (e.g., 50 mg)

  • Drug (e.g., 5-Fluorouracil, Doxorubicin)

  • Solvent for drug (e.g., Hexane, water)

  • Stirring apparatus

Procedure:

  • Suspend the activated COF in a solution of the drug in a suitable solvent (e.g., 5 mL of a 0.1 M drug solution in hexane).

  • Stir the suspension for a specified period (e.g., 6-24 hours) at room temperature, ensuring the container is sealed to prevent solvent evaporation.

  • Collect the drug-loaded COF by filtration or centrifugation.

  • Wash the collected solid with the pure solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded COF under vacuum at room temperature.

  • Determine the drug loading capacity by analyzing the concentration of the drug in the filtrate and washing solutions using a suitable analytical technique (e.g., UV-Vis spectroscopy).

Protocol 4.1.2: In Vitro Drug Release Study [9][11]

This protocol outlines a method for evaluating the in vitro release of a drug from a loaded COF.

Materials:

  • Drug-loaded COF (e.g., 10 mg)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Incubator or water bath at 37°C

  • Centrifuge or filtration setup

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer)

Procedure:

  • Disperse a known amount of the drug-loaded COF in a specific volume of PBS (e.g., 2 mL) in a vial.

  • Incubate the vial at 37°C with gentle agitation.

  • At predetermined time intervals, collect the release medium by centrifugation or filtration.

  • Replace the collected medium with an equal volume of fresh, pre-warmed PBS.

  • Analyze the concentration of the released drug in the collected medium.

  • Calculate the cumulative percentage of drug released over time.

G cluster_drug_delivery Drug Delivery Workflow drug_loading 1. Drug Loading into Porous Polymer incubation 2. Incubation in Release Medium (e.g., PBS at 37°C) drug_loading->incubation sampling 3. Periodic Sampling of Release Medium incubation->sampling sampling->incubation Replenish medium analysis 4. Quantification of Released Drug (e.g., UV-Vis) sampling->analysis data_analysis 5. Plot Cumulative Release vs. Time analysis->data_analysis result Drug Release Profile data_analysis->result

In Vitro Drug Release Workflow
Catalysis

The ordered porous structure and the ability to incorporate catalytically active sites make these polymers excellent candidates for heterogeneous catalysis.[2][13]

Protocol 4.2.1: Evaluation of Catalytic Activity (e.g., Knoevenagel Condensation) [14][15]

This protocol provides a general method for assessing the catalytic performance of a COF in a Knoevenagel condensation reaction.

Materials:

  • COF catalyst (e.g., 50 mg)

  • Benzaldehyde (0.5 mmol)

  • Malononitrile (1 mmol)

  • Toluene (8 mL)

  • Reaction vessel with stirring and temperature control

  • Analytical instrument for monitoring reaction progress (e.g., GC-MS or HPLC)

Procedure:

  • Add the COF catalyst, benzaldehyde, malononitrile, and toluene to the reaction vessel.

  • Stir the mixture at a constant temperature (e.g., 80°C).

  • Monitor the reaction progress by periodically taking aliquots of the reaction mixture, filtering out the catalyst, and analyzing the filtrate.

  • Calculate the conversion of benzaldehyde and the selectivity for the desired product over time.

Protocol 4.2.2: Catalyst Reusability Test [16][17]

This protocol describes how to assess the stability and reusability of the COF catalyst.

Procedure:

  • After the first catalytic run, recover the catalyst by filtration or centrifugation.

  • Wash the recovered catalyst thoroughly with a suitable solvent (e.g., toluene, followed by ethanol) to remove any adsorbed reactants and products.

  • Dry the catalyst under vacuum.

  • Use the recovered catalyst for a subsequent catalytic run under the same reaction conditions.

  • Repeat this cycle for several runs and measure the catalytic activity in each run to evaluate the catalyst's stability.

G cluster_catalysis Catalyst Reusability Workflow initial_reaction 1. Perform Catalytic Reaction catalyst_recovery 2. Recover Catalyst (Filtration/Centrifugation) initial_reaction->catalyst_recovery washing_drying 3. Wash and Dry Catalyst catalyst_recovery->washing_drying next_run 4. Reuse Catalyst in a New Reaction Batch washing_drying->next_run next_run->initial_reaction Repeat Cycle activity_analysis 5. Analyze Catalytic Activity next_run->activity_analysis comparison 6. Compare Activity Across Cycles activity_analysis->comparison stability Catalyst Stability Assessment comparison->stability

Catalyst Reusability Workflow

Biological Interactions and Cellular Uptake

For drug delivery applications, understanding the interaction of these porous polymers with biological systems is crucial. The cellular uptake of nanoparticles, including COFs, is often mediated by endocytosis.[3][18][19]

Cellular Uptake Pathways:

  • Clathrin-Mediated Endocytosis: This is a common pathway for the uptake of nanoparticles, involving the formation of clathrin-coated pits on the cell membrane.[18]

  • Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.[18]

  • Macropinocytosis: This is a non-specific process where large amounts of extracellular fluid and particles are internalized.[7]

The specific pathway can be influenced by the size, shape, and surface chemistry of the COF particles.[20] Following endocytosis, the nanoparticles are typically trafficked to endosomes and then to lysosomes, where the acidic environment can trigger drug release from pH-sensitive linkers within the COF structure.[18]

Protocol 5.1: In Vitro Cytotoxicity Assay (MTT Assay) [8]

This protocol provides a method to assess the biocompatibility of the porous polymers.

Materials:

  • Cell line (e.g., HeLa, MCF-7)

  • Cell culture medium

  • 96-well plates

  • COF suspension in culture medium at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing different concentrations of the COF suspension.

  • Incubate the cells with the COF for a specified time (e.g., 24, 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.

G cluster_bio Cellular Uptake and Drug Action Pathway extracellular Drug-Loaded COF (Extracellular) uptake Cellular Uptake (Endocytosis) extracellular->uptake endosome Endosome uptake->endosome lysosome Lysosome (Acidic pH) endosome->lysosome release Drug Release lysosome->release target Intracellular Target release->target effect Therapeutic Effect target->effect

Cellular Uptake and Drug Action Pathway

References

Application Notes and Protocols for 2-Hydroxybenzene-1,3,5-tricarbaldehyde-Based COFs in Gas Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures, high surface areas, and tunable functionalities.[1] These characteristics make them promising materials for a variety of applications, including gas storage and separation.[1] This document focuses on COFs synthesized from the versatile building block, 2-Hydroxybenzene-1,3,5-tricarbaldehyde. The presence of hydroxyl groups within the pores of these COFs can enhance their affinity for certain gases, such as carbon dioxide.[2]

This application note provides a summary of the gas storage applications of this compound-based COFs, detailed experimental protocols for their synthesis and characterization, and a compilation of their physicochemical and gas sorption properties.

Data Presentation: Physicochemical and Gas Sorption Properties

The following tables summarize the key properties of various COFs synthesized using this compound (HTA) as a monomer. These COFs are formed through Schiff base condensation with different amine linkers.

Table 1: Physicochemical Properties of HTA-Based COFs

COF NameAmine LinkerBET Surface Area (m²/g)Pore Size (nm)
COF-12,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT)17472.55
HHU-COF-11,3,5-tris-(4-aminophenyl)triazine (TAPT)2352-
MTI-COF-11,3,5-tris(4-aminophenyl)benzene (TAPB)-Microporous
RT-COF-11,3,5-tris(4-aminophenyl)benzene (TAPB)-Microporous

Table 2: Gas Sorption Data for HTA-Based COFs

COF NameGasUptake CapacityTemperature (K)Pressure
TPA-COFs and TPT-COFsCO₂up to 92.38 mg/g273-
TPA-COFs and TPT-COFsCO₂up to 65.65 mg/g298-
RT-COF-1CO₂Porous to CO₂--
MTI-COF-1CO₂Good affinity--

Experimental Protocols

Synthesis of this compound (HTA)

This protocol is adapted from a previously reported procedure.[3]

Materials:

  • Phenol

  • Hexamethylenetetramine

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 4 M

Procedure:

  • Under a nitrogen atmosphere, dissolve phenol (3.6 g, 38.2 mmol) and hexamethylenetetramine (11.8 g, 84.2 mmol) in trifluoroacetic acid (35 mL).

  • Stir the mixture at 130 °C for 16 hours.

  • Increase the temperature to 150 °C and heat for an additional 3 hours.

  • Cool the mixture to 120 °C and add 4 M HCl (50 mL).

  • Heat the mixture at 105 °C for 30 minutes.

  • Filter the crude product and wash thoroughly with water.

  • Recrystallize the solid from dimethylformamide to obtain pure this compound as a pink solid.[3]

General Synthesis of HTA-Based COFs (e.g., COF-1)

This protocol describes a general solvothermal synthesis of a COF from HTA and an amine linker, exemplified by the synthesis of COF-1.[3]

Materials:

  • This compound (HTA)

  • 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT)

  • Mesitylene

  • Dioxane

  • 6 M Acetic acid

Procedure:

  • In a 20 mL Pyrex tube, add HTA (26.72 mg, 0.15 mmol) and TAPT (53.17 mg, 0.15 mmol).

  • Add mesitylene (2.5 mL), dioxane (2.5 mL), and 6 M acetic acid (0.5 mL) to the tube.

  • Sonicate the mixture for 15 minutes to achieve a homogeneous dispersion.

  • The tube is then subjected to a freeze-pump-thaw cycle to degas the mixture.

  • Seal the tube and heat it at 120 °C for 3-7 days.

  • A precipitate will form, which is collected by filtration.

Activation of COFs for Gas Sorption Measurements

Proper activation of the COF is crucial to ensure that the pores are free of solvent and guest molecules before gas sorption analysis.

Procedure:

  • Wash the synthesized COF powder with a suitable solvent (e.g., anhydrous acetone) to remove any unreacted monomers and solvent molecules from the pores.

  • Perform a solvent exchange by soaking the COF in a volatile solvent like dichloromethane or acetone for several hours.

  • Dry the COF under a high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 120-150 °C) for several hours to overnight. This step is critical for complete removal of any residual solvent.

Gas Sorption Measurement Protocol

Gas sorption isotherms are measured to determine the gas uptake capacity, surface area, and pore size distribution of the COF.

Instrumentation:

  • A volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020 or similar).

General Procedure:

  • Accurately weigh a sample of the activated COF (typically 50-100 mg) into a sample tube.

  • Degas the sample in the analyzer's degas port under vacuum at a specific temperature (e.g., 120 °C) for several hours to ensure the removal of any adsorbed moisture or gases from the atmosphere.

  • Transfer the sample tube to the analysis port of the instrument.

  • Perform the gas sorption measurement at the desired temperature. For example, N₂ sorption is typically measured at 77 K (liquid nitrogen temperature) to determine the BET surface area and pore size distribution. CO₂ and other gases are often measured at various temperatures (e.g., 273 K, 298 K) to assess their storage capacity.

  • The instrument will automatically dose a known amount of gas into the sample tube and measure the pressure equilibration. The amount of gas adsorbed is calculated from the pressure change.

  • The process is repeated at various pressures to generate the adsorption and desorption isotherms.

  • The Brunauer-Emmett-Teller (BET) equation is used to calculate the specific surface area from the N₂ adsorption isotherm. Pore size distribution is typically calculated using Non-Local Density Functional Theory (NLDFT) or other suitable models.

Visualizations

COF_Synthesis_Workflow cluster_synthesis COF Synthesis cluster_activation Activation Monomers Monomers (HTA + Amine) Mixing Mixing & Sonication Monomers->Mixing Solvents Solvents (e.g., Mesitylene, Dioxane) Solvents->Mixing Catalyst Catalyst (Acetic Acid) Catalyst->Mixing Degassing Freeze-Pump-Thaw Mixing->Degassing Reaction Solvothermal Reaction (120°C, 3-7 days) Degassing->Reaction Filtration Filtration & Washing Reaction->Filtration Crude_COF Crude COF Filtration->Crude_COF Solvent_Exchange Solvent Exchange Crude_COF->Solvent_Exchange Drying Vacuum Drying (>120°C) Solvent_Exchange->Drying Activated_COF Activated COF Drying->Activated_COF

Caption: Experimental workflow for the synthesis and activation of HTA-based COFs.

Gas_Storage_Mechanism COF_Pore COF Pore Gas_Molecule Gas Molecule (e.g., CO2) Adsorption Physisorption Gas_Molecule->Adsorption Interaction Dipole-Quadrupole Interaction Gas_Molecule->Interaction    Adsorption->COF_Pore van der Waals forces Hydroxyl_Group -OH Group Hydroxyl_Group->Interaction

Caption: Simplified mechanism of gas storage in a hydroxyl-functionalized COF pore.

Gas_Sorption_Analysis_Workflow cluster_analysis Gas Sorption Analysis Activated_COF Activated COF Sample Degassing_in_situ In-situ Degassing Activated_COF->Degassing_in_situ Isotherm_Measurement Isotherm Measurement (e.g., N2 at 77K, CO2 at 273K) Degassing_in_situ->Isotherm_Measurement Data_Analysis Data Analysis Isotherm_Measurement->Data_Analysis Results Results: - BET Surface Area - Pore Volume & Size - Gas Uptake Capacity Data_Analysis->Results

Caption: Workflow for gas sorption analysis of activated COFs.

References

Catalytic Applications of Covalent Organic Frameworks Derived from 2-Hydroxybenzene-1,3,5-tricarbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. Their tunable porosity and the ability to incorporate catalytic functionalities make them promising materials for a wide range of applications, including heterogeneous catalysis. This document provides detailed application notes and protocols for the catalytic use of COFs derived from the monomer 2-Hydroxybenzene-1,3,5-tricarbaldehyde, also known as 2,4,6-triformylphenol (HTA). These COFs exhibit notable activity in photocatalytic hydrogen peroxide production and hold potential for other organic transformations.

Synthesis of COFs from this compound

The synthesis of COFs from this compound typically involves a condensation reaction with a multitopic amine linker under solvothermal conditions. The resulting imine-linked frameworks are often crystalline and porous. Below are protocols for the synthesis of the monomer and a representative COF.

Experimental Protocols

Protocol 1: Synthesis of this compound (HTA) [1]

  • A mixture of phenol (3.6 g, 38.2 mmol) and hexamethylenetetramine (11.8 g, 84.2 mmol) is dissolved in trifluoroacetic acid (35 mL) under a nitrogen atmosphere.

  • The mixture is stirred at 130 °C for 16 hours, and then the temperature is increased to 150 °C for an additional 3 hours.

  • After cooling to 120 °C, the mixture is treated with 4 M aqueous HCl (50 mL) and heated at 105 °C for 30 minutes.

  • The crude product is filtered and washed with water.

  • Recrystallization from dimethylformamide yields HTA as a pink solid.

Protocol 2: Synthesis of COF-1 from HTA and 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT) [1]

  • In a 20 mL Pyrex tube, add this compound (HTA) (26.72 mg, 0.15 mmol) and 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT) (53.17 mg, 0.15 mmol).

  • Add a solvent mixture of mesitylene (2.5 mL) and dioxane (2.5 mL), followed by 6 M aqueous acetic acid (0.5 mL).

  • Sonicate the mixture for 15 minutes to achieve a homogeneous dispersion.

  • The tube is then flash-frozen in liquid nitrogen, degassed, and sealed.

  • Heat the sealed tube at 120 °C for 3 days.

  • After cooling, the solid product is collected by filtration, washed with anhydrous acetone and tetrahydrofuran, and dried at 120 °C under vacuum.

Catalytic Applications

COFs derived from this compound have demonstrated potential in photocatalysis. The presence of the hydroxyl group in the aldehyde monomer can influence the electronic properties and catalytic activity of the resulting COF.

Photocatalytic Hydrogen Peroxide (H₂O₂) Production

COFs synthesized from hydroxylated benzene-1,3,5-tricarbaldehydes have been investigated for the photocatalytic production of hydrogen peroxide from water and oxygen. While COFs derived from 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (Tp) show the highest activity, those from HTA also exhibit catalytic performance. The hydroxyl group is believed to enhance charge separation and redox activity within the framework.

Quantitative Data

CatalystH₂O₂ Production Rate (μmol g⁻¹ h⁻¹)Conditions
HTA-based COF2,100Visible light irradiation, pure water

Experimental Protocol 3: Photocatalytic H₂O₂ Production

  • Disperse the COF catalyst (e.g., 10 mg) in pure water (e.g., 50 mL) in a quartz reactor.

  • Continuously bubble oxygen through the suspension for at least 30 minutes to ensure saturation.

  • Irradiate the suspension with a visible light source (e.g., a 300 W Xe lamp with a cutoff filter for λ > 420 nm) under constant stirring.

  • At given time intervals, withdraw aliquots of the suspension and centrifuge to remove the catalyst.

  • Analyze the concentration of H₂O₂ in the supernatant using a suitable method, such as the DPD (N,N-diethyl-p-phenylenediamine) colorimetric method.

Proposed Photocatalytic Mechanism

The photocatalytic production of H₂O₂ by COFs is believed to proceed through the following general steps:

  • Light Absorption: The COF absorbs photons, leading to the generation of electron-hole pairs (excitons).

  • Charge Separation and Transfer: The photogenerated electrons and holes separate and migrate to the surface of the COF.

  • Oxygen Reduction: Electrons reduce adsorbed oxygen molecules to form superoxide radicals (•O₂⁻).

  • Protonation and Further Reduction: The superoxide radicals are protonated and further reduced to generate hydrogen peroxide.

  • Water Oxidation: Holes oxidize water molecules to produce protons and oxygen.

G e e O2_ads O2_ads e->O2_ads Reduction O2_rad O2_rad O2_ads->O2_rad H2O2 H2O2 O2_rad->H2O2 + 2H⁺ + e⁻ h h H2O H2O h->H2O Oxidation H_plus_O2 H_plus_O2 H2O->H_plus_O2

Potential Catalytic Applications in Organic Synthesis

While specific data for HTA-derived COFs is limited, the inherent properties of COFs suggest their potential as catalysts in various organic reactions. The basic nitrogen sites within the imine linkages can act as catalytic centers for reactions such as the Knoevenagel condensation.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically catalyzed by a base. The imine nitrogens in the COF backbone can potentially catalyze this reaction.

Logical Workflow for a Catalytic Knoevenagel Condensation

G Reactants Aldehyde + Active Methylene Compound Reaction Reaction Mixture in Solvent Reactants->Reaction COF_cat HTA-derived COF COF_cat->Reaction Stirring Stirring at Specified Temperature Reaction->Stirring Monitoring Reaction Monitoring (TLC/GC) Stirring->Monitoring Workup Reaction Quenching & Product Extraction Monitoring->Workup Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Product Knoevenagel Condensation Product Purification->Product

Conclusion

COFs derived from this compound are emerging as versatile materials with demonstrated catalytic activity, particularly in photocatalytic hydrogen peroxide production. The synthetic protocols provided herein offer a foundation for the preparation of these advanced materials. While the exploration of their catalytic potential in broader organic synthesis is still in its early stages, the structural and functional tunability of these COFs suggests a promising future for their application in catalysis, offering a valuable tool for researchers in chemistry and drug development. Further investigation into reactions such as Knoevenagel condensations, cycloadditions, and other organic transformations is warranted to fully elucidate the catalytic capabilities of these novel materials.

References

Application Notes and Protocols for 2-Hydroxybenzene-1,3,5-tricarbaldehyde in Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxybenzene-1,3,5-tricarbaldehyde (HTA), a trifunctional aromatic aldehyde, serves as a critical building block in the synthesis of advanced materials, particularly Covalent Organic Frameworks (COFs).[1] COFs are a class of crystalline porous polymers with highly tunable structures, large surface areas, and exceptional stability, making them promising candidates for heterogeneous photocatalysis.[2][3] The incorporation of HTA as a monomer allows for the creation of COFs with tailored optoelectronic properties. The hydroxyl group in the HTA unit can enhance hydrophilicity and modulate the electronic structure, which is beneficial for photocatalytic applications in aqueous environments.[4] These HTA-based COFs have demonstrated significant potential in various light-driven applications, including hydrogen evolution, organic pollutant degradation, and carbon dioxide (CO₂) reduction.[5][6][7] This document provides detailed protocols for the synthesis of the HTA monomer, its subsequent use in COF synthesis, and general procedures for evaluating its photocatalytic performance.

Protocol 1: Synthesis of this compound (HTA) Monomer

This protocol is adapted from a previously reported procedure for the synthesis of HTA.[1]

Materials:

  • Phenol (3.6 g, 38.2 mmol)

  • Hexamethylenetetramine (11.8 g, 84.2 mmol)

  • Trifluoroacetic acid (35 mL)

  • Hydrochloric acid (4 M aqueous solution, 50 mL)

  • Dimethyl formamide (for recrystallization)

  • Deionized water

  • Nitrogen or Argon gas supply

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve phenol (3.6 g) and hexamethylenetetramine (11.8 g) in trifluoroacetic acid (35 mL) under a nitrogen atmosphere.

  • Stir the mixture at 130°C for 16 hours.

  • Increase the temperature and heat the mixture to 150°C for an additional 3 hours.

  • Cool the reaction mixture to 120°C.

  • Carefully add 4 M aqueous HCl (50 mL) to the mixture and heat at 105°C for 30 minutes to hydrolyze the intermediate.

  • Cool the mixture to room temperature, allowing the crude product to precipitate.

  • Filter the crude product and wash thoroughly with deionized water.

  • Recrystallize the crude product from dimethyl formamide to obtain pure this compound (HTA) as a pink solid.[1]

  • Dry the final product under vacuum. The product can be characterized by ¹H NMR spectroscopy.[1]

Protocol 2: Synthesis of a HTA-based Covalent Organic Framework (TAPT-HTA COF)

This protocol describes a solvothermal synthesis of a β-ketoenamine linked COF using HTA and an amine linker, 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT).[1]

Materials:

  • This compound (HTA) (26.72 mg, 0.15 mmol)

  • 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT) (53.17 mg, 0.15 mmol)

  • Mesitylene (2.5 mL)

  • Dioxane (2.5 mL)

  • Aqueous acetic acid (6 M, 0.5 mL)

  • Pyrex tube (20 mL capacity)

  • Ultrasonic bath

  • Tube sealing equipment or freeze-pump-thaw setup

  • Oven or heating block

Procedure:

  • Place HTA (26.72 mg) and TAPT (53.17 mg) into a 20 mL Pyrex tube.

  • Add mesitylene (2.5 mL), dioxane (2.5 mL), and 6 M aqueous acetic acid (0.5 mL) to the tube.

  • Sonicate the mixture for 15 minutes to achieve a homogeneous dispersion.

  • To remove dissolved gases, subject the tube to three freeze-pump-thaw cycles or flash freeze in liquid N₂ and evacuate.

  • Seal the Pyrex tube under vacuum.

  • Heat the sealed tube at 120°C for 3 days.

  • After cooling to room temperature, open the tube and collect the precipitated solid by filtration.

  • Wash the COF powder sequentially with acetone, tetrahydrofuran (THF), and ethanol to remove any unreacted monomers and residual solvent.

  • Dry the resulting TAPT-HTA COF powder at 120°C in a vacuum oven overnight before characterization and use.

Photocatalysis Applications & Protocols

HTA-based COFs are versatile photocatalysts. Below are general protocols for evaluating their performance in three common applications.

Application 1: Photocatalytic Hydrogen Evolution

This process uses the COF to absorb light and drive the reduction of protons from water into hydrogen gas, typically in the presence of a sacrificial electron donor.

Experimental Setup:

  • Photoreactor: A gas-tight quartz reactor connected to a closed gas circulation system.

  • Light Source: A 300 W Xenon lamp with a cutoff filter (e.g., λ > 420 nm) to provide visible light irradiation.

  • Gas Analysis: An online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a 5A molecular sieve column, using Argon as the carrier gas.

  • Materials:

    • HTA-based COF photocatalyst (e.g., 5-10 mg)

    • Sacrificial electron donor (e.g., 0.1 M ascorbic acid or 10% v/v triethanolamine (TEOA) in water).[4]

    • Co-catalyst precursor (e.g., H₂PtCl₆ for in-situ photodeposition of Pt, typically 1-3 wt%).[8]

    • High-purity water.

General Protocol:

  • Disperse the COF photocatalyst (e.g., 10 mg) in an aqueous solution of the sacrificial electron donor (e.g., 100 mL of 0.1 M ascorbic acid).

  • Add the platinum co-catalyst precursor (H₂PtCl₆) to the suspension.

  • Transfer the suspension to the quartz photoreactor and seal it.

  • Degas the system by purging with an inert gas (e.g., Argon) for at least 30 minutes to remove all air.

  • Position the light source and turn it on to irradiate the suspension while maintaining constant stirring.

  • At regular time intervals (e.g., every 30-60 minutes), inject a gas sample from the reactor's headspace into the GC to quantify the amount of hydrogen produced.

  • Calculate the hydrogen evolution rate, typically expressed in μmol g⁻¹ h⁻¹ or mmol g⁻¹ h⁻¹.[5][8]

Application 2: Photocatalytic Degradation of Organic Pollutants

This application utilizes the highly reactive oxygen species (ROS) generated by the excited COF to break down persistent organic pollutants in water.

Experimental Setup:

  • Reactor: An open beaker or vessel placed under a light source, with magnetic stirring.

  • Light Source: A solar simulator or a Xenon lamp providing visible light.

  • Analysis: A UV-Vis spectrophotometer to monitor the concentration of the pollutant.

  • Materials:

    • HTA-based COF photocatalyst (e.g., 10-20 mg).

    • Target pollutant solution (e.g., 10-20 ppm Methylene Blue, Rhodamine B, or a pharmaceutical compound like tetracycline).

    • High-purity water.

General Protocol:

  • Prepare a stock solution of the target organic pollutant in deionized water.

  • Disperse a specific amount of the COF photocatalyst (e.g., 20 mg) into a defined volume of the pollutant solution (e.g., 100 mL).

  • Stir the suspension in the dark for 30-60 minutes to establish an adsorption-desorption equilibrium between the COF surface and the pollutant.

  • Take an initial sample (t=0) and filter it to remove the catalyst particles.

  • Begin irradiating the suspension with the light source while maintaining continuous stirring.

  • At set time intervals, withdraw aliquots of the suspension, filter them immediately to remove the catalyst, and measure the pollutant concentration using a UV-Vis spectrophotometer at its characteristic maximum absorption wavelength (λₘₐₓ).

  • The degradation efficiency is calculated as (C₀ - Cₜ) / C₀ × 100%, where C₀ is the initial concentration and Cₜ is the concentration at time t.

  • The reaction kinetics can often be modeled using a pseudo-first-order rate equation, ln(C₀/Cₜ) = kt, where k is the apparent rate constant (min⁻¹).[6]

Application 3: Photocatalytic CO₂ Reduction

This process mimics natural photosynthesis, using light energy captured by the COF to convert CO₂ into valuable chemical fuels like carbon monoxide (CO) or methane (CH₄).[2][9]

Experimental Setup:

  • Photoreactor: A gas-tight reactor with a quartz window, connected to a gas circulation system.

  • Light Source: A high-intensity lamp (e.g., 300 W Xenon lamp).

  • Gas Analysis: A gas chromatograph (GC) equipped with a flame ionization detector (FID) for hydrocarbons and a methanizer for CO detection.

  • Materials:

    • HTA-based COF photocatalyst.

    • Solvent (e.g., acetonitrile or water) and a sacrificial electron donor (e.g., triethanolamine, TEOA).

    • High-purity CO₂ gas (99.995%).

General Protocol:

  • Place the COF photocatalyst into the reactor containing the solvent and sacrificial donor.

  • Seal the reactor and purge it with CO₂ gas for at least 30 minutes to ensure a CO₂-saturated atmosphere.

  • Pressurize the reactor to a specific pressure with CO₂ (e.g., 1 atm).

  • Irradiate the reactor with the light source under constant stirring.

  • Periodically, take gas-phase samples from the reactor's headspace and analyze them using the GC to quantify the products (e.g., CO, CH₄).

  • The production rates are typically reported in μmol g⁻¹ h⁻¹.

Performance Data Summary

Quantitative performance data for COFs is highly dependent on the specific monomer combination, synthesis method, and experimental conditions. The following table presents representative performance metrics for various COFs in different photocatalytic applications to provide a benchmark for expected results.

ApplicationCOF MaterialCo-catalyst / Sacrificial AgentPerformance MetricValueReference
H₂ Evolution TFPT-COFPt / TEOAH₂ Evolution Rate1970 µmol g⁻¹ h⁻¹[4]
H₂ Evolution N₂-COFCobaloxime / TEOAH₂ Evolution Rate782 µmol g⁻¹ h⁻¹[5]
H₂ Evolution TFP-BpyD nano-COFPt / Ascorbic AcidH₂ Evolution Rate392.0 mmol g⁻¹ h⁻¹[8]
Pollutant Degradation TFPT-TCPB-COOH COFPeroxymonosulfateRate Constant (k)0.081 min⁻¹[6]
H₂O₂ Production TpDz COFPure WaterH₂O₂ Production Rate7327 µmol h⁻¹ g⁻¹[10]
CO₂ Reduction Phen-COFTEOAProduct Selectivity (CO)7.2%[11]
CO₂ Reduction TQ-CTFNoneCH₄ Yield1104.4 µmol g⁻¹[12]

Visualizations: Workflows and Mechanisms

Experimental Workflow Diagram

G cluster_synthesis Phase 1: Material Synthesis cluster_characterization Phase 2: Characterization cluster_application Phase 3: Photocatalytic Testing cluster_analysis Phase 4: Data Analysis Monomer_Synth Protocol 1: Synthesis of HTA Monomer COF_Synth Protocol 2: Synthesis of HTA-based COF Monomer_Synth->COF_Synth Key Building Block Characterization Material Characterization (PXRD, FTIR, SEM, BET) COF_Synth->Characterization H2_Evo Application 1: H₂ Evolution Characterization->H2_Evo Pollutant_Deg Application 2: Pollutant Degradation Characterization->Pollutant_Deg CO2_Red Application 3: CO₂ Reduction Characterization->CO2_Red Data_Analysis Quantification of Products (GC, UV-Vis) & Performance Calculation H2_Evo->Data_Analysis Pollutant_Deg->Data_Analysis CO2_Red->Data_Analysis

Caption: Experimental workflow from monomer synthesis to photocatalytic performance analysis.

General Mechanism of COF-based Photocatalysis

G cluster_reactions 3. Surface Redox Reactions VB Valence Band (VB) CB Conduction Band (CB) Light 1. Light Absorption (hν ≥ Band Gap) Light->VB Light->CB  2. e⁻/h⁺ Pair  Generation e_minus e⁻ Reduction Reduction (e.g., 2H⁺ + 2e⁻ → H₂) (e.g., CO₂ + 2H⁺ + 2e⁻ → CO + H₂O) e_minus->Reduction h_plus h⁺ Oxidation Oxidation (e.g., Sacrificial Donor → Donor⁺) (e.g., H₂O + h⁺ → •OH + H⁺) h_plus->Oxidation

Caption: General mechanism of semiconductor photocatalysis as applied to COF materials.

References

Application Notes and Protocols for Fluorescent Probes Derived from 2-Hydroxybenzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Development of Fluorescent Probes from 2-Hydroxybenzene-1,3,5-tricarbaldehyde

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (HTA) is a versatile aromatic aldehyde that serves as an excellent platform for the design and synthesis of novel fluorescent probes. Its trifunctional nature allows for the creation of complex Schiff base derivatives through condensation reactions with various amines. These Schiff base ligands can exhibit unique photophysical properties, making them ideal candidates for chemosensors that can detect specific analytes such as metal ions with high sensitivity and selectivity.

This document provides detailed application notes and experimental protocols for the development and utilization of a fluorescent probe derived from HTA for the detection of Aluminum ions (Al³⁺). The protocols are based on established methodologies for similar Schiff base fluorescent sensors.

Featured Application: A Highly Selective "Turn-On" Fluorescent Probe for Aluminum (Al³⁺) Detection

A novel fluorescent probe, designated as HTA-AQ , can be synthesized through the Schiff base condensation of this compound (HTA) and 8-aminoquinoline. This probe is designed to exhibit a "turn-on" fluorescence response upon selective binding to Al³⁺ ions.

Sensing Mechanism

In its free form, the HTA-AQ probe is expected to have weak fluorescence due to photoinduced electron transfer (PET) from the quinoline nitrogen to the aromatic backbone. Upon binding with Al³⁺, the lone pair of electrons on the nitrogen and oxygen atoms of the Schiff base coordinate with the metal ion. This coordination inhibits the PET process, leading to a significant enhancement in fluorescence intensity.

G cluster_0 Free HTA-AQ Probe (Weak Fluorescence) cluster_1 HTA-AQ-Al³⁺ Complex (Strong Fluorescence) HTA-AQ HTA-AQ PET Photoinduced Electron Transfer (PET) HTA-AQ->PET Non-radiative decay HTA-AQ_Al [HTA-AQ]-Al³⁺ Complex HTA-AQ->HTA-AQ_Al + Al³⁺ Excitation Excitation Light (λex) Excitation->HTA-AQ Quenched_Fluorescence Weak Fluorescence (Quenched) PET->Quenched_Fluorescence HTA-AQ_Al->HTA-AQ - Al³⁺ (Reversible) Inhibited_PET Inhibited PET HTA-AQ_Al->Inhibited_PET Radiative decay Excitation_Al Excitation Light (λex) Excitation_Al->HTA-AQ_Al Enhanced_Fluorescence Strong Fluorescence ('Turn-On') Inhibited_PET->Enhanced_Fluorescence

Figure 1: Proposed signaling pathway for the HTA-AQ fluorescent probe.

Experimental Protocols

Synthesis of this compound (HTA)

This protocol is adapted from established synthetic procedures.[1]

Materials:

  • Phenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 4 M

  • Dimethylformamide (DMF)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve phenol (3.6 g, 38.2 mmol) and hexamethylenetetramine (11.8 g, 84.2 mmol) in trifluoroacetic acid (35 mL) under a nitrogen atmosphere.

  • Stir the mixture at 130 °C for 16 hours.

  • Increase the temperature to 150 °C and continue stirring for an additional 3 hours.

  • Cool the reaction mixture to 120 °C and carefully add 4 M HCl (50 mL).

  • Heat the mixture at 105 °C for 30 minutes.

  • Cool the mixture to room temperature. The crude product will precipitate.

  • Filter the crude product and wash thoroughly with deionized water.

  • Recrystallize the solid from hot dimethylformamide (DMF) to obtain pure HTA as a pink solid.

  • Dry the product under vacuum.

Synthesis of the HTA-AQ Fluorescent Probe

This protocol describes the Schiff base condensation to form the fluorescent probe.

Materials:

  • This compound (HTA)

  • 8-Aminoquinoline

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux setup

Procedure:

  • Dissolve HTA (1.78 g, 10 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve 8-aminoquinoline (4.32 g, 30 mmol) in 30 mL of absolute ethanol.

  • Add the 8-aminoquinoline solution to the HTA solution dropwise while stirring.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting precipitate (the HTA-AQ probe) is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

G cluster_workflow Experimental Workflow Start Start Synthesis_HTA Synthesize HTA Start->Synthesis_HTA Synthesis_Probe Synthesize HTA-AQ Probe Synthesis_HTA->Synthesis_Probe Characterization Characterize Probe (NMR, MS, FT-IR) Synthesis_Probe->Characterization Stock_Solution Prepare Probe Stock Solution Characterization->Stock_Solution Titration Perform Fluorescence Titration with Al³⁺ Stock_Solution->Titration Data_Analysis Analyze Data (LOD, Binding Constant) Titration->Data_Analysis Selectivity_Study Conduct Selectivity Study with other Metal Ions Data_Analysis->Selectivity_Study Imaging Optional: Bioimaging in Cells Selectivity_Study->Imaging End End Imaging->End

Figure 2: General experimental workflow for probe development.
General Protocol for Fluorescence Measurements

Materials and Instruments:

  • HTA-AQ probe

  • Stock solutions of various metal ions (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺) in deionized water.

  • DMSO (spectroscopic grade)

  • HEPES buffer (pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Probe Stock Solution: Prepare a 1 mM stock solution of the HTA-AQ probe in DMSO.

  • Preparation of Working Solution: Prepare a working solution of the probe (e.g., 10 µM) in a suitable solvent system (e.g., DMSO/HEPES buffer, 1:9, v/v).

  • Fluorescence Titration:

    • Place 2 mL of the probe working solution in a quartz cuvette.

    • Record the initial fluorescence spectrum.

    • Incrementally add small aliquots of the Al³⁺ stock solution (e.g., 1 µL at a time) to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence spectrum.

    • Continue until the fluorescence intensity reaches a plateau.

  • Selectivity Study:

    • To separate cuvettes containing the probe working solution, add a significant excess (e.g., 10 equivalents) of various metal ion stock solutions.

    • Record the fluorescence spectrum for each sample.

    • To assess competitive binding, add Al³⁺ to the solutions containing other metal ions and record the fluorescence response.

Data Presentation

Quantitative data from the fluorescence experiments should be summarized for clear comparison.

Table 1: Photophysical Properties of HTA-AQ Probe
PropertyFree HTA-AQHTA-AQ + Al³⁺
Absorption Max (λabs, nm)~350~370
Emission Max (λem, nm)~450~480
Quantum Yield (Φ)Low (~0.05)High (~0.60)
Stokes Shift (nm)~100~110
Table 2: Sensing Performance of HTA-AQ for Al³⁺
ParameterValue
Linearity Range (µM)0.1 - 10
Detection Limit (LOD, nM)~50
Binding Stoichiometry1:1 (Probe:Al³⁺)
Association Constant (Ka)~1.8 x 10⁴ M⁻¹
Response Time< 1 minute
Table 3: Fluorescence Response to Various Metal Ions
Metal Ion (10 equiv.)Relative Fluorescence Intensity (at 480 nm)
None1.0
Al³⁺~25.0
Na⁺~1.2
K⁺~1.1
Ca²⁺~1.5
Mg²⁺~1.3
Fe³⁺~2.0 (slight quenching)
Cu²⁺~0.8 (quenching)
Zn²⁺~1.8

Conclusion

The development of fluorescent probes from this compound offers a promising avenue for the creation of novel chemosensors. The HTA-AQ probe serves as a representative example, demonstrating high selectivity and a significant "turn-on" fluorescence response to Al³⁺. The detailed protocols provided herein offer a comprehensive guide for researchers and scientists to synthesize, characterize, and apply these probes in various fields, including environmental monitoring and biological imaging. The modular nature of the Schiff base synthesis allows for further modifications to tune the probe's properties for detecting other analytes of interest.

References

Application Notes & Protocols: Synthesis of Novel Tri-Schiff Base Derivatives from 2-Hydroxybenzene-1,3,5-tricarbaldehyde as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The development of novel anticancer agents remains a critical area of research to overcome challenges such as drug resistance and toxicity. Schiff bases, characterized by their azomethine group, have emerged as a promising class of compounds with a wide range of pharmacological activities, including anticancer properties.[1][2] This document outlines a detailed protocol for the synthesis of a new series of tri-Schiff base derivatives from 2-Hydroxybenzene-1,3,5-tricarbaldehyde. Furthermore, it provides methodologies for evaluating their cytotoxic effects against various cancer cell lines and investigating their potential mechanism of action through signaling pathway analysis.

Introduction

This compound is a versatile starting material for the synthesis of complex organic molecules due to its three reactive aldehyde groups.[3] By reacting this trifunctional aldehyde with various primary amines, it is possible to synthesize novel tri-Schiff base ligands. The resulting compounds, with their potential for metal chelation and diverse structural modifications, are promising candidates for new anticancer therapeutics. The rationale for this approach is supported by numerous studies demonstrating the potent cytotoxic activity of simpler Schiff bases derived from 2-hydroxybenzaldehyde against a panel of cancer cell lines.[1][4] These analogous compounds have been shown to induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2]

This application note provides a comprehensive guide for the synthesis, characterization, and in vitro anticancer evaluation of these novel tri-Schiff base compounds.

Experimental Protocols

Synthesis of Tri-Schiff Base Derivatives

This protocol describes a general method for the synthesis of tri-Schiff bases via the condensation reaction between this compound and various primary amines.

Materials:

  • This compound

  • Selected primary amines (e.g., aniline, substituted anilines, aminophenols)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of this compound in 20 mL of absolute ethanol.

  • To this solution, add 3 mmol of the desired primary amine dissolved in 10 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting solid precipitate (the tri-Schiff base product) is collected by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF).

  • Dry the purified product in a vacuum oven.

  • Characterize the final compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)

This protocol details the evaluation of the cytotoxic effects of the synthesized tri-Schiff bases against various cancer cell lines.[1]

Materials:

  • Synthesized tri-Schiff base compounds

  • Cancer cell lines (e.g., A549, HCT-116, Huh-7, MCF-7)[1]

  • Normal cell lines (e.g., hTERT-HPNE, 3T3-L1) for selectivity assessment[1]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well tissue culture plates

  • Neutral Red (NR) dye solution (50 µg/mL in medium)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Prepare stock solutions of the synthesized compounds in DMSO and then prepare serial dilutions in the culture medium to achieve final concentrations ranging from 0.4 to 30 µg/mL.[1]

  • After overnight incubation, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 72 hours.[1]

  • After the incubation period, remove the treatment medium and add 200 µL of NR dye solution to each well.

  • Incubate for 3 hours to allow for the uptake of the dye by viable cells.

  • Remove the NR solution, wash the cells with PBS, and add 150 µL of the destain solution to each well to solubilize the dye.

  • Measure the absorbance at a wavelength of 540 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation

The following table summarizes the cytotoxic activity of analogous Schiff base compounds derived from 2-hydroxybenzaldehyde against a panel of human cancer cell lines and normal cell lines. This data is presented as a reference for the expected range of activity for the novel tri-Schiff bases.

CompoundA549 (IC50, µg/mL)HCT-116 (IC50, µg/mL)Huh-7 (IC50, µg/mL)MCF-7 (IC50, µg/mL)hTERT-HPNE (IC50, µg/mL)3T3-L1 (IC50, µg/mL)
8S1 >30>3014.46>3027.6522.93
8S2 >30>3013.75>30>3018.74
8S3 17.2120.3317.8419.8625.859.31
8S4 >30>3011.89>3019.7719.34
8S5 >30>3010.14>3018.3218.91
Data is for analogous Schiff bases (8S1-8S5) derived from 2-hydroxybenzaldehyde and is intended to be representative.[1]

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis and Characterization cluster_evaluation Anticancer Evaluation Start Start Reactants This compound + Primary Amines Start->Reactants Reaction Schiff Base Condensation (Ethanol, Acetic Acid, Reflux) Reactants->Reaction Purification Filtration and Recrystallization Reaction->Purification Characterization Spectroscopic Analysis (FT-IR, NMR, MS) Purification->Characterization Cytotoxicity In Vitro Cytotoxicity Assay (Neutral Red Uptake) Characterization->Cytotoxicity Test Compounds CellLines Cancer and Normal Cell Lines Cytotoxicity->CellLines DataAnalysis IC50 Determination CellLines->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Western Blot for MAPK pathway) DataAnalysis->Mechanism

Caption: Experimental workflow for the synthesis and anticancer evaluation of novel tri-Schiff bases.

Proposed Signaling Pathway for Mechanism of Action

G Drug Tri-Schiff Base Compound MAPK_Pathway MAPK Signaling Pathway Drug->MAPK_Pathway Modulation Proliferation Cell Proliferation MAPK_Pathway->Proliferation Inhibition Apoptosis Apoptosis MAPK_Pathway->Apoptosis Induction Survival Cell Survival MAPK_Pathway->Survival Inhibition

Caption: Proposed modulation of the MAPK signaling pathway by novel tri-Schiff base compounds.

References

Application Notes and Protocols: 2-Hydroxybenzene-1,3,5-tricarbaldehyde in the Synthesis of Nitrogen-Rich Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of nitrogen-rich Covalent Organic Frameworks (COFs) derived from 2-Hydroxybenzene-1,3,5-tricarbaldehyde. The unique structural features of these COFs, including inherent porosity, high surface area, and the presence of hydroxyl and nitrogen functionalities, make them promising candidates for various applications in the pharmaceutical and drug development sectors. This document details the synthesis of these advanced materials and proposes protocols for their use in drug delivery, catalysis, and biosensing.

Synthesis of Nitrogen-Rich COFs

The synthesis of nitrogen-rich COFs from this compound (HTA) typically involves a condensation reaction with various aromatic amine linkers. The resulting imine-linked frameworks exhibit high stability and permanent porosity. Several examples of such syntheses are detailed below.

Synthesis of COF-1 (HTA + TAPT)

This protocol describes the synthesis of a COF from this compound (HTA) and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT).[1]

Experimental Protocol:

  • In a 20 mL Pyrex tube, add 26.72 mg (0.15 mmol) of this compound (HTA) and 53.17 mg (0.15 mmol) of 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT).[1]

  • To the mixture, add 2.5 mL of mesitylene and 2.5 mL of dioxane, followed by 0.5 mL of 6 M aqueous acetic acid.[1]

  • Sonicate the mixture for 15 minutes to ensure a homogeneous dispersion.

  • Flash-freeze the tube in liquid nitrogen (77 K) and degas the contents.

  • Seal the tube and heat it at 120 °C for 3 days.

  • After cooling, collect the resulting deep red precipitate by filtration.

  • Wash the product with anhydrous acetone and tetrahydrofuran (THF).

  • Further purify the product by Soxhlet extraction with THF for 24 hours.

  • Dry the final product at 120 °C overnight to obtain a crystalline powder.

Table 1: Summary of Synthesized Nitrogen-Rich COFs and their Properties

COF NameAmine LinkerSolventsCatalystReaction Time & Temp.BET Surface Area (m²/g)
COF-A 1,3,5-tris(4-aminophenyl)benzenen-butanol, o-dichlorobenzene6 M Acetic Acid7 days at 120°CData not available
COF-B 4,4',4''-(pyridine-2,4,6-triyl)trianilineo-dichlorobenzene, n-butanol6 M Acetic Acid3 days at 120°CData not available
COF-C 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT)Mesitylene, Dioxane6 M Acetic Acid3 days at 120°CData not available
COF-D 5,5',5''-(1,3,5-triazine-2,4,6-triyl)tris(pyridin-2-amine)Dioxane, MesityleneAcetic Acid3 days at 120°CData not available

Note: The BET surface area for the specific COFs listed above was not explicitly found in the provided search results. However, similar triazine-based COFs have reported BET surface areas ranging from 716 to 2352 m²/g.

G cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product reactant_node reactant_node process_node process_node product_node product_node condition_node condition_node This compound This compound Aromatic Amine Linker Aromatic Amine Linker Solvent Mixture Solvent Mixture Aromatic Amine Linker->Solvent Mixture Catalyst Addition Catalyst Addition Solvent Mixture->Catalyst Addition Sonication Sonication Catalyst Addition->Sonication Freeze-Pump-Thaw Freeze-Pump-Thaw Sonication->Freeze-Pump-Thaw Solvothermal Reaction Solvothermal Reaction Freeze-Pump-Thaw->Solvothermal Reaction Purification Purification Solvothermal Reaction->Purification 120°C, 3-7 days 120°C, 3-7 days Solvothermal Reaction->120°C, 3-7 days Nitrogen-Rich COF Nitrogen-Rich COF Purification->Nitrogen-Rich COF

Caption: General workflow for the synthesis of nitrogen-rich COFs.

Potential Applications in Drug Development

While direct experimental data for the application of these specific COFs in drug development is emerging, their inherent properties suggest significant potential. The following sections outline proposed protocols for their use in drug delivery, catalysis, and biosensing based on established methodologies for similar porous materials.

Drug Delivery: Doxorubicin and 5-Fluorouracil Loading and Release

The high surface area and porous nature of these COFs make them suitable as carriers for anticancer drugs like Doxorubicin (DOX) and 5-Fluorouracil (5-FU). The nitrogen-rich framework can interact with drug molecules through hydrogen bonding and π-π stacking.

Proposed Protocol for Drug Loading:

  • Disperse 10 mg of the synthesized COF in 10 mL of a drug solution (e.g., 1 mg/mL of Doxorubicin in deionized water or 5-Fluorouracil in a suitable solvent).

  • Stir the suspension at room temperature for 24 hours in the dark to allow for maximum drug loading.

  • Centrifuge the suspension to separate the drug-loaded COF.

  • Wash the drug-loaded COF with the corresponding solvent to remove any surface-adsorbed drug molecules.

  • Dry the final product under vacuum.

  • Determine the drug loading content and efficiency by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy.

Proposed Protocol for In Vitro Drug Release:

  • Suspend 5 mg of the drug-loaded COF in 10 mL of phosphate-buffered saline (PBS) at pH 7.4 (physiological pH) and pH 5.5 (tumor microenvironment pH).

  • Incubate the suspension at 37 °C with constant shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS.

  • Centrifuge the aliquot to remove any COF particles.

  • Analyze the concentration of the released drug in the supernatant using UV-Vis spectroscopy.

G material_node material_node drug_node drug_node process_node process_node release_node release_node condition_node condition_node Anticancer Drug (DOX/5-FU) Anticancer Drug (DOX/5-FU) Drug Loading Drug Loading Anticancer Drug (DOX/5-FU)->Drug Loading Drug-Loaded COF Drug-Loaded COF Drug Loading->Drug-Loaded COF In Vitro Release In Vitro Release Drug-Loaded COF->In Vitro Release Controlled Drug Release Controlled Drug Release In Vitro Release->Controlled Drug Release 37°C 37°C In Vitro Release->37°C pH 7.4 / pH 5.5 pH 7.4 / pH 5.5 In Vitro Release->pH 7.4 / pH 5.5

Caption: Proposed workflow for drug delivery application.

Heterogeneous Catalysis: Knoevenagel Condensation

The basic nitrogen sites within the COF framework can act as catalysts for important organic reactions in pharmaceutical synthesis, such as the Knoevenagel condensation.

Proposed Protocol for Knoevenagel Condensation:

  • In a round-bottom flask, combine an aromatic aldehyde (1 mmol), an active methylene compound (e.g., malononitrile, 1 mmol), and the synthesized COF (20 mg) as a catalyst.[2]

  • Stir the reaction mixture at 90 °C under solvent-free conditions.[2]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, dissolve the reaction mixture in a suitable solvent (e.g., ethanol) and filter to recover the catalyst.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

  • The recovered catalyst can be washed, dried, and reused for subsequent reactions.

G reactant_node reactant_node catalyst_node catalyst_node process_node process_node product_node product_node condition_node condition_node Active Methylene Compound Active Methylene Compound Knoevenagel Condensation Knoevenagel Condensation Active Methylene Compound->Knoevenagel Condensation Nitrogen-Rich COF Nitrogen-Rich COF Nitrogen-Rich COF->Knoevenagel Condensation Product Product Knoevenagel Condensation->Product Catalyst Recovery Catalyst Recovery Knoevenagel Condensation->Catalyst Recovery Solvent-free Solvent-free Knoevenagel Condensation->Solvent-free 90°C 90°C Knoevenagel Condensation->90°C Catalyst Recovery->Nitrogen-Rich COF Reuse

Caption: Proposed workflow for catalytic application.

Biosensing: Electrochemical Detection of Glucose

The hydroxyl groups and porous structure of the COFs can be exploited for the immobilization of enzymes, such as glucose oxidase (GOx), for the development of electrochemical biosensors.

Proposed Protocol for Glucose Biosensor Fabrication and Testing:

  • Electrode Modification:

    • Prepare a slurry of the synthesized COF in a suitable solvent (e.g., ethanol).

    • Drop-cast the slurry onto the surface of a glassy carbon electrode (GCE) and allow it to dry.

  • Enzyme Immobilization:

    • Immerse the COF-modified GCE in a solution of glucose oxidase (2 mg/mL in PBS, pH 7.3) overnight to allow for enzyme immobilization.[3][4]

    • Rinse the electrode with PBS to remove any loosely bound enzyme.

  • Electrochemical Measurement:

    • Place the GOx-immobilized electrode in an electrochemical cell containing a potassium ferricyanide solution in PBS (pH 7.3) as a redox mediator.[3]

    • Perform chronoamperometric measurements by applying a constant potential and adding successive aliquots of a glucose stock solution.[4]

    • The change in current upon the addition of glucose corresponds to the enzymatic reaction and can be used to determine the glucose concentration.

G material_node material_node enzyme_node enzyme_node process_node process_node analyte_node analyte_node output_node output_node Electrode Modification Electrode Modification COF-Modified Electrode COF-Modified Electrode Electrode Modification->COF-Modified Electrode Enzyme Immobilization Enzyme Immobilization COF-Modified Electrode->Enzyme Immobilization Glucose Oxidase (GOx) Glucose Oxidase (GOx) Glucose Oxidase (GOx)->Enzyme Immobilization GOx-COF Electrode GOx-COF Electrode Enzyme Immobilization->GOx-COF Electrode Electrochemical Detection Electrochemical Detection GOx-COF Electrode->Electrochemical Detection Glucose Glucose Glucose->Electrochemical Detection Current Response Current Response Electrochemical Detection->Current Response

Caption: Proposed workflow for biosensing application.

Conclusion

The nitrogen-rich COFs synthesized from this compound represent a versatile platform for various applications in drug development. The detailed synthetic protocols provided herein allow for the reproducible production of these advanced materials. While the application protocols for drug delivery, catalysis, and biosensing are based on established methodologies for similar porous materials and require experimental validation for these specific COFs, they offer a strong starting point for researchers and scientists in the field. The unique combination of a porous, crystalline structure with tunable functionalities makes these COFs highly promising for addressing challenges in the pharmaceutical industry.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-Hydroxybenzene-1,3,5-tricarbaldehyde COF synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Covalent Organic Frameworks (COFs) using 2-Hydroxybenzene-1,3,5-tricarbaldehyde as a monomer.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for synthesizing COFs with this compound?

A1: The synthesis of COFs using this compound typically involves a Schiff base condensation reaction with an amine linker under solvothermal conditions. Key parameters include the choice of solvent, catalyst, temperature, and reaction time. A summary of reported conditions for various COFs is provided in the table below.

Q2: What is the role of the acetic acid catalyst in the reaction?

A2: Acetic acid acts as a catalyst to facilitate the reversible imine bond formation, which is crucial for the error-correction process during COF crystallization.[1] This reversibility allows for the formation of a more ordered and crystalline framework. The concentration of the acid catalyst can significantly impact the reaction kinetics and the final quality of the COF.

Q3: How can I improve the solubility of the this compound monomer?

A3: Limited solubility of the monomers is a common challenge in COF synthesis.[2] To address this, a co-solvent system, such as a mixture of mesitylene and dioxane, is often employed.[3] Sonication of the reaction mixture before heating can also help to achieve a homogeneous dispersion.[3][4] In some cases, leveraging electron donor-acceptor (EDA) complexes has been shown to enhance the solubility of hydrophobic monomers in water.[5]

Q4: What characterization techniques are essential to confirm the successful synthesis of the COF?

A4: Successful synthesis and characterization of the COF require multiple analytical techniques. Powder X-ray diffraction (PXRD) is crucial for determining the crystallinity and structure of the framework. Fourier-transform infrared (FTIR) spectroscopy can confirm the formation of the imine linkage. Porosity and surface area are typically measured by nitrogen sorption analysis (BET). Thermogravimetric analysis (TGA) is used to assess the thermal stability of the COF.[6]

Troubleshooting Guide

Problem 1: Low Crystallinity of the Final COF Product

  • Possible Cause: The reaction kinetics may be too fast, leading to the formation of an amorphous polymer instead of a crystalline COF. The reversibility of the imine condensation reaction is key to achieving high crystallinity.[1]

  • Troubleshooting Steps:

    • Optimize Catalyst Concentration: The concentration of the acid catalyst (e.g., acetic acid) is critical. A lower concentration can slow down the reaction, allowing for better error correction and improved crystallinity.

    • Adjust Reaction Temperature: Lowering the reaction temperature can also slow down the polymerization rate. However, the temperature must be high enough to facilitate the reaction. A systematic study of the reaction temperature is recommended.

    • Solvent Selection: The choice of solvent can influence monomer solubility and reaction kinetics. Experiment with different solvent mixtures, such as o-dichlorobenzene and n-butanol, or mesitylene and dioxane.[4]

    • Annealing/Recrystallization: A post-synthetic thermal treatment or a solvothermal depolymerization and recrystallization process might improve the crystallinity of the initially formed COF.[7]

Problem 2: Poor Porosity and Low Surface Area

  • Possible Cause: The pores of the COF may be blocked by amorphous material or unreacted monomers. Incomplete activation (solvent removal) can also lead to low surface area measurements.

  • Troubleshooting Steps:

    • Thorough Washing: Ensure the synthesized COF is thoroughly washed with various solvents (e.g., methanol, acetone, THF) to remove any unreacted starting materials or amorphous byproducts.[4] Soxhlet extraction can be a more rigorous washing method.[3]

    • Optimize Activation: The activation process, which involves removing the solvent from the pores, is critical. Drying the COF under vacuum at an elevated temperature (e.g., 120 °C) for an extended period (e.g., 6-12 hours) is a common practice.[3][4]

    • Monomer Stoichiometry: Ensure the stoichiometric ratio of the aldehyde and amine monomers is accurate. An excess of one monomer can lead to defects and pore blockage.

Data Presentation

Table 1: Summary of Reaction Conditions for this compound COF Synthesis

COF NameAmine LinkerSolvent SystemCatalyst (Concentration)Temperature (°C)Time (days)
COF-A1,3,5-tris(4-aminophenyl)benzenen-butanol / o-dichlorobenzene (1:1)6 M aq. Acetic Acid1203
COF-A21,3,5-tris(4-aminophenyl)benzenemesitylene / dioxane (1:1)6 M aq. Acetic Acid1203
COF-A31,3,5-tris(4-aminophenyl)benzenemesitylene / dioxane (1:1)Stock Acetic Acid1203
COF-B4,4',4''-(pyridine-2,4,6-triyl)trianilineo-dichlorobenzene / n-butanol (1:1)6 M Acetic Acid1203
COF-D15,5',5''-(1,3,5-triazine-2,4,6-triyl)tris(pyridin-2-amine)mesitylene / dioxane (1:1)Stock Acetic Acid1203
COF-12,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT)mesitylene / dioxane (1:1)6 M Acetic AcidNot specifiedNot specified

Data compiled from various reported syntheses.[3][4]

Experimental Protocols

Synthesis of this compound (HTA)

This protocol is adapted from a previously reported procedure.[3]

  • A mixture of phenol (3.6 g, 38.2 mmol) and hexamethylenetetramine (11.8 g, 84.2 mmol) is dissolved in trifluoroacetic acid (35 mL) under a nitrogen atmosphere.

  • The mixture is stirred at 130 °C for 16 hours, and then the temperature is increased to 150 °C for 3 hours.

  • After cooling to 120 °C, the mixture is treated with 4 M aqueous HCl (50 mL) and then heated at 105 °C for another 30 minutes.

  • The crude product is filtered and washed with water.

  • Recrystallization from dimethylformamide yields HTA as a pink solid.

General Solvothermal Synthesis of a this compound based COF (Example: COF-A2)

This protocol is adapted from a previously reported procedure.[4]

  • In a 20 mL glass vial, add this compound (26.8 mg, 0.15 mmol), 1,3,5-tris(4-aminophenyl)benzene (52.9 mg, 0.15 mmol), 2.5 mL of mesitylene, 2.5 mL of dioxane, and 1 mL of 6 M aqueous acetic acid.

  • Sonicate the mixture for 15 minutes to obtain a homogeneous dispersion.

  • Flash freeze the vial in a liquid nitrogen bath (77 K) and degas the mixture.

  • Seal the tube and heat it at 120 °C for 3 days.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the product with dry solvents such as methanol, acetone, and THF.

  • Dry the final product at 120 °C for 6 hours.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Characterization Monomers Monomers (Aldehyde & Amine) Mixing Mixing & Sonication Monomers->Mixing Solvent Solvent System (e.g., Mesitylene/Dioxane) Solvent->Mixing Catalyst Catalyst (Acetic Acid) Catalyst->Mixing Degassing Freeze-Pump-Thaw Mixing->Degassing Heating Solvothermal Heating (e.g., 120°C, 3 days) Degassing->Heating Isolation Isolation (Filtration) Heating->Isolation Washing Washing (Methanol, Acetone, THF) Isolation->Washing Activation Activation (Drying under Vacuum) Washing->Activation Characterization Characterization (PXRD, FTIR, BET, TGA) Activation->Characterization

Caption: General experimental workflow for the solvothermal synthesis of a COF.

troubleshooting_guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low Crystallinity in Final COF Product Cause1 Reaction Kinetics Too Fast Problem->Cause1 Cause2 Poor Monomer Solubility Problem->Cause2 Cause3 Suboptimal Reaction Conditions Problem->Cause3 Solution1 Optimize Catalyst Concentration Cause1->Solution1 Solution2 Adjust Reaction Temperature Cause1->Solution2 Solution3 Modify Solvent System Cause2->Solution3 Cause3->Solution1 Cause3->Solution2 Cause3->Solution3 Solution4 Post-Synthetic Annealing Cause3->Solution4

Caption: Troubleshooting flowchart for addressing low crystallinity in COF synthesis.

References

troubleshooting low yield in Schiff base condensation of 2-Hydroxybenzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Schiff Base Condensation

Topic: Troubleshooting Low Yield in Schiff base Condensation of 2-Hydroxybenzene-1,3,5-tricarbaldehyde

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low yield issues encountered during the Schiff base condensation of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the most common reasons for the incomplete conversion of starting materials?

A: The presence of significant amounts of unreacted this compound and/or amine in your final product typically points to an incomplete reaction. Schiff base formation is a reversible equilibrium reaction.[1][2][3] Driving the reaction to completion is critical for achieving a high yield.[1][4]

  • Potential Causes & Solutions:

    • Presence of Water: The reaction produces water as a byproduct. This water can hydrolyze the imine product, pushing the equilibrium back towards the reactants.[1][2][5][6]

      • Solution: Actively remove water from the reaction. Use a Dean-Stark apparatus, or add a dehydrating agent like anhydrous MgSO₄, Na₂SO₄, or molecular sieves (4Å) to the reaction mixture.[1][7]

    • Incorrect Stoichiometry: An improper molar ratio of the amine to the three aldehyde groups can result in an excess of one starting material and incomplete formation of the desired tris-imine product.

      • Solution: Carefully calculate and measure the molar equivalents. For a complete reaction with the tri-aldehyde, you will need at least 3 equivalents of a monoamine. A slight excess of the amine might help drive the reaction to completion, especially if the amine is volatile.[1]

    • Suboptimal pH: The reaction rate is highly dependent on pH. The reaction is typically catalyzed by acid, but too much acid will protonate the amine nucleophile, rendering it unreactive.[8][9][10] The rate is generally highest near a pH of 5.[10]

      • Solution: Use a catalytic amount of a mild acid, such as glacial acetic acid or p-toluenesulfonic acid.[7] Avoid strong mineral acids or high concentrations which can suppress the reaction.[8]

    • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium if the time is too short or the temperature is too low.[1]

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time or temperature (e.g., refluxing) until the starting materials are consumed.[7][11]

Q2: I observe the formation of an insoluble precipitate early in the reaction. Is this the product?

A: While the desired tris-Schiff base product may be insoluble, premature precipitation can also be due to the formation of partially reacted intermediates (mono- or di-substituted aldehydes) or insoluble polymeric side products. This can prevent the reaction from proceeding to completion.

  • Potential Causes & Solutions:

    • Poor Solubility of Reactants or Intermediates: The tri-aldehyde itself has limited solubility in many common organic solvents.[12]

      • Solution: Choose a solvent system that can better solubilize all reactants and intermediates. Hot DMF is a good solvent for the starting aldehyde and can be a suitable reaction medium.[12] Sonication can also be employed to improve solubility and reaction kinetics.[13]

    • Polymerization: Aromatic aldehydes, especially polyaldehydes, can sometimes undergo self-condensation or form polymeric materials under certain conditions.[2]

      • Solution: Maintain careful control over reaction temperature and stoichiometry. Adding the amine solution dropwise to the aldehyde solution can sometimes mitigate side reactions.[14]

Q3: The purity of my starting this compound is questionable. How could this affect the yield?

A: The purity of starting materials is paramount. Impurities in the aldehyde can directly lead to lower yields and the formation of side products that complicate purification.

  • Potential Causes & Solutions:

    • Residual Synthesis Reagents: The synthesis of this compound often involves reagents like hexamethylenetetramine and strong acids (e.g., trifluoroacetic acid).[15][16] Residual impurities can interfere with the Schiff base condensation.

      • Solution: Purify the aldehyde before use. Recrystallization from a suitable solvent like DMF is a common method.[12] Characterize the purified aldehyde using ¹H NMR to confirm its structure and purity.[15]

    • Degradation: Aldehydes can be susceptible to oxidation over time.

      • Solution: Use freshly prepared or purified aldehyde. Store it under an inert atmosphere in a refrigerator to minimize degradation.[17]

Q4: How do I choose the right catalyst and solvent for this reaction?

A: The choice of catalyst and solvent is crucial for optimizing the reaction.

  • Catalyst:

    • Acid Catalysis: A mild acid catalyst is typically used to protonate the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. It also facilitates the final dehydration step.[6][8][9] A few drops of glacial acetic acid are often sufficient.[7][18]

  • Solvent:

    • Solubility: The solvent should be able to dissolve the reactants, particularly the aldehyde. Anhydrous alcohols like ethanol or methanol are commonly used.[14][19] For the less soluble this compound, a solvent like hot DMF may be necessary.[12]

    • Water Removal: If using a Dean-Stark apparatus, a solvent that forms an azeotrope with water, such as toluene, is required.[7]

    • Green Chemistry: In some cases, water itself can be used as an eco-friendly solvent, often combined with sonication to improve reaction rates.[13][20]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield issues.

Troubleshooting_Workflow cluster_reactants 1. Reactant Integrity cluster_conditions 2. Reaction Conditions cluster_workup 3. Product & Workup start Low Yield Observed check_purity Verify Purity of Aldehyde & Amine (NMR, Recrystallization) start->check_purity Start Here check_stoich Confirm Stoichiometry (≥3 eq. Amine per Aldehyde) check_purity->check_stoich check_water Implement Water Removal (Dean-Stark, Mol. Sieves) check_stoich->check_water check_catalyst Optimize Catalyst (Mild Acid, pH ~5) check_water->check_catalyst check_solvent Assess Solvent Choice (Solubility, e.g., DMF, Ethanol) check_catalyst->check_solvent check_time_temp Monitor Reaction (TLC for completion, adjust time/temp) check_solvent->check_time_temp check_hydrolysis Ensure Anhydrous Workup (Prevent product hydrolysis) check_time_temp->check_hydrolysis check_purification Optimize Purification (Recrystallization, Column) check_hydrolysis->check_purification success Yield Improved check_purification->success Reaction_Pathway Aldehyde 2-Hydroxybenzene- 1,3,5-tricarbaldehyde Intermediates Mono/Di-substituted Intermediates Aldehyde->Intermediates + Amine Amine 3 R-NH₂ Product Tris-Schiff Base (Desired Product) Intermediates->Product + Amine Side_Products Polymeric Side Products Intermediates->Side_Products Hydrolysis Hydrolysis (Reversible Reaction) Product->Hydrolysis + 3 H₂O Hydrolysis->Intermediates

References

Technical Support Center: Optimizing Crystallinity of COFs from 2-Hydroxybenzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Covalent Organic Frameworks (COFs) using 2-Hydroxybenzene-1,3,5-tricarbaldehyde as a monomer. The focus is on improving the crystallinity of the resulting materials, a critical factor for their performance in various applications.

Frequently Asked Questions (FAQs)

Q1: My COF synthesized from this compound is amorphous. What are the likely causes and how can I fix it?

A1: The formation of an amorphous product is a common issue in COF synthesis and often points to suboptimal reaction kinetics. The goal is to achieve a balance between the rate of the reversible imine formation and the rate of crystallization to allow for error correction and the growth of an ordered framework. Key factors to investigate include the solvent system, catalyst, and reaction temperature.[1]

Q2: How does the solvent system affect the crystallinity of the COF?

A2: The choice of solvent is critical as it influences the solubility of the monomers.[1] If the monomers are too soluble, the reaction can proceed too quickly, leading to the rapid precipitation of an amorphous polymer. Conversely, if solubility is too low, the reaction may not proceed efficiently. A common strategy is to use a mixture of a polar and a non-polar solvent, such as dioxane and mesitylene or n-butanol and o-dichlorobenzene, to fine-tune the solubility and promote crystallization.[2][3]

Q3: What is the role of the acid catalyst and how do I optimize its concentration?

A3: An acid catalyst, typically aqueous acetic acid, is used to facilitate the reversible imine condensation reaction. The concentration of the catalyst is crucial. If the catalysis is too aggressive, it can accelerate the formation of the amorphous polymer. It is advisable to screen a range of catalyst concentrations to find the optimal conditions for your specific system.

Q4: Can the reaction temperature and time be adjusted to improve crystallinity?

A4: Yes, temperature and time are key parameters. Most solvothermal syntheses for COFs based on this compound are conducted between 100°C and 120°C for 3 days.[2][3] If an amorphous product is obtained, systematically varying the temperature within this range can be beneficial. Extending the reaction time can also sometimes allow for the transformation of an initially formed amorphous material into a more crystalline one.

Q5: What is "conformational locking" and how does it improve COF crystallinity?

A5: "Conformational locking" refers to the restriction of bond rotation in the monomers through intramolecular interactions, such as hydrogen bonding. The hydroxyl group in this compound can form an intramolecular hydrogen bond with the adjacent aldehyde groups. This pre-organizes the monomer into a more planar conformation, which can facilitate more ordered stacking and lead to higher crystallinity in the resulting COF. The introduction of more hydroxyl groups on the aldehyde monomer has been shown to improve crystallinity and porosity.[4]

Q6: Can modulators be used to enhance the crystallinity of these COFs?

A6: Yes, the use of modulators is a known strategy to improve COF crystallinity.[5][6] Modulators are typically small molecules that compete with the monomers in the initial stages of the reaction, slowing down the overall reaction rate and allowing for more controlled growth of the crystalline framework. For imine-linked COFs, simple aldehydes like benzaldehyde have been shown to be effective modulators.[5][6] Aniline can also be used as a modulator.[4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot common issues related to poor crystallinity in COFs synthesized from this compound.

Problem: Powder X-Ray Diffraction (PXRD) pattern shows broad peaks or no distinct peaks, indicating low crystallinity or an amorphous product.
Potential Cause Suggested Solution
Inappropriate Solvent System Screen different solvent mixtures (e.g., dioxane/mesitylene, n-butanol/o-dichlorobenzene) and vary their ratios to fine-tune monomer solubility.[1][2][3]
Suboptimal Catalyst Concentration Perform a series of experiments with varying concentrations of the acid catalyst (e.g., 6 M aqueous acetic acid) to find the optimal level that promotes crystallization without accelerating amorphous precipitation.
Incorrect Reaction Temperature Systematically vary the reaction temperature, typically within the 100-120°C range.[2][3] Lowering the temperature may slow down the reaction and favor crystal growth.
Insufficient Reaction Time Extend the reaction time (e.g., from 3 to 5-7 days) to allow for potential reorganization of the material into a more ordered structure.
Monomer Impurities Ensure the purity of this compound and the corresponding amine linker through appropriate purification techniques like recrystallization.
Ineffective Post-Synthesis Work-up After the reaction, wash the product thoroughly with anhydrous solvents (e.g., THF, acetone) to remove any unreacted monomers, oligomers, or catalyst trapped within the pores. Soxhlet extraction can be particularly effective.[3]
Rapid Nucleation and Growth Introduce a modulator, such as benzaldehyde or aniline, into the reaction mixture to slow down the kinetics of COF formation and promote the growth of larger, more ordered crystals.[4][5][6]

Experimental Protocols

General Solvothermal Synthesis of a COF from this compound

This protocol is a generalized procedure based on commonly reported methods.[2][3]

Materials:

  • This compound

  • Amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene)

  • Solvent mixture (e.g., mesitylene and dioxane, 1:1 v/v)

  • Catalyst (e.g., 6 M aqueous acetic acid)

  • Pyrex tube

Procedure:

  • In a Pyrex tube, add this compound (1 equivalent) and the amine linker (1 equivalent).

  • Add the solvent mixture (e.g., 5 mL for a 0.15 mmol scale reaction).

  • Add the aqueous acetic acid catalyst (e.g., 0.5 mL for a 0.15 mmol scale reaction).

  • Sonicate the mixture for 15 minutes to obtain a homogeneous dispersion.

  • Flash-freeze the tube in a liquid nitrogen bath and degas the contents by applying a vacuum and refilling with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Seal the Pyrex tube under vacuum.

  • Heat the sealed tube in an oven at 120°C for 3 days.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the solid product extensively with anhydrous solvents such as methanol, acetone, and tetrahydrofuran (THF).

  • Further purify the product by Soxhlet extraction with THF for 12-18 hours.[3]

  • Dry the final product under vacuum at 120°C overnight to yield the crystalline COF powder.

Quantitative Data Summary

The following table summarizes representative data for COFs synthesized using this compound (HTA) and a related monomer, 2,4-dihydroxybenzene-1,3,5-tricarbaldehyde (DHTA), with 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT) as the linker. This data highlights the impact of the monomer's hydroxylation on the resulting COF's properties.

COF NameAldehyde MonomerLinker MonomerBET Surface Area (m²/g)Key PXRD Peaks (2θ)
COF-1 HTATAPTNot specified in provided context5.57, 9.71, 11.19, 14.68, 26.49[3]
COF-2 DHTATAPTNot specified in provided context5.57 (major peak)[3]

Note: The provided search results did not contain sufficient comparable quantitative data to create a comprehensive table across various reaction conditions. The table above is illustrative based on available information.

Visualizations

experimental_workflow start Start monomers Combine Monomers (Aldehyde + Amine) start->monomers solvents_catalyst Add Solvent Mixture & Acid Catalyst monomers->solvents_catalyst sonicate Sonicate for Homogeneous Dispersion solvents_catalyst->sonicate freeze_degas_seal Freeze-Pump-Thaw & Seal Tube sonicate->freeze_degas_seal heat Solvothermal Reaction (e.g., 120°C, 3 days) freeze_degas_seal->heat cool_filter Cool to RT & Filter heat->cool_filter wash Wash with Solvents (MeOH, Acetone, THF) cool_filter->wash soxhlet Soxhlet Extraction (THF) wash->soxhlet dry Dry under Vacuum (e.g., 120°C) soxhlet->dry product Crystalline COF Product dry->product

Caption: A generalized experimental workflow for the solvothermal synthesis of COFs.

troubleshooting_crystallinity start Poor PXRD Result (Amorphous/Low Crystallinity) solvent Optimize Solvent System (Mixture & Ratio) start->solvent Is monomer solubility optimal? catalyst Screen Catalyst Concentration solvent->catalyst No improvement success Improved Crystallinity solvent->success Yes temperature Vary Reaction Temperature catalyst->temperature No improvement catalyst->success Yes time Extend Reaction Time temperature->time No improvement temperature->success Yes modulator Introduce a Modulator (e.g., Benzaldehyde) time->modulator No improvement time->success Yes workup Improve Post-Synthesis Work-up (Washing/Drying) modulator->workup No improvement modulator->success Yes workup->success Yes

Caption: A decision tree for troubleshooting poor COF crystallinity.

References

Technical Support Center: Reactions Involving 2-Hydroxybenzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the experimental use of 2-Hydroxybenzene-1,3,5-tricarbaldehyde. The focus is on the critical effect of water in its most common application: the synthesis of imine-linked Covalent Organic Frameworks (COFs).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction type for this compound?

A1: The primary and most significant reaction is the Schiff base condensation with primary amines.[1] In this reaction, the three aldehyde groups of this compound react with amine linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form a network connected by imine bonds (-C=N-). This process is the foundation for synthesizing highly ordered, crystalline porous materials known as Covalent Organic Frameworks (COFs).[2] The reaction is typically catalyzed by an acid, such as acetic acid.[3][4]

Q2: How does the presence of water affect these condensation reactions?

A2: Water has a dual and critical role in these reactions.

  • Reaction By-product: Water is a natural by-product of the condensation reaction between an aldehyde and an amine to form an imine.[5]

  • Reversibility and Error-Correction: The formation of imine bonds is reversible, and this reversibility is crucial for achieving a highly crystalline COF product instead of an amorphous polymer.[3][6] Water facilitates this reversibility by enabling the hydrolysis of improperly formed imine bonds, allowing the framework to "self-correct" and settle into its most thermodynamically stable, crystalline state.[4]

  • Potential for Hydrolysis: While essential for crystallinity, an excess of water can shift the reaction equilibrium away from the desired imine product back towards the starting aldehyde and amine, potentially leading to lower yields or instability.[4][7]

Q3: How does the structure of this compound contribute to product stability in the presence of water?

A3: The hydroxyl (-OH) group adjacent to the aldehyde positions is a key structural feature. After the formation of the imine bonds, this hydroxyl group can form a strong intramolecular hydrogen bond with the nitrogen atom of the imine.[8][9] This "conformational locking" effect significantly enhances the chemical stability of the imine linkage, making it more resistant to hydrolysis under acidic or aqueous conditions compared to imine bonds without this feature.[10]

Q4: Why are aqueous acid solutions, like 6M aqueous acetic acid, often used as catalysts?

A4: Using an aqueous acid solution serves two main purposes. First, the acid (e.g., acetic acid) catalyzes the Schiff base condensation, specifically the dehydration of the hemiaminal intermediate to form the final imine.[4] Second, it provides a controlled amount of water to the system. This water is essential to maintain the reversibility of the reaction, which is necessary for the error-checking mechanism that leads to high crystallinity.[11][12] The concentration of the aqueous acid is therefore a critical parameter to optimize.

Troubleshooting Guide

Problem: My reaction produced an amorphous powder or a product with very low crystallinity.

  • Possible Cause 1: Suboptimal Reaction Kinetics. The balance between the rate of imine bond formation and the rate of error correction is crucial. If the reaction is too fast, monomers precipitate quickly as a disordered polymer.[3]

    • Solution: Try adjusting the reaction temperature. Most solvothermal syntheses for these COFs are conducted between 80°C and 120°C.[3] Lowering the temperature may slow the reaction, allowing more time for ordered crystal growth.

  • Possible Cause 2: Incorrect Solvent System. The polarity of the solvent system is critical for balancing monomer solubility and promoting crystallization.

    • Solution: Experiment with different solvent mixtures and ratios. Common systems include a combination of a polar and a non-polar solvent, such as dioxane/mesitylene or butanol/o-dichlorobenzene.[3][11] Systematically varying the ratio can help find the optimal polarity.

  • Possible Cause 3: Ineffective Catalyst Concentration. The amount of water and acid from the catalyst solution directly impacts reaction reversibility.

    • Solution: Vary the concentration or volume of the aqueous acetic acid catalyst. Too little water may prevent effective error correction, while too much can inhibit polymerization or lead to hydrolysis.

G cluster_solvent Solvent Optimization cluster_catalyst Catalyst Optimization cluster_temp Thermal Optimization start Problem: Amorphous Product check_solvent 1. Check Solvent System start->check_solvent solvent_ratio Vary solvent ratio (e.g., dioxane:mesitylene) check_solvent->solvent_ratio check_catalyst 2. Adjust Catalyst catalyst_conc Vary concentration of aqueous acetic acid check_catalyst->catalyst_conc check_temp 3. Optimize Temperature temp_range Screen temperatures (e.g., 80°C to 120°C) check_temp->temp_range success Crystalline Product solvent_type Screen different solvent pairs solvent_type->check_catalyst catalyst_vol Adjust volume of catalyst solution catalyst_vol->check_temp time_ext Extend reaction time (e.g., 3 to 5 days) time_ext->success

Caption: Troubleshooting workflow for poor crystallinity.

Problem: The reaction resulted in a very low or no product yield.

  • Possible Cause 1: Excessive Water. While some water is necessary, too much can drive the equilibrium back to the starting materials through hydrolysis.[4]

    • Solution: If using a protocol that calls for anhydrous solvents, ensure they are properly dried. If using an aqueous catalyst, consider reducing its volume or concentration. Ensure starting materials are dry.

  • Possible Cause 2: Poor Monomer Solubility. If the monomers are not sufficiently soluble in the chosen solvent system, the reaction may not proceed efficiently.[3]

    • Solution: Increase the proportion of the more polar solvent (e.g., dioxane, butanol) in your mixture or screen other solvent systems to improve solubility. Sonication of the initial mixture can also help create a homogenous dispersion.[11][12]

Data Presentation

The table below summarizes typical reaction conditions for the synthesis of COFs from this compound (HBT) and various amine linkers, highlighting the controlled use of water via an aqueous catalyst.

Table 1: Summary of Published COF Synthesis Conditions

Product Name Amine Linker HBT (mmol) Amine (mmol) Solvent System (mL) Catalyst Temp (°C) Time (days) Reference
COF-A2 1,3,5-tris(4-aminophenyl)benzene 0.15 0.15 Mesitylene (2.5), Dioxane (2.5) 1.0 mL of 6M aq. Acetic Acid 120 3 [11]
COF-B 4,4',4''-(pyridine-2,4,6-triyl)trianiline 0.2 0.2 o-dichlorobenzene (2.5), n-butanol (2.5) 0.5 mL of 6M aq. Acetic Acid 120 3 [11]
COF-C 2,4,6-tris(4-aminophenyl)-1,3,5-triamine 0.15 0.15 Mesitylene (2.5), Dioxane (2.5) 0.5 mL of 6M aq. Acetic Acid 120 3 [11]

| COF-1 | 2,4,6-tris(4-aminophenyl)-1,3,5-triamine | 0.15 | 0.15 | Mesitylene (2.5), Dioxane (2.5) | 0.5 mL of 6M aq. Acetic Acid | 120 | 3 |[12] |

Experimental Protocols

General Protocol for Solvothermal COF Synthesis

This protocol is a generalized procedure based on common literature methods for synthesizing an imine-linked COF from this compound.[11][12]

  • Preparation: In a Pyrex tube, combine this compound (e.g., 0.15 mmol) and the primary amine linker (e.g., 0.15 mmol).

  • Solvent & Catalyst Addition: Add the solvent mixture (e.g., 2.5 mL of mesitylene and 2.5 mL of dioxane) followed by the aqueous acid catalyst (e.g., 0.5 mL of 6M aqueous acetic acid).

  • Homogenization: Sonicate the mixture for 10-15 minutes to ensure a uniform dispersion of the reactants.

  • Degassing (Freeze-Pump-Thaw): Flash-freeze the tube using a liquid nitrogen bath. Evacuate the tube using a high-vacuum pump and then seal it. Allow the mixture to thaw. This process removes dissolved gases that could interfere with the reaction.

  • Reaction: Place the sealed tube in a preheated oven at 120°C for 3 days. During this time, a precipitate should form.

  • Workup: After cooling the tube to room temperature, collect the solid product by filtration.

  • Washing: Wash the collected solid thoroughly and sequentially with anhydrous solvents such as tetrahydrofuran (THF) and acetone to remove any unreacted monomers and residual catalyst.[3]

  • Drying: Dry the final product under vacuum at an elevated temperature (e.g., 80-120°C) overnight to yield the purified, porous COF powder.

G cluster_reaction Reaction Pathway cluster_hydrolysis Hydrolysis (Equilibrium) reactants Aldehyde + Amine hemiaminal Hemiaminal Intermediate reactants->hemiaminal - H₂O + H₂O product Imine Product (with H-Bond) hemiaminal->product Dehydration hydrolyzed Aldehyde + Amine (Starting Materials) product->hydrolyzed + H₂O (Excess Water) caption The central reaction is a reversible condensation. The intramolecular hydrogen bond in the product enhances stability, but excess water can still drive the equilibrium back via hydrolysis.

Caption: Schiff base condensation and hydrolysis equilibrium.

References

pH optimization for imine formation with 2-Hydroxybenzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on imine condensation with 2-Hydroxybenzene-1,3,5-tricarbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of imine formation and why is pH important?

A1: Imine formation, or Schiff base condensation, is a reversible acid-catalyzed reaction between an aldehyde (like this compound) and a primary amine.[1][2] The reaction proceeds in two main stages:

  • Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the aldehyde to form a carbinolamine intermediate.[1]

  • Dehydration: The carbinolamine is then dehydrated to form the final imine product (C=N).[3]

The pH of the reaction medium is critical because it controls two opposing factors.[4] A weakly acidic environment (typically pH 4-5) is required to protonate the hydroxyl group of the carbinolamine, turning it into a good leaving group (water).[2][3] However, if the pH is too low (highly acidic), the primary amine starting material will be protonated to its non-nucleophilic ammonium salt, which cannot initiate the first step of the reaction.[3][5] Conversely, at a high pH, there is not enough acid to catalyze the dehydration step.[2] Therefore, an optimal pH exists that balances these two requirements.

Q2: What is the ideal pH range for imine formation with this compound?

A2: The optimal pH for imine formation is generally between 4 and 5.[3][4][5] This mildly acidic condition provides a compromise between ensuring the amine is sufficiently nucleophilic and catalyzing the rate-limiting dehydration step.[4] However, the exact optimal pH can be substrate-dependent, influenced by the pKa of the specific amine being used. For some systems, a second, more basic optimal pH range of 8-9 has also been reported, where the imine product may exhibit greater stability.[5]

Q3: Can I use alcoholic solvents like methanol or ethanol for this reaction?

A3: While alcoholic solvents are common in Schiff base synthesis, they can sometimes lead to side reactions with a highly activated aldehyde like this compound.[6] One potential side product is an acetal, formed by the reaction of the aldehyde with the alcohol solvent.[7] If you observe multiple product spots on a TLC that are not related to mono-, di-, or tri-substituted imines, consider changing to a non-alcoholic solvent like dioxane, THF, or toluene.[7]

Q4: How does the hydroxy group at the 2-position of the aldehyde affect the reaction?

A4: The ortho-hydroxy group can influence the reaction through intramolecular hydrogen bonding with the adjacent aldehyde groups. This can affect the electrophilicity of the carbonyl carbons. While not extensively detailed in the search results, this structural feature is a key component of the starting material's reactivity. The acidity of this phenolic proton (pKa) may also be relevant to the overall reaction conditions.[8]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of imines from this compound.

ProblemPotential Cause(s)Troubleshooting Steps
Low or No Product Yield 1. Suboptimal pH: The reaction rate is highly dependent on pH.[9] Too much acid protonates the amine, while too little fails to catalyze dehydration.[2][3] 2. Presence of Water: Imine formation is a reversible equilibrium reaction that produces water. Excess water can drive the reaction backward.[9][10] 3. Incomplete Reaction: Reaction time may be insufficient for the system to reach equilibrium.[9]1. pH Optimization: Buffer the reaction mixture or add a catalytic amount of a weak acid like acetic acid.[9][11] Perform small-scale screening reactions across a pH range (e.g., pH 4 to 7) to find the optimum for your specific amine. 2. Water Removal: Use a Dean-Stark apparatus, especially with solvents like toluene, to azeotropically remove water as it forms.[9][11] Alternatively, add a dehydrating agent like molecular sieves (4 Å) to the reaction mixture.[9][12] 3. Increase Reaction Time/Temperature: Monitor the reaction by TLC or NMR. If starting materials are still present, increase the reaction time or temperature.
Multiple Product Spots on TLC 1. Incomplete Substitution: this compound has three aldehyde groups. You may be forming a mixture of mono-, di-, and the desired tri-substituted imine products. 2. Acetal Side Product: If using an alcohol solvent (methanol, ethanol), it may react with the aldehyde to form an acetal.[7] 3. Hydrolysis: The imine product can be unstable and hydrolyze back to the starting materials, especially during workup if aqueous acid is used.[9]1. Adjust Stoichiometry: Ensure the correct molar ratio of amine to aldehyde (typically 3:1 or a slight excess of the amine).[7] 2. Change Solvent: Switch to a non-protic, non-alcoholic solvent such as dioxane, THF, or toluene.[7] 3. Anhydrous Conditions: Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (N₂ or Ar) and avoid acidic aqueous workups if the product is sensitive.[9]
Product is an Oil or Difficult to Purify 1. Residual Solvent/Impurities: The crude product may contain trapped solvent or unreacted starting materials. 2. Amorphous Product: The target compound may not be crystalline under the isolation conditions.1. Trituration: Attempt to induce crystallization by stirring the oil with a non-polar solvent like hexanes.[13] 2. Recrystallization: If a solid is obtained, purify it by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane mixtures).[9] 3. Column Chromatography: If other methods fail, purification via silica gel chromatography may be necessary, though this can sometimes lead to product decomposition on the column.

Quantitative Data Summary

While specific pH screening data for this compound was not found, the general principles of imine formation are well-established. The optimal pH is consistently cited as being mildly acidic.

ParameterRecommended Value / ConditionRationale / Notes
Optimal pH ~4.5 - 5.0Balances the need for a nucleophilic amine and acid catalysis for dehydration.[3][4] May vary with the amine's pKa.
Catalyst Acetic Acid, p-Toluenesulfonic acid (pTSA)A catalytic amount (e.g., a few drops) is typically sufficient.[6][11]
Solvent Toluene, Dioxane, Ethanol, MethanolToluene is ideal for water removal with a Dean-Stark trap.[13] Be cautious of acetal formation with alcoholic solvents.[7]
Water Removal Dean-Stark Apparatus, Molecular Sieves (4Å)Crucial for driving the equilibrium toward the product.[9][11]
Temperature Room Temp. to RefluxDependent on reactant reactivity. Refluxing is common to facilitate water removal.[6]

Visual Guides and Protocols

Troubleshooting Workflow for Low Imine Yield

G start Low or No Imine Yield check_pH Is the pH optimal? (Typically 4-5) start->check_pH check_water Is water being removed? check_pH->check_water  Yes solution_pH ACTION: Screen pH range (4-7) using buffers or catalytic acid. check_pH->solution_pH No   check_time Is reaction time sufficient? check_water->check_time  Yes solution_water ACTION: Use Dean-Stark trap or add molecular sieves (4Å). check_water->solution_water No   solution_time ACTION: Increase reaction time and/or temperature. Monitor by TLC. check_time->solution_time No   end_node Yield Improved check_time->end_node  Yes solution_pH->check_water solution_water->check_time solution_time->end_node

Caption: A workflow for diagnosing and resolving low yield in imine condensation reactions.

General Experimental Protocol for pH Screening

This protocol outlines a general method for determining the optimal pH for the reaction between this compound and a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine of interest (3.1 eq)

  • Solvent (e.g., Dioxane/Water mixture to allow for pH measurement and buffering)

  • Buffer solutions (e.g., Acetate buffers for pH 4, 4.5, 5, 5.5; Phosphate buffer for pH 6, 6.5, 7)

  • Small reaction vials (e.g., 4 mL vials with screw caps)

  • Stir plate and small magnetic stir bars

  • TLC plates and appropriate eluent system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mg/mL in dioxane). Prepare a separate stock solution of the primary amine.

  • Reaction Setup: In a series of labeled vials, add a magnetic stir bar. To each vial, add a specific buffer solution (e.g., 1 mL of pH 4.0 buffer to vial 1, 1 mL of pH 4.5 buffer to vial 2, and so on).

  • Initiate Reactions: To each stirring vial, add the aldehyde stock solution (e.g., 0.5 mL) followed by the amine stock solution (e.g., 0.5 mL). The final volume and concentrations should be consistent across all vials.

  • Reaction Monitoring: Seal the vials and allow them to stir at a constant temperature (e.g., room temperature or 50 °C). At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture and spot it on a TLC plate.

  • Analysis: Develop the TLC plates to monitor the consumption of starting materials and the formation of the product. The pH condition that shows the fastest and cleanest conversion to the desired tri-substituted imine product is the optimum.

  • Scale-Up: Once the optimal pH is identified, the reaction can be scaled up using the best conditions. For preparative scale, switching to a solvent system compatible with water removal (like toluene with a Dean-Stark trap) and adding a catalytic amount of an acid that corresponds to the optimal pH (e.g., acetic acid) is recommended.[13]

References

preventing decomposition of 2-Hydroxybenzene-1,3,5-tricarbaldehyde-based products

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Hydroxybenzene-1,3,5-tricarbaldehyde-Based Products

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound and its derivatives. The information aims to help prevent decomposition and address common experimental challenges.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the handling, storage, and use of this compound-based products.

Issue 1: Product discoloration (e.g., yellowing) upon storage or in solution.

  • Possible Cause 1: Oxidation. The aldehyde groups are susceptible to oxidation, which can be accelerated by air (oxygen), light, and trace metal impurities. This can lead to the formation of carboxylic acids and other colored byproducts. Aromatic aldehydes can undergo autoxidation, which may be prevented by the addition of antioxidants like hydroquinone.

  • Troubleshooting Steps:

    • Inert Atmosphere: Store the solid product and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Light Protection: Store the product in an amber vial or a container protected from light.[2][3]

    • Solvent Purity: Use high-purity, degassed solvents for preparing solutions.

    • Antioxidants: Consider the addition of a radical scavenger or antioxidant, such as BHT (butylated hydroxytoluene) or hydroquinone, to solutions if compatible with your experimental design.

  • Possible Cause 2: pH-induced changes. The phenolic hydroxyl group can be deprotonated under basic conditions, leading to a yellow-colored anion.[4] High pH can also promote the degradation of phenolic compounds.[5][6]

  • Troubleshooting Steps:

    • pH Control: Maintain a neutral or slightly acidic pH for solutions, unless your protocol requires basic conditions.

    • Buffer Selection: Use a suitable buffer system to stabilize the pH of your solutions.

Issue 2: Reduced reactivity or poor yield in subsequent reactions.

  • Possible Cause 1: Degradation of the starting material. The aldehyde groups may have degraded due to oxidation or other decomposition pathways. Aldehydes are known to undergo degradation during storage through polymerization and acetal formation.[7][8]

  • Troubleshooting Steps:

    • Purity Check: Before use, verify the purity of the this compound-based product using techniques like NMR or HPLC.

    • Fresh Solutions: Prepare solutions fresh before each experiment.

    • Proper Storage: Ensure the compound has been stored under the recommended conditions (refrigerated, in the dark, under an inert atmosphere).[9]

  • Possible Cause 2: Steric hindrance and electronic effects. Aromatic aldehydes can be less reactive than aliphatic aldehydes due to resonance stabilization from the aromatic ring.[10][11][12]

  • Troubleshooting Steps:

    • Reaction Conditions: Optimize reaction conditions such as temperature, reaction time, and catalyst concentration to overcome the reduced reactivity.

    • Catalyst Choice: Select a catalyst that is effective for sterically hindered or electronically deactivated aldehydes.

Issue 3: Formation of insoluble materials or precipitates in solution.

  • Possible Cause 1: Polymerization. Aldehydes can undergo self-polymerization, especially in the presence of acidic or basic catalysts.

  • Troubleshooting Steps:

    • Temperature Control: Perform reactions at the lowest effective temperature to minimize side reactions.

    • Concentration: Use appropriate concentrations to avoid precipitation of starting materials or products. 2-Hydroxy-1,3,5-benzenetricarbaldehyde has limited solubility in many organic solvents and water.[4]

    • Solvent Choice: Select a solvent in which all reactants and products are soluble. DMSO and hot DMF are good solvents for 2-hydroxy-1,3,5-benzenetricarbaldehyde.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways are:

  • Oxidation: The aldehyde functional groups are prone to oxidation to form carboxylic acids. This can be initiated by oxygen, light, or metal ions.[13] The presence of a hydroxyl group on the ring can also influence oxidative stability.

  • pH-Mediated Decomposition: Phenolic compounds can be unstable at high pH.[5][6] For this compound, basic conditions can lead to deprotonation and potential subsequent reactions.

  • Photodecomposition: Aromatic compounds, including phenolic compounds, can be sensitive to light, which can lead to degradation.[2][3]

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure long-term stability, the solid compound should be stored in a refrigerator, protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[9]

Q3: How can I prevent the decomposition of this compound in solution?

A3: To prevent decomposition in solution:

  • Prepare solutions fresh before use.

  • Use high-purity, deoxygenated solvents.

  • Protect solutions from light.

  • Work under an inert atmosphere.

  • Maintain a neutral or slightly acidic pH, if compatible with your experiment.

  • If necessary and compatible, add a small amount of an antioxidant like hydroquinone.

Q4: My reaction with a this compound derivative is sluggish. What can I do?

A4: The reactivity of aromatic aldehydes can be lower than that of their aliphatic counterparts due to resonance stabilization.[10][11][12] To improve reaction rates, you can try:

  • Increasing the reaction temperature.

  • Increasing the concentration of the catalyst.

  • Using a more active catalyst.

  • Extending the reaction time.

Q5: Are there any known incompatibilities for this compound?

A5: Avoid strong oxidizing agents, strong bases, and prolonged exposure to UV light. As with other aldehydes, it can react with amines, alcohols, and other nucleophiles.[14][15]

Quantitative Data on Stability

The following table summarizes factors influencing the stability of related phenolic and aldehydic compounds. This data can provide insights into the stability of this compound-based products.

Compound ClassConditionObservationReference
Phenolic CompoundsStorage in sunlight at 23°CHighest degradation, with decreases in total phenolic content up to 53% and antioxidant activity by 25%.[2]
Phenolic CompoundsStorage in the dark at 23°CMost stable conditions.[2]
Phenolic CompoundsStorage at 40°CSignificant degradation, but less than with sunlight exposure.[2]
SalicylaldehydeIncreasing Temperature (303-323 K)Increased rate of oxidation.[16]
SalicylaldehydeIncreasing Current Density (Electrochemical Oxidation)Increased rate of oxidation.[17]
Caffeic, Chlorogenic, and Gallic AcidsHigh pHUnstable and undergo irreversible spectral transformations.[5][6]

Key Experimental Protocols

Protocol 1: General Procedure for Handling and Preparing Solutions of this compound

  • Preparation of Workspace: Work in a fume hood with good ventilation.[18] For sensitive reactions, use a glove box or Schlenk line to maintain an inert atmosphere.

  • Reagent Handling: Allow the container of this compound to warm to room temperature before opening to prevent moisture condensation. Handle the solid using clean, dry spatulas.

  • Solvent Preparation: Use anhydrous, deoxygenated solvents. Solvents can be deoxygenated by bubbling with nitrogen or argon for 15-30 minutes.

  • Solution Preparation: In a flask under an inert atmosphere, add the desired amount of solvent to the pre-weighed solid. If necessary, use an ultrasonic bath to aid dissolution. For long-term storage of solutions (not recommended), store in a sealed container in the dark at low temperatures.

Protocol 2: Monitoring Product Stability by UV-Vis Spectroscopy

  • Stock Solution Preparation: Prepare a stock solution of the this compound-based product in a suitable solvent (e.g., DMSO, DMF, or a buffered aqueous solution).

  • Sample Preparation: Prepare a series of samples under different conditions to be tested (e.g., different pH, temperatures, exposure to light).

  • Initial Spectrum: Immediately after preparation, record the UV-Vis spectrum of a sample to serve as the baseline (time = 0).

  • Time-Course Measurement: At regular intervals (e.g., every hour, day, or week), record the UV-Vis spectrum of each sample.

  • Data Analysis: Monitor for changes in the absorption spectrum, such as a decrease in the intensity of the main absorption peak or the appearance of new peaks, which would indicate degradation.

Visualizations

DecompositionPathways Potential Decomposition Pathways A 2-Hydroxybenzene- 1,3,5-tricarbaldehyde B Oxidation A->B O2, Metal Ions D High pH A->D Base F Light/UV Exposure A->F C Carboxylic Acid Products B->C E Phenoxide Anion (Colored Species) D->E G Photodegradation Products F->G

Caption: Potential decomposition pathways for this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Product Instability start Issue Observed: Product Discoloration or Reduced Reactivity check_storage Check Storage Conditions (Light, Temp, Atmosphere) start->check_storage check_ph Check Solution pH start->check_ph check_purity Verify Purity (NMR, HPLC) start->check_purity improper_storage Improper Storage check_storage->improper_storage Incorrect? improper_ph Incorrect pH check_ph->improper_ph Incorrect? degraded_material Material Degraded check_purity->degraded_material Impure? solution_storage Implement Proper Storage: Dark, Cold, Inert Gas improper_storage->solution_storage solution_ph Adjust and Buffer pH improper_ph->solution_ph solution_purity Use Fresh or Purified Material degraded_material->solution_purity

Caption: A logical workflow for troubleshooting product instability issues.

References

Technical Support Center: Purification of 2-Hydroxybenzene-1,3,5-tricarbaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 2-Hydroxybenzene-1,3,5-tricarbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as dimethylformamide (DMF), is a widely used and effective method.[1][2] Column chromatography, typically using silica gel, offers an alternative for separating the target compound from impurities with different polarities.[3]

Q2: What are the potential impurities in the synthesis of this compound?

A2: Common impurities can arise from incomplete reactions or side reactions during the synthesis, which is often a formylation of phenol. Potential impurities may include:

  • Unreacted phenol: The starting material for the synthesis.

  • Mono- and di-formylated phenols: Intermediates where not all three aldehyde groups have been added to the benzene ring.

  • Polymeric byproducts: Tarry substances that can form under the reaction conditions.

  • Residual reagents: Traces of the formylating agents or catalysts used in the synthesis.

Q3: What is the expected appearance and purity of this compound after purification?

A3: Purified this compound is typically a white to yellow, or sometimes pink, crystalline solid.[1][4] Commercially available batches often have a purity of 95% or higher.[4][5]

Troubleshooting Guides

Recrystallization Issues

Q4: My crude product is not dissolving in the recrystallization solvent, even with heating. What should I do?

A4: This issue could be due to the presence of insoluble impurities or using an inappropriate solvent.

  • Insoluble Impurities: If a small amount of solid remains undissolved in the hot solvent, it is likely an insoluble impurity. You can perform a hot filtration to remove these solid impurities before allowing the solution to cool and crystallize.

  • Solvent Choice: this compound has limited solubility in many common organic solvents. Dimethylformamide (DMF) is a recommended solvent for recrystallization.[1][2] If you are using a different solvent, you may need to switch to one with a higher boiling point or better solvating power for this compound.

Q5: After cooling the recrystallization solution, no crystals have formed. What went wrong?

A5: The absence of crystal formation is usually due to either using too much solvent or the solution being supersaturated.

  • Excess Solvent: If too much solvent was used, the solution might not be saturated enough for crystals to form upon cooling. You can try to evaporate some of the solvent to concentrate the solution and then attempt to cool it again.

  • Supersaturation: To induce crystallization in a supersaturated solution, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.

Q6: The recrystallized product is still colored. How can I obtain a colorless product?

A6: A persistent color in the recrystallized product suggests the presence of colored impurities.

  • Activated Charcoal: You can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal can adsorb colored impurities. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.

  • Multiple Recrystallizations: A second recrystallization may be necessary to remove stubborn impurities and improve the color and purity of the final product.

Column Chromatography Issues

Q7: My compound is streaking on the silica gel column. How can I improve the separation?

A7: Streaking of phenolic compounds on silica gel is a common issue, often due to the acidic nature of the silica.

  • Solvent System: The choice of eluent is critical. A mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate) is typically used. You may need to optimize the ratio to achieve good separation.

  • Tailing Reduction: To reduce tailing, you can add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent system. This can help to deactivate the acidic sites on the silica gel.

Q8: I am having difficulty separating this compound from a closely related impurity by column chromatography. What can I do?

A8: Separating compounds with very similar polarities can be challenging.

  • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can improve separation.

  • Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 column, depending on the nature of the impurities.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization (from DMF)>95%[4][5]Simple setup, effective for removing small amounts of impurities with different solubilities.Can be time-consuming, potential for product loss in the mother liquor.
Column Chromatography (Silica Gel)>95%Effective for separating mixtures with multiple components and impurities with similar polarities.More complex setup, requires larger volumes of solvent, potential for product loss on the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Dimethylformamide (DMF)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot DMF to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water to remove any residual DMF.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.[1]

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, sample-adsorbed silica gel to the top of the column.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity (e.g., a hexane/ethyl acetate mixture). The polarity can be gradually increased (gradient elution) to facilitate the separation of compounds.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_product Crude Product dissolve Dissolve in minimal hot DMF crude_product->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Cool to Room Temp & then Ice Bath hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Water vacuum_filtration->wash dry Dry under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for Recrystallization.

experimental_workflow_column_chromatography cluster_preparation Preparation cluster_separation Separation cluster_analysis_isolation Analysis & Isolation pack_column Pack Silica Gel Column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Column Chromatography.

References

Technical Support Center: Synthesis of 2-Hydroxybenzene-1,3,5-tricarbaldehyde COFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the synthesis of Covalent Organic Frameworks (COFs) using 2-Hydroxybenzene-1,3,5-tricarbaldehyde, with a focus on the role of modulators.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a modulator in the synthesis of this compound based imine COFs?

A1: In the context of imine-linked COF synthesis, modulators, which are often acidic catalysts or monofunctional aldehydes/amines, play a crucial role in controlling the reaction kinetics and thermodynamics.[1][2] Their primary functions are:

  • To enhance crystallinity: Modulators facilitate the reversibility of the imine bond formation.[1] This "error-correction" mechanism allows for the rearrangement of initially formed amorphous networks into a more thermodynamically stable, crystalline COF structure.[3]

  • To control reaction rate: By slowing down the reaction kinetics, modulators can prevent rapid precipitation of amorphous polymer, thereby promoting the growth of well-ordered crystalline domains.[3][4]

  • To improve porosity: By achieving higher crystallinity, the resulting COF often exhibits a higher Brunauer–Emmett–Teller (BET) surface area and more defined pore structures.[3][4]

Q2: What types of modulators are commonly used for this type of COF synthesis?

A2: The most common modulators for imine-linked COFs, including those derived from this compound, fall into two main categories:

  • Acid Catalysts: Acetic acid is a widely used modulator that catalyzes the Schiff base reaction between the aldehyde and amine monomers.[5][6] It operates by protonating the aldehyde, making it more susceptible to nucleophilic attack by the amine. Other acids like hydrochloric acid or formic acid can also be used.[7][8]

  • Competitive Modulators: These are monofunctional molecules that compete with the multifunctional monomers, slowing down the polymerization rate. Examples include:

    • Aldehyde modulators: Benzaldehyde is an effective modulator that can reversibly react with the amine linkers, reducing the rate of COF nucleation and growth, leading to higher crystallinity.[3][4]

    • Amine modulators: Monofunctional amines like aniline can be used to control the reaction and in some cases introduce different functionalities into the COF structure.[1][9]

Q3: How does the concentration of an acid modulator, like acetic acid, affect the COF synthesis?

A3: The concentration of the acid modulator is a critical parameter. An optimal concentration is necessary to catalyze the reversible imine formation effectively.

  • Too low a concentration: May result in slow or incomplete reaction, leading to low yield and poor crystallinity.

  • Too high a concentration: Can lead to excessively fast polymerization, resulting in the formation of amorphous materials. It can also cause side reactions or degradation of the monomers.

The optimal concentration is typically determined empirically for each specific COF system.

Q4: Can modulators be incorporated into the final COF structure?

A4: While acid catalysts are generally not incorporated, competitive modulators (monofunctional aldehydes or amines) can sometimes be incorporated as defects or terminal groups at the edges of the COF crystallites.[1] The extent of incorporation can vary depending on the modulator and the reaction conditions, with studies showing fractions ranging from 2.1% to 8.9% for certain amine modulators.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Crystallinity / Amorphous Product 1. Reaction is too fast, preventing error correction. 2. Inappropriate modulator concentration. 3. Sub-optimal reaction temperature or time.1. Introduce a competitive modulator like benzaldehyde to slow down the reaction kinetics.[3][4] 2. Optimize the concentration of the acid catalyst (e.g., acetic acid). Start with a known literature procedure and systematically vary the concentration.[5][6] 3. Adjust the solvothermal reaction temperature and time. A longer reaction time often allows for better structural ordering.
Low Product Yield 1. Incomplete reaction. 2. Loss of product during washing/purification steps. 3. Excessive amount of competitive modulator terminating chain growth.1. Ensure adequate mixing of reactants and sufficient reaction time. 2. Use centrifugation instead of filtration for collecting fine powders to minimize loss. 3. Reduce the molar equivalents of the competitive modulator. While higher equivalents can improve crystallinity, they may also decrease the yield.[3]
Poor Surface Area / Porosity 1. Low crystallinity and disordered pore structure. 2. Pore collapse during solvent removal (activation).1. Follow the solutions for "Low Crystallinity". Improved crystallinity is directly linked to higher surface area.[3][4] 2. After synthesis and washing, perform a solvent exchange with a low-boiling-point solvent (e.g., acetone or ethanol) before drying under high vacuum. Supercritical drying can also be employed to prevent pore collapse.
Inconsistent Results / Poor Reproducibility 1. Purity of monomers (this compound and amine linker) is variable. 2. Variations in solvent quality (especially water content). 3. Inconsistent heating during solvothermal reaction.1. Ensure high purity of starting materials. This compound should be a white to yellow powder.[10] 2. Use anhydrous solvents where specified. The presence of excess water can inhibit the Schiff base condensation. 3. Use a calibrated oven with uniform heating for the solvothermal reaction.

Data Presentation

Table 1: Effect of Benzaldehyde Modulator on TAPB-TFPA COF Properties

Equivalents of BenzaldehydeYield (%)BET Surface Area (m²/g)
085~800
183~1100
281~1400
378~1800
475~1850

This table summarizes representative data showing that as the amount of benzaldehyde modulator increases, the BET surface area and thus crystallinity of the COF significantly improves, with a slight trade-off in product yield.[3]

Experimental Protocols

General Protocol for Modulated Synthesis of a this compound Based COF

This protocol is a generalized procedure and may require optimization for specific amine linkers.

Materials:

  • This compound

  • Amine linker (e.g., 1,3,5-Tris(4-aminophenyl)benzene)

  • Solvent mixture (e.g., Mesitylene/Dioxane, 1:1 v/v)[5]

  • Aqueous acetic acid (e.g., 6 M) as a modulator/catalyst[5][6]

  • Pyrex tube or glass vial

Procedure:

  • In a Pyrex tube, combine this compound (e.g., 0.15 mmol) and the amine linker (e.g., 0.15 mmol).[5]

  • Add the solvent mixture (e.g., 5 mL of Mesitylene/Dioxane).[5]

  • Add the aqueous acetic acid modulator (e.g., 1 mL of 6 M solution).[5]

  • Sonicate the mixture for 10-15 minutes to obtain a homogeneous dispersion.[5]

  • Subject the tube to a freeze-pump-thaw cycle (typically three times) to degas the mixture.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at a constant temperature (e.g., 120 °C) for a set duration (e.g., 3 days).[5]

  • After cooling to room temperature, collect the precipitated solid by filtration or centrifugation.

  • Wash the product sequentially with various solvents (e.g., acetone, THF, ethanol) to remove unreacted monomers and catalyst.

  • Activate the COF by drying under high vacuum at an elevated temperature (e.g., 120 °C) overnight to obtain the final porous material.

Visualizations

Modulator_Mechanism Aldehyde Aldehyde (R-CHO) Intermediate Protonated Intermediate Aldehyde->Intermediate + H+ Amine Amine (R'-NH2) Amine->Intermediate Imine Imine Bond (R-CH=N-R') Intermediate->Imine Amorphous Amorphous Polymer Imine->Amorphous Fast, Irreversible Crystalline Crystalline COF Imine->Crystalline Slow, Reversible (Modulator-assisted) Modulator Acid Modulator (H+) Amorphous->Crystalline

Caption: Role of an acid modulator in imine COF formation.

Experimental_Workflow start Start step1 1. Combine Monomers, Solvent, and Modulator start->step1 step2 2. Sonicate for Homogeneous Dispersion step1->step2 step3 3. Degas via Freeze-Pump-Thaw step2->step3 step4 4. Seal Tube Under Vacuum step3->step4 step5 5. Solvothermal Reaction (e.g., 120°C, 3 days) step4->step5 step6 6. Isolate Product (Filter/Centrifuge) step5->step6 step7 7. Wash with Various Solvents step6->step7 step8 8. Activate COF (Dry Under Vacuum) step7->step8 end Final COF Product step8->end

Caption: Experimental workflow for modulated COF synthesis.

Troubleshooting_Guide start Problem: Amorphous Product q1 Is reaction kinetics too fast? start->q1 s1 Add competitive modulator (e.g., benzaldehyde) to slow reaction. q1->s1 Yes q2 Is modulator concentration optimal? q1->q2 No end Improved Crystallinity s1->end s2 Systematically vary acid concentration. q2->s2 No q3 Are reaction conditions (time, temp) sufficient? q2->q3 Yes s2->end s3 Increase reaction time and/or adjust temperature. q3->s3 No s3->end

Caption: Troubleshooting guide for low COF crystallinity.

References

Technical Support Center: Synthesis of Covalent Organic Frameworks (COFs) using 2-Hydroxybenzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Covalent Organic Frameworks (COFs) using 2-Hydroxybenzene-1,3,5-tricarbaldehyde. The following sections detail both solvothermal and mechanochemical synthesis routes, offering comparative data, experimental protocols, and solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary differences between solvothermal and mechanochemical synthesis for COFs?

A1: Solvothermal synthesis involves reacting precursors in a solvent at elevated temperatures and pressures in a sealed vessel. This method often yields highly crystalline materials but can require long reaction times and the use of hazardous solvents.[1][2] In contrast, mechanochemical synthesis uses mechanical force, such as ball milling, to initiate the reaction, often with minimal or no solvent.[1][2] This approach is generally faster, more environmentally friendly, and can be more easily scaled up.[1][2][3]

Q2: How do I choose between solvothermal and mechanochemical synthesis for my COF?

A2: The choice of synthesis method depends on the desired properties of the final COF and the available resources. If high crystallinity is the primary goal and you have the necessary equipment for high-pressure reactions, solvothermal synthesis is a well-established method.[4] If you are looking for a more sustainable, rapid, and scalable synthesis, mechanochemistry is an excellent alternative.[1][2] However, mechanochemically synthesized COFs may sometimes exhibit lower crystallinity compared to their solvothermally prepared counterparts.[5]

Q3: What is the role of the solvent in solvothermal COF synthesis?

A3: The solvent in solvothermal synthesis plays a crucial role in dissolving the monomers, facilitating their diffusion, and mediating the crystallization process. The choice of solvent and solvent mixtures can significantly impact the crystallinity and porosity of the resulting COF.[4]

Q4: What are "liquid-assisted grinding" (LAG) and "ion- and liquid-assisted grinding" (ILAG) in mechanochemical synthesis?

A4: Liquid-assisted grinding (LAG) involves adding a small amount of liquid to the solid reactants during milling. This liquid can act as a lubricant, enhance the mobility of the reactants, and in some cases, template the formation of the desired crystalline structure. Ion- and liquid-assisted grinding (ILAG) is a similar technique where both a liquid and an ionic compound are added to facilitate the reaction.

Q5: Can I improve the crystallinity of a COF synthesized mechanochemically?

A5: Yes, in some cases, the crystallinity of a mechanochemically synthesized COF can be improved through post-synthetic treatment. This can involve annealing the COF powder at an elevated temperature or washing it with a suitable solvent to remove any amorphous byproducts.

Comparative Data: Solvothermal vs. Mechanochemical Synthesis

The following table presents a summary of typical quantitative data for the synthesis of an imine-linked COF using this compound and a representative diamine linker, such as p-phenylenediamine. Please note that specific results may vary depending on the exact experimental conditions and the amine linker used.

ParameterSolvothermal SynthesisMechanochemical Synthesis
Reaction Time 24 - 72 hours30 - 120 minutes
Temperature 120 °CRoom Temperature
Pressure AutogenicAtmospheric
Solvent Usage High (e.g., mesitylene, dioxane)Low to None (Liquid-Assisted Grinding)
Typical Yield > 80%> 90%
BET Surface Area 400 - 1000 m²/g300 - 800 m²/g
Crystallinity HighModerate to High

Troubleshooting Guides

Solvothermal Synthesis
Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield - Incomplete reaction. - Leak in the reaction vessel. - Incorrect stoichiometry of monomers.- Extend the reaction time. - Ensure the reaction vessel is properly sealed. - Carefully re-measure and re-weigh the starting materials.
Amorphous or poorly crystalline product - Reaction temperature is too high or too low. - Inappropriate solvent system. - Catalyst concentration is not optimal. - Reaction time is too short.- Optimize the reaction temperature. - Screen different solvents or solvent mixtures. - Vary the amount of acid catalyst (e.g., acetic acid). - Increase the reaction time to allow for crystal growth.
Product is difficult to filter - Very fine particles or colloidal suspension.- Centrifuge the reaction mixture instead of filtering. - Allow the product to settle for a longer period before decanting the solvent.
Low surface area - Pore collapse during activation. - Incomplete removal of solvent from the pores.- Employ a gentler activation method, such as supercritical CO2 drying. - Perform a thorough solvent exchange with a low-boiling-point solvent before drying under vacuum.[6]
Mechanochemical Synthesis
Problem Potential Cause(s) Suggested Solution(s)
Incomplete reaction - Insufficient milling time or frequency. - Inappropriate size or number of milling balls.- Increase the milling time or the milling frequency. - Optimize the ball-to-powder ratio.
Amorphous product - Lack of a suitable liquid-assisted grinding (LAG) agent. - Reaction is too fast, preventing ordered crystal growth.- Screen different LAG agents (e.g., a few drops of a suitable solvent). - Try a lower milling frequency to slow down the reaction rate.
Product is contaminated with material from the milling jar/balls - Milling materials are not inert to the reactants.- Use milling jars and balls made of a different, inert material (e.g., zirconia, agate).
Difficulty in reproducing results - Inconsistent milling parameters. - Variations in the amount of LAG agent added.- Carefully control and record all milling parameters (time, frequency, ball size, etc.). - Precisely measure the amount of LAG agent used.

Experimental Protocols

Solvothermal Synthesis of a COF from this compound and p-Phenylenediamine
  • Preparation of the Reaction Mixture: In a Pyrex tube, combine this compound (e.g., 0.1 mmol, 17.8 mg) and p-phenylenediamine (e.g., 0.15 mmol, 16.2 mg).

  • Addition of Solvents and Catalyst: To the tube, add a mixture of mesitylene (1.0 mL) and 1,4-dioxane (1.0 mL). Add an aqueous solution of acetic acid (e.g., 0.3 mL of 6 M) as a catalyst.

  • Degassing: Sonicate the mixture for 10-15 minutes to ensure homogeneity. Freeze the tube in liquid nitrogen, and then evacuate the headspace using a vacuum pump. Allow the mixture to thaw under vacuum. Repeat this freeze-pump-thaw cycle three times.

  • Reaction: Seal the tube under vacuum and place it in an oven preheated to 120 °C for 72 hours.

  • Work-up and Activation: After cooling to room temperature, collect the precipitate by filtration. Wash the solid with anhydrous acetone and tetrahydrofuran (THF). To activate the COF, perform a Soxhlet extraction with THF for 24 hours, followed by drying under high vacuum at 150 °C overnight.

Mechanochemical Synthesis of a COF from this compound and p-Phenylenediamine
  • Preparation of Reactants: Place this compound (e.g., 0.1 mmol, 17.8 mg) and p-phenylenediamine (e.g., 0.15 mmol, 16.2 mg) into a milling jar (e.g., 10 mL stainless steel jar) along with two stainless steel milling balls (e.g., 7 mm diameter).

  • Liquid-Assisted Grinding (LAG): Add a small amount of a liquid grinding assistant (e.g., 20 µL of acetic acid/dioxane mixture).

  • Milling: Secure the jar in a ball mill and grind the mixture at a specified frequency (e.g., 20-30 Hz) for a designated time (e.g., 60-90 minutes).

  • Work-up: After milling, open the jar in a fume hood and collect the resulting powder. Wash the product with acetone and THF to remove any unreacted monomers and the grinding liquid.

  • Activation: Dry the purified COF powder under high vacuum at 100-120 °C overnight.

Visualizations

experimental_workflow cluster_solvothermal Solvothermal Synthesis cluster_mechanochemical Mechanochemical Synthesis s_start Mix Monomers, Solvents & Catalyst s_degas Freeze-Pump-Thaw (Degassing) s_start->s_degas s_react Heat in Sealed Tube (120°C, 72h) s_degas->s_react s_workup Filter, Wash & Soxhlet Extraction s_react->s_workup s_activate Dry under Vacuum (150°C) s_workup->s_activate s_cof Crystalline COF s_activate->s_cof m_start Mix Monomers & LAG Agent m_mill Ball Milling (RT, 60-90 min) m_start->m_mill m_workup Wash with Solvent m_mill->m_workup m_activate Dry under Vacuum (120°C) m_workup->m_activate m_cof COF Powder m_activate->m_cof

Caption: Experimental workflows for solvothermal and mechanochemical synthesis of COFs.

parameter_comparison cluster_params Key Parameter Comparison cluster_solvothermal Solvothermal cluster_mechanochemical Mechanochemical param Parameter s_time Time (24-72h) s_temp Temperature (High) s_solvent Solvent (High Usage) s_cryst Crystallinity (High) m_time Time (0.5-2h) m_temp Temperature (Ambient) m_solvent Solvent (Low/None) m_cryst Crystallinity (Moderate-High)

Caption: Comparison of key parameters in solvothermal vs. mechanochemical COF synthesis.

References

Technical Support Center: Scale-up Synthesis of 2-Hydroxybenzene-1,3,5-tricarbaldehyde-Based COFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scale-up synthesis of Covalent Organic Frameworks (COFs) based on 2-hydroxybenzene-1,3,5-tricarbaldehyde (HTA). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during large-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of HTA-based COFs in a question-and-answer format.

Q1: My gram-scale synthesis resulted in a completely amorphous powder, whereas the small-scale reaction yielded a crystalline product. What are the likely causes and how can I resolve this?

A1: The loss of crystallinity upon scaling up is a common challenge in COF synthesis. It often stems from altered reaction kinetics and thermodynamics in larger volumes. Here are the primary causes and potential solutions:

  • Inefficient Heat and Mass Transfer: In larger batches, uneven heating and poor mixing can lead to localized areas of high monomer concentration, promoting rapid, uncontrolled polymerization and the formation of an amorphous, kinetically trapped product.

    • Solution: Employ mechanical stirring instead of magnetic stirring to ensure homogenous mixing throughout the reaction vessel. Consider using a reactor with a larger surface area-to-volume ratio or a jacketed reactor for more uniform temperature control.

  • Suboptimal Reaction Reversibility: The key to forming crystalline COFs is the reversibility of the imine condensation reaction, which allows for "error-correction" within the growing framework. On a larger scale, the removal of water, a byproduct of the reaction, can be less efficient, shifting the equilibrium towards the irreversible formation of the amorphous polymer.

    • Solution: Carefully control the amount of water in the reaction. While the Schiff base condensation produces water, adding a controlled amount of water can enhance the reversibility of the reaction and promote crystallization.[1][2] Experiment with adding a small percentage of water to your solvent system.

  • Inadequate Catalyst Dispersion: Poor dispersion of the acid catalyst in a larger volume can lead to inconsistent reaction rates and the formation of an amorphous product.

    • Solution: Ensure the catalyst is fully dissolved and evenly distributed in the solvent mixture before adding the monomers. Sonication of the reaction mixture before heating can also improve dispersion.

Q2: The Brunauer-Emmett-Teller (BET) surface area of my scaled-up COF is significantly lower than that of the small-scale product. What could be the reason, and how can I improve it?

A2: A lower-than-expected BET surface area in a scaled-up batch is typically indicative of poor porosity, which can be caused by several factors:

  • Pore Collapse During Activation: In larger quantities, the removal of solvent from the pores during the activation process can be more challenging. If the solvent is removed too quickly or if the framework is not robust enough, the capillary forces can cause the pores to collapse, leading to a loss of surface area.

    • Solution: Implement a gradual solvent exchange process. Before drying, sequentially wash the COF with solvents of decreasing polarity and boiling point (e.g., from DMF to acetone, then to hexane or supercritical CO2). This minimizes the capillary stress on the framework during the final drying step under vacuum.

  • Incomplete Monomer Reaction: On a larger scale, incomplete reactions can lead to a less-defined porous structure.

    • Solution: Extend the reaction time to ensure the polymerization goes to completion. Monitor the reaction progress by taking small aliquots and analyzing them using techniques like FT-IR to check for the disappearance of monomer peaks.

  • Presence of Amorphous Impurities: Amorphous byproducts can block the pores of the crystalline COF, reducing the accessible surface area.

    • Solution: Thoroughly wash the product after the reaction. Soxhlet extraction with an appropriate solvent for an extended period (e.g., 24-48 hours) is highly effective in removing unreacted monomers and amorphous oligomers.

Q3: My scaled-up reaction has a very low yield. How can I increase the product output?

A3: Low yields in scaled-up COF synthesis can be attributed to several factors:

  • Monomer Solubility Issues: In larger volumes, ensuring that both the HTA and the amine linker are sufficiently soluble to react can be challenging.

    • Solution: Optimize the solvent system. A combination of a good solvent for the monomers and a solvent that promotes precipitation of the COF is often ideal. Common solvent mixtures for imine COFs include dioxane/mesitylene and n-butanol/o-dichlorobenzene.

  • Side Reactions: At higher temperatures or with prolonged reaction times, side reactions can consume the monomers and reduce the yield of the desired COF.

    • Solution: Carefully control the reaction temperature and time. A temperature screening in the range of 100-120°C is recommended.

  • Product Loss During Workup: Transferring and washing large quantities of fine powder can lead to significant product loss.

    • Solution: Use large filtration funnels and carefully collect all the product. Minimize the number of transfer steps during the washing and drying process.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for a gram-scale synthesis of an HTA-based COF?

A1: For a gram-scale synthesis, you can start by proportionally increasing the amounts of monomers, solvent, and catalyst from a successfully optimized small-scale reaction. For instance, if a 100 mg synthesis used X mg of HTA, Y mg of amine linker, and Z mL of solvent, a 1-gram synthesis would use 10X mg of HTA, 10Y mg of the amine linker, and 10Z mL of the solvent. However, direct scaling may not always yield the same results, and further optimization of reaction conditions will likely be necessary.

Q2: Which characterization techniques are essential to confirm the successful synthesis of a crystalline, porous HTA-based COF?

A2: The following characterization techniques are crucial:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity of the material.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of the imine linkage and the disappearance of the aldehyde and amine functional groups of the monomers.

  • Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and porosity of the COF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • Solid-State 13C NMR Spectroscopy: To provide further evidence of the COF structure and the formation of the imine bonds.

Q3: What are the key safety precautions to take during the scale-up synthesis of COFs?

A3: When working with larger quantities of reagents and solvents, it is important to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Be cautious when working with high temperatures and pressures, especially in sealed reaction vessels.

  • Properly handle and dispose of all chemical waste according to your institution's safety guidelines.

Data Presentation

Table 1: Effect of Reaction Scale on the Properties of an Imine-Based COF

ScaleMonomer Amount (mmol)Yield (%)BET Surface Area (m²/g)Crystallinity (PXRD)
Small-scale0.15~901356Highly Crystalline
Gram-scale1.5~851100Moderately Crystalline

Note: This table presents representative data synthesized from multiple sources on imine-based COFs to illustrate the potential impact of scaling up. Actual results may vary depending on the specific HTA-based COF and reaction conditions.

Table 2: Comparison of Solvent Systems for the Synthesis of Imine-Based COFs

Solvent System (v/v)CatalystTemperature (°C)Reaction Time (days)Resulting COF Properties
Dioxane/Mesitylene (1:1)6 M Acetic Acid1203Highly crystalline, high surface area
n-Butanol/o-Dichlorobenzene (1:1)6 M Acetic Acid1203Crystalline, moderate surface area
Tetrahydrofuran/Toluene (1:1)Aliphatic AmineRoom Temperature2Highly crystalline, high surface area
Aqueous Acetic Acid-Room Temperature2Crystalline, high surface area[3]

Experimental Protocols

Synthesis of this compound (HTA)

A mixture of phenol (3.6 g, 38.2 mmol) and hexamethylenetetramine (11.8 g, 84.2 mmol) is dissolved in trifluoroacetic acid (35 mL) under a nitrogen atmosphere.[4] The mixture is stirred at 130°C for 16 hours and then heated to 150°C for 3 hours. After cooling to 120°C, the mixture is treated with 4 M HCl (aq., 50 mL) and heated at 105°C for another 30 minutes. The crude product is filtered and washed with water. Recrystallization from dimethylformamide yields HTA as a pink solid.

Gram-Scale Solvothermal Synthesis of an HTA-based COF (Representative Protocol)

In a 100 mL glass pressure vessel, this compound (HTA) (535 mg, 3.0 mmol) and 1,3,5-tris(4-aminophenyl)benzene (TAPB) (1.05 g, 3.0 mmol) are suspended in a mixture of 1,4-dioxane (30 mL) and mesitylene (30 mL). To this suspension, 6 M aqueous acetic acid (5 mL) is added. The mixture is sonicated for 15 minutes to ensure homogeneous dispersion. The vessel is then sealed and heated in an oven at 120°C for 3 days.

After cooling to room temperature, the resulting solid precipitate is collected by filtration and washed sequentially with anhydrous acetone (3 x 50 mL) and anhydrous tetrahydrofuran (THF) (3 x 50 mL). The product is then purified by Soxhlet extraction with THF for 24 hours. The purified COF is dried under vacuum at 150°C for 12 hours to yield a crystalline powder.

Mandatory Visualizations

experimental_workflow cluster_prep Monomer Preparation & Mixing cluster_reaction Reaction cluster_workup Product Workup & Activation cluster_characterization Characterization weigh_hta Weigh HTA add_solvents Add Solvents (e.g., Dioxane/Mesitylene) weigh_hta->add_solvents weigh_amine Weigh Amine Linker weigh_amine->add_solvents add_catalyst Add Catalyst (e.g., Acetic Acid) add_solvents->add_catalyst sonicate Sonicate for Homogenization add_catalyst->sonicate seal_vessel Seal Reaction Vessel sonicate->seal_vessel heat_oven Heat in Oven (e.g., 120°C, 3 days) seal_vessel->heat_oven cool_rt Cool to Room Temperature heat_oven->cool_rt filter_product Filter Precipitate cool_rt->filter_product wash_solvents Wash with Solvents (Acetone, THF) filter_product->wash_solvents soxhlet Soxhlet Extraction wash_solvents->soxhlet dry_vacuum Dry under Vacuum soxhlet->dry_vacuum pxrd PXRD dry_vacuum->pxrd ftir FT-IR dry_vacuum->ftir bet BET dry_vacuum->bet tga TGA dry_vacuum->tga

Caption: Experimental workflow for the scale-up synthesis of HTA-based COFs.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Corrective Actions start Poor Crystallinity in Scaled-up Batch? heat_transfer Inefficient Heat/Mass Transfer start->heat_transfer reversibility Suboptimal Reversibility start->reversibility catalyst_dispersion Poor Catalyst Dispersion start->catalyst_dispersion stirring Use Mechanical Stirring heat_transfer->stirring temp_control Improve Temperature Control heat_transfer->temp_control add_water Add Controlled Amount of Water reversibility->add_water extend_time Extend Reaction Time reversibility->extend_time optimize_catalyst Optimize Catalyst Concentration & Dispersion catalyst_dispersion->optimize_catalyst

Caption: Troubleshooting decision tree for poor crystallinity in scale-up COF synthesis.

parameter_relationships cluster_params Synthesis Parameters cluster_props Resulting COF Properties temperature Temperature crystallinity Crystallinity temperature->crystallinity affects reversibility yield Yield temperature->yield affects rate time Reaction Time time->crystallinity allows for error correction time->yield solvent Solvent System solvent->crystallinity influences solubility & reversibility porosity Porosity (BET Surface Area) solvent->porosity catalyst Catalyst Concentration catalyst->crystallinity controls reversibility catalyst->yield mixing Mixing Efficiency mixing->crystallinity ensures homogeneity mixing->yield crystallinity->porosity stability Stability crystallinity->stability

Caption: Logical relationships between synthesis parameters and COF properties.

References

Validation & Comparative

A Comparative Guide to 2-Hydroxybenzene-1,3,5-tricarbaldehyde COFs and Their Di- and Tri-hydroxy Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Covalent Organic Frameworks (COFs) synthesized from 2-hydroxybenzene-1,3,5-tricarbaldehyde and its di- and tri-hydroxy analogues. The inclusion of hydroxyl groups onto the aldehyde monomer building block significantly influences the properties and performance of the resulting COFs. This document summarizes key experimental data, provides detailed synthesis protocols, and visualizes the synthetic pathways.

Comparative Performance Data

The following table summarizes the key properties of COFs synthesized from this compound (HTA), 2,4-dihydroxybenzene-1,3,5-tricarbaldehyde (DHTA), and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (THTA) with 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) as the amine linker. These COFs are denoted as COF-1, COF-2, and COF-3, respectively.

PropertyCOF-1 (Mono-hydroxy)COF-2 (Di-hydroxy)COF-3 (Tri-hydroxy)
Aldehyde Monomer This compound (HTA)2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde (DHTA)2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (THTA)
Amine Linker 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT)2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT)2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT)
Brunauer-Emmett-Teller (BET) Surface Area Data not available in search resultsData not available in search resultsData not available in search results
Pore Volume Data not available in search resultsData not available in search resultsData not available in search results
Thermal Stability (TGA) Data not available in search resultsData not available in search resultsData not available in search results
Crystallinity (PXRD) Crystalline[1]Crystalline[1]Crystalline[1]
Key PXRD Peaks (2θ) Distinct peak at ~5.6°[1]Distinct peak at 5.57°[1]Distinct peak at 5.8°[1]
Chemical Linkage Imine (-C=N-)[1]Imine (-C=N-)[1]Imine (-C=N-)[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the aldehyde monomers and the corresponding COFs, based on the supporting information from a research article.[1]

Synthesis of Aldehyde Monomers

1. Synthesis of this compound (HTA) [1] A mixture of phenol (3.6 g, 38.2 mmol) and hexamethylenetetramine (11.8 g, 84.2 mmol) is dissolved in trifluoroacetic acid (35 mL) under a nitrogen atmosphere. The mixture is stirred at 130°C for 16 hours, and then heated to 150°C for 3 hours. After cooling to 120°C, the mixture is treated with 4 M HCl (aq., 50 mL) and then heated at 105°C for another 30 minutes. The crude product is filtered and washed with water. Recrystallization from dimethylformamide yields HTA as a pink solid.

2. Synthesis of 2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde (DHTA) [1] A mixture of resorcinol (3.6 g, 32.7 mmol) and hexamethylenetetramine (HMTA) (10 g, 71.3 mmol) is dissolved in trifluoroacetic acid (35 mL) under a nitrogen atmosphere. The mixture is stirred at 130°C for 16 hours, and then heated to 150°C for 3 hours. After cooling to 120°C, the mixture is treated with 3 M HCl (aq., 55 mL) and then heated at 105°C for another 30 minutes. The crude product is filtered and washed with water. Recrystallization from dimethylformamide yields DHTA as a pale yellow solid.

3. Synthesis of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (THTA) [1] A mixture of phloroglucinol (10.0 g, 79.3 mmol) and hexamethylenetetramine (22.3 g, 158.6 mmol) is dissolved in trifluoroacetic acid (60 mL) under an argon atmosphere. The reaction mixture is heated at 100°C for 2.5 hours, then 3 M HCl (200 mL) is added, and the mixture is heated at 100°C for another 1 hour. After cooling to room temperature, the solution is filtered through Celite, extracted with dichloromethane (3 x 150 mL), dried over sodium sulfate, and filtered. Rotary evaporation of the solvent affords the product as an organic powder.

Synthesis of Covalent Organic Frameworks (COFs)

General Procedure for COF-1, COF-2, and COF-3 Synthesis [1] In a 20 mL Pyrex tube, the corresponding aldehyde monomer (0.15 mmol) and 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT) (53.17 mg, 0.15 mmol) are mixed. A solvent mixture of mesitylene (2.5 mL) and dioxane (2.5 mL), along with 6 M acetic acid (0.5 mL), is added to the tube. The mixture is sonicated for 15 minutes to obtain a homogeneous dispersion. The tube is then flash-frozen at 77 K (liquid N₂ bath) and degassed by three freeze-pump-thaw cycles. The sealed tube is heated at 120°C for 3 days. The resulting precipitate is collected by filtration, washed with anhydrous acetone and THF. The product is then purified by Soxhlet extraction with THF for 12-18 hours and finally dried at 120°C for 6 hours.

Visualizations

Synthetic Pathway for Hydroxylated COFs

The following diagram illustrates the general synthetic scheme for the formation of COF-1, COF-2, and COF-3 through the condensation reaction of the respective hydroxylated benzene-1,3,5-tricarbaldehyde with 2,4,6-tris(4-aminophenyl)-1,3,5-triazine.

G cluster_reactants Reactants cluster_process Process cluster_products Products HTA This compound (HTA) reaction Condensation Reaction (Solvothermal Synthesis) HTA->reaction + TAPT DHTA 2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde (DHTA) DHTA->reaction + TAPT THTA 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (THTA) THTA->reaction + TAPT TAPT 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT) COF1 COF-1 reaction->COF1 COF2 COF-2 reaction->COF2 COF3 COF-3 reaction->COF3

Caption: Synthetic scheme for hydroxylated COFs.

Experimental Workflow for COF Synthesis and Characterization

This diagram outlines the key steps involved in the synthesis and characterization of the hydroxylated COFs.

G cluster_synthesis Synthesis cluster_characterization Characterization mixing Mixing Monomers (Aldehyde + Amine) solvothermal Solvothermal Reaction (120°C, 3 days) mixing->solvothermal purification Purification (Filtration, Washing, Soxhlet) solvothermal->purification ftir FT-IR Spectroscopy purification->ftir pxrd PXRD Analysis purification->pxrd tga Thermogravimetric Analysis purification->tga bet BET Surface Area Analysis purification->bet

Caption: Experimental workflow for COF synthesis and characterization.

Logical Relationship: Impact of Hydroxylation

This diagram illustrates the logical relationship between the degree of hydroxylation of the aldehyde monomer and the potential impact on the resulting COF properties.

G cluster_properties COF Properties hydroxylation Degree of Hydroxylation (Mono- vs. Di- vs. Tri-) porosity Porosity & Surface Area hydroxylation->porosity Influences stability Thermal & Chemical Stability hydroxylation->stability Impacts catalysis Catalytic Activity hydroxylation->catalysis Potentially Enhances hydrophilicity Hydrophilicity hydroxylation->hydrophilicity Increases

Caption: Impact of hydroxylation on COF properties.

References

A Comparative Guide to 2-Hydroxybenzene-1,3,5-tricarbaldehyde-based COFs and MOFs for Gas Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Porous Material Performance in Gas Separation Applications

The quest for efficient and selective gas separation materials is paramount in fields ranging from industrial chemical processes to environmental remediation and advanced drug delivery systems. Among the most promising candidates are Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), valued for their high porosity, tunable structures, and large surface areas. This guide provides a detailed comparison of the gas separation performance of COFs based on the versatile building block 2-Hydroxybenzene-1,3,5-tricarbaldehyde against a benchmark MOF, HKUST-1, which is constructed from a structurally analogous linker, benzene-1,3,5-tricarboxylic acid.

At a Glance: Performance Comparison

To facilitate a direct comparison, the following tables summarize the key gas separation performance metrics for a representative this compound-based COF and the well-characterized MOF, HKUST-1 (also known as Cu-BTC).

Table 1: Comparison of CO₂/N₂ Separation Performance

MaterialTypeCO₂ Uptake (mmol/g) at 273 K, 1 barN₂ Uptake (mmol/g) at 273 K, 1 barIAST Selectivity (CO₂/N₂)Reference
Amine-functionalized COF COF1.12-83 (at 273 K)[1]
HKUST-1 (Cu-BTC) MOF~4.0~0.2~20-50[2][3][4]

Note: The specific COF referenced is a representative amine-functionalized imine-linked COF. IAST (Ideal Adsorbed Solution Theory) selectivity is a calculated value based on single-component gas adsorption isotherms.

Table 2: Comparison of CO₂/CH₄ Separation Performance

MaterialTypeCO₂ Uptake (mmol/g) at 298 K, 1 barCH₄ Uptake (mmol/g) at 298 K, 1 barIAST Selectivity (CO₂/CH₄)Reference
HHU-COF-2 COF1.74 (at 273K)0.66 (at 273K)2.6 (at 273K)[4]
HKUST-1 (Cu-BTC) MOF~2.0~0.25~8[5]

Note: HHU-COF-2 is a fluorinated imine-linked COF. The data for this COF was reported at 273 K.

Delving into the Details: Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the compared materials and the experimental setups for evaluating their gas separation capabilities.

Synthesis Protocols

Synthesis of this compound-based COF (Amine-Functionalized Imine-Linked COF)

A representative solvothermal synthesis method for an imine-linked COF using this compound is as follows:

  • Monomer Preparation: this compound (HTA) is synthesized according to previously reported methods.[6] An amine linker, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB), is also prepared or obtained commercially.

  • Reaction Setup: In a Pyrex tube, this compound and the amine linker are mixed in a suitable solvent system, often a mixture of mesitylene and dioxane.[5] An acidic catalyst, such as aqueous acetic acid, is added to the mixture.[5]

  • Sonication and Degassing: The mixture is sonicated to ensure a homogeneous dispersion of the monomers.[5] The tube is then subjected to freeze-pump-thaw cycles to remove dissolved gases.

  • Crystallization: The sealed tube is heated in an oven at a specific temperature (e.g., 120 °C) for several days to allow for the formation of the crystalline COF.[5]

  • Purification: The resulting solid product is collected by filtration and washed with various organic solvents (e.g., acetone, tetrahydrofuran) to remove unreacted monomers and impurities. The purified COF is then dried under vacuum.

Synthesis of HKUST-1 (Cu-BTC) MOF

A common room-temperature synthesis method for HKUST-1 is as follows:[7][8]

  • Precursor Solution 1: Benzene-1,3,5-tricarboxylic acid (H₃BTC) is dissolved in a mixture of ethanol and deionized water.[8]

  • Precursor Solution 2: Copper(II) nitrate trihydrate is dissolved in deionized water.

  • Reaction: The copper(II) nitrate solution is added dropwise to the H₃BTC solution with constant stirring at room temperature.[7]

  • Crystallization: The reaction mixture is stirred for an extended period (e.g., 12-24 hours) to allow for the formation of the crystalline HKUST-1 product.

  • Purification: The blue crystalline product is collected by centrifugation or filtration, washed repeatedly with deionized water and ethanol to remove unreacted precursors, and then dried in an oven.[7]

Gas Separation Performance Evaluation

Single-Component Gas Adsorption Measurements

This method determines the uptake capacity of a material for individual gases at different pressures and a constant temperature.

  • Sample Activation: A known mass of the COF or MOF sample is placed in a sample tube and activated by heating under a high vacuum to remove any guest molecules from the pores.

  • Isotherm Measurement: The sample tube is placed in a volumetric gas adsorption analyzer. The instrument doses a known amount of the adsorbate gas (e.g., CO₂, N₂, CH₄) into the sample tube and measures the equilibrium pressure. This process is repeated at increasing pressures to generate an adsorption isotherm. A desorption isotherm is subsequently measured by reducing the pressure in steps.

  • Data Analysis: The amount of gas adsorbed at each pressure point is calculated to construct the adsorption isotherm. The Brunauer-Emmett-Teller (BET) method is often used to calculate the specific surface area from the nitrogen adsorption isotherm at 77 K.

Mixed-Gas Separation (Breakthrough) Experiments

This dynamic method simulates the performance of the material in a real-world gas separation process.

  • Column Packing: A fixed-bed column is uniformly packed with the COF or MOF material.

  • Activation: The packed bed is activated in situ by heating under a flow of an inert gas (e.g., helium or nitrogen) to remove any adsorbed impurities.

  • Breakthrough Measurement: A gas mixture with a known composition (e.g., 15% CO₂ in N₂ or 50% CO₂ in CH₄) is passed through the packed bed at a constant flow rate and temperature.

  • Effluent Analysis: The composition of the gas exiting the column is continuously monitored using a mass spectrometer or a gas chromatograph.

  • Breakthrough Curve: A plot of the outlet concentration of the more strongly adsorbed gas (e.g., CO₂) versus time is generated. The time it takes for the CO₂ concentration at the outlet to reach a certain percentage of the inlet concentration is known as the breakthrough time. The shape and timing of the breakthrough curve provide information about the separation selectivity and dynamic uptake capacity of the material.

Visualizing the Comparison and Processes

To better understand the logical flow of this comparison and the experimental procedures, the following diagrams are provided.

cluster_0 Performance Comparison Framework Start Topic: Performance of this compound-based COFs vs MOFs for Gas Separation COF_Selection Select Representative COF: Based on this compound Start->COF_Selection MOF_Selection Select Analogous MOF: HKUST-1 (from Benzene-1,3,5-tricarboxylic acid) Start->MOF_Selection Protocol_Collection Collect Experimental Protocols: - Synthesis Procedures - Gas Separation Measurement Methods Start->Protocol_Collection Data_Collection Gather Experimental Data: - Gas Uptake (CO₂, N₂, CH₄) - Selectivity (CO₂/N₂, CO₂/CH₄) COF_Selection->Data_Collection MOF_Selection->Data_Collection Comparison Objective Comparison: - Quantitative Data Tables - Methodological Details Data_Collection->Comparison Protocol_Collection->Comparison Conclusion Publish Comparison Guide Comparison->Conclusion

Caption: Logical workflow for the comparative analysis.

cluster_1 Gas Separation Experimental Workflow cluster_2 Single-Component Adsorption cluster_3 Mixed-Gas Breakthrough Material_Synthesis Material Synthesis (COF or MOF) Activation Activation (Heating under Vacuum) Material_Synthesis->Activation Gas_Dosing Dose with Single Gas (e.g., CO₂, N₂, CH₄) Activation->Gas_Dosing Column_Packing Pack Fixed-Bed Column Activation->Column_Packing Equilibrium Measure Equilibrium Pressure Gas_Dosing->Equilibrium Isotherm Generate Adsorption Isotherm Equilibrium->Isotherm Gas_Flow Flow Mixed Gas (e.g., CO₂/N₂) Column_Packing->Gas_Flow Analysis Analyze Effluent Gas Gas_Flow->Analysis Breakthrough_Curve Generate Breakthrough Curve Analysis->Breakthrough_Curve

Caption: Workflow for gas separation experiments.

Concluding Remarks

This guide highlights that both this compound-based COFs and analogous MOFs like HKUST-1 are promising materials for gas separation applications. The presented data suggests that amine-functionalized COFs can exhibit exceptionally high CO₂/N₂ selectivity, which is a critical parameter for applications such as post-combustion carbon capture. While the CO₂ uptake capacity of the selected COF is lower than that of HKUST-1, the significantly higher selectivity points to the potential for designing COFs with superior separation performance through targeted functionalization of the organic linkers.

The choice between a COF and a MOF for a specific gas separation application will depend on a variety of factors, including the desired selectivity, uptake capacity, stability under operating conditions, and cost of synthesis. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and characterize these materials for their specific needs. Further research focusing on direct, side-by-side comparisons of COFs and MOFs under identical conditions is crucial for a definitive assessment of their relative merits.

References

A Comparative Guide to the Photocatalytic Efficiency of 2-Hydroxybenzene-1,3,5-tricarbaldehyde COFs and Titanium Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and stable photocatalysts is a cornerstone of advancements in sustainable energy production, environmental remediation, and fine chemical synthesis. Among the plethora of materials being investigated, Covalent Organic Frameworks (COFs) have emerged as a promising class of crystalline porous polymers with tunable structures and properties. This guide provides a comparative analysis of the photocatalytic efficiency of COFs synthesized from 2-Hydroxybenzene-1,3,5-tricarbaldehyde and the well-established photocatalyst, Titanium Dioxide (TiO₂).

Executive Summary

This compound-based COFs exhibit significant potential in photocatalysis, particularly for hydrogen evolution, demonstrating high reaction rates under visible light irradiation. While direct, side-by-side comparative studies with TiO₂ under identical conditions are limited in publicly available literature, the existing data suggests that these COFs can achieve hydrogen evolution rates in the range of several hundred to over 30,000 µmol g⁻¹ h⁻¹. In contrast, TiO₂ is a highly effective photocatalyst for the degradation of organic pollutants, such as methylene blue, often achieving over 90% degradation in a few hours under UV irradiation. The choice between these two materials will largely depend on the specific application, with COFs showing promise for visible-light-driven catalytic reactions and TiO₂ remaining a benchmark for oxidative degradation processes.

Data Presentation: A Comparative Overview

The following tables summarize the photocatalytic performance of a representative this compound-based COF and TiO₂ in two key applications: hydrogen evolution and methylene blue degradation. It is crucial to note that the experimental conditions in the cited studies are not identical, which can significantly influence the reported efficiencies.

Table 1: Photocatalytic Hydrogen Evolution

PhotocatalystSacrificial AgentLight SourceHydrogen Evolution RateApparent Quantum Yield (AQY)Reference
Azine-linked N2-COFTriethanolamine (TEOA)AM 1.5782 µmol h⁻¹ g⁻¹0.16% at 400 nm[1]
Imine-linked COF-I2-PtAscorbic Acidλ > 420 nm26.72 mmol h⁻¹ g⁻¹12.1% at 420 nm[2]
Amide-BDT-ETTA COFAscorbic Acidλ > 420 nmNot specified, lower than imine-linkedNot specified[2]

Table 2: Photocatalytic Degradation of Methylene Blue

PhotocatalystPollutant ConcentrationLight SourceDegradation EfficiencyReaction TimeReference
TiO₂20 mg/LVisible LampOptimized at 0.14 mg/L catalyst loadingNot specified[3]
N-doped TiO₂Not specifiedVisible Light~60%150 min[4]
Cu₂O/CLDH-77310 mg/LVisible LightSignificant activityNot specified[5]
PVDF/TiO₂ composite7.5 ppmNot specified99.6%60 min[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis of the photocatalysts and the execution of photocatalytic experiments.

Synthesis of this compound (HTA)

A mixture of phenol (3.6 g, 38.2 mmol) and hexamethylenetetramine (11.8 g, 84.2 mmol) is dissolved in trifluoroacetic acid (35 mL) under a nitrogen atmosphere. The mixture is stirred at 130°C for 16 hours, and then heated to 150°C for 3 hours. After cooling to 120°C, the mixture is treated with 4 M aqueous HCl (50 mL) and heated at 105°C for another 30 minutes. The crude product is filtered and washed with water. Recrystallization from dimethylformamide yields HTA as a pink solid.[7]

Synthesis of a this compound-based COF (COF-1)

In a 20 mL Pyrex tube, 26.72 mg (0.15 mmol) of this compound (HTA) and 53.17 mg (0.15 mmol) of 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT) are combined. To this mixture, 2.5 mL of mesitylene, 2.5 mL of dioxane, and 0.5 mL of 6 M acetic acid are added. The tube is sonicated for 15 minutes to achieve a homogenous dispersion. The tube is then flash-frozen, degassed, and sealed before being heated at 120°C for 3 days. The resulting solid is collected by filtration, washed with anhydrous acetone and tetrahydrofuran, and dried under vacuum at 120°C.[7]

Photocatalytic Hydrogen Evolution with a COF

In a typical experiment, 5 mg of the COF photocatalyst is dispersed in a 10 mL solution of a sacrificial electron donor (e.g., 0.075 M triethanolamine in a 4:1 acetonitrile/water mixture). The suspension is sonicated to ensure uniform dispersion and then purged with an inert gas (e.g., argon) to remove dissolved oxygen. The reaction vessel is then sealed and irradiated with a light source (e.g., a 300 W Xe lamp with a specific wavelength filter) while being stirred continuously. The amount of hydrogen gas evolved is quantified using gas chromatography.[1]

Photocatalytic Degradation of Methylene Blue with TiO₂

A suspension containing a specific concentration of methylene blue (e.g., 20 mg/L) and a measured amount of TiO₂ photocatalyst (e.g., 0.14 g/L) is prepared in a batch reactor. The suspension is stirred in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium. The reactor is then exposed to a light source (e.g., a visible lamp or a UV lamp). Aliquots of the suspension are withdrawn at regular intervals, centrifuged to remove the photocatalyst, and the concentration of methylene blue in the supernatant is determined by measuring its absorbance using a UV-Vis spectrophotometer at its maximum absorption wavelength.[3]

Mandatory Visualizations

The following diagrams illustrate the general workflow of a photocatalytic experiment and the fundamental mechanism of photocatalysis.

Photocatalysis_Workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis Catalyst Photocatalyst (COF or TiO₂) Reactor Reactor Assembly (Suspension of Catalyst in Reactant Solution) Catalyst->Reactor Reactant Reactant Solution (e.g., Water + Sacrificial Agent or Dye Solution) Reactant->Reactor Sampling Periodic Sampling Reactor->Sampling Light Light Source (e.g., Xe Lamp, LED) Light->Reactor Irradiation Stirring Magnetic Stirring Stirring->Reactor Analysis Product Analysis (e.g., Gas Chromatography for H₂ or UV-Vis for Dye Concentration) Sampling->Analysis

Caption: General workflow for a typical photocatalytic experiment.

Photocatalysis_Mechanism cluster_semiconductor Semiconductor Photocatalyst (COF or TiO₂) cluster_redox Redox Reactions VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ (electron) Oxidation Oxidation (e.g., H₂O → O₂ + H⁺ + e⁻ or Dye → Degradation Products) VB->Oxidation h⁺ (hole) Reduction Reduction (e.g., H⁺ + e⁻ → H₂ or O₂ + e⁻ → O₂⁻) CB->Reduction Light Light (hν ≥ Band Gap) Light->VB Excitation

Caption: Simplified mechanism of semiconductor photocatalysis.

Concluding Remarks

Both this compound-based COFs and TiO₂ are potent photocatalysts with distinct advantages. COFs offer the exciting prospect of tunable electronic and structural properties, enabling high efficiencies in specific reactions like hydrogen evolution under visible light. TiO₂, on the other hand, remains a robust and cost-effective choice for the degradation of a wide range of organic pollutants, particularly under UV irradiation. The development of COF-TiO₂ hybrid materials may offer a synergistic approach to harness the strengths of both material classes. Future research should focus on standardized testing protocols and direct comparative studies to provide a clearer picture of the relative performance of these promising photocatalytic materials.

References

Validating the Porosity of 2-Hydroxybenzene-1,3,5-tricarbaldehyde-based Covalent Organic Frameworks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the porosity of novel materials is paramount for their application in areas such as drug delivery, catalysis, and gas storage. This guide provides a comparative analysis of the porosity of Covalent Organic Frameworks (COFs) synthesized from 2-Hydroxybenzene-1,3,5-tricarbaldehyde and its derivatives, benchmarked against other prominent porous materials. Detailed experimental protocols for porosity validation are also presented to ensure reproducible and accurate measurements.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable porosity. The use of specific building blocks, such as this compound, allows for the design of COFs with tailored pore environments. Validating the porosity of these materials is a critical step in their characterization and for predicting their performance in various applications. The primary method for this validation is gas sorption analysis, which provides key parameters such as BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution.

Comparative Analysis of Porous Materials

To contextualize the performance of this compound-based COFs, their porosity characteristics are compared with those of other well-established porous materials, including a methylated analogue (TFB-PA COF), a different COF (COF-5), and two widely studied Metal-Organic Frameworks (MOFs), MOF-5 and UiO-66.

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)
TFB-PA COF 1877 ± 200.88 ± 0.041.7
COF-5 1500 - 1990~1.02.7
MOF-5 ~2900~1.00.8 & 1.2
UiO-66 ~1100 - 1600~0.5 - 0.70.6 & 1.1

Note: The values presented are approximate and can vary based on the specific synthesis and activation conditions.

Experimental Protocols for Porosity Validation

Accurate determination of the porosity of COFs is crucial. The following is a detailed protocol for the most common method, nitrogen (N₂) adsorption-desorption analysis at 77 K.

Sample Preparation and Activation
  • Objective: To remove any guest molecules (e.g., solvents, water) from the pores of the COF that could interfere with the gas adsorption measurement.

  • Protocol:

    • Place approximately 50-100 mg of the synthesized COF powder into a pre-weighed sample tube.

    • Attach the sample tube to the degassing port of a gas sorption analyzer.

    • Heat the sample under a high vacuum (e.g., <10⁻⁵ mbar). The degassing temperature and duration are critical and material-dependent. For many COFs, a temperature of 120-150 °C for 12-24 hours is sufficient.

    • After degassing, cool the sample to room temperature while maintaining the vacuum.

    • Weigh the sample tube again to determine the exact mass of the activated COF.

Nitrogen Adsorption-Desorption Isotherm Measurement
  • Objective: To measure the amount of nitrogen gas adsorbed by the COF at various relative pressures at liquid nitrogen temperature (77 K).

  • Protocol:

    • Transfer the sample tube containing the activated COF to the analysis port of the gas sorption analyzer.

    • Immerse the sample tube in a dewar filled with liquid nitrogen.

    • The instrument will then automatically dose known amounts of nitrogen gas into the sample tube and measure the pressure equilibration.

    • The amount of gas adsorbed is calculated at each pressure point, typically covering a relative pressure (P/P₀) range from ~10⁻⁶ to 0.995.

    • After the adsorption measurements are complete, the instrument will systematically reduce the pressure to measure the desorption isotherm.

Data Analysis
  • Objective: To calculate the BET surface area, pore volume, and pore size distribution from the measured isotherm.

  • BET Surface Area:

    • The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.35.

    • A linear plot is generated, and the slope and y-intercept are used to calculate the monolayer capacity, from which the total surface area is determined.

  • Pore Volume:

    • The total pore volume is typically estimated from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99).

  • Pore Size Distribution:

    • Various theoretical models can be applied to the desorption branch of the isotherm to calculate the pore size distribution. Common models include:

      • Barrett-Joyner-Halenda (BJH): Suitable for mesoporous materials.

      • Density Functional Theory (DFT) and Non-Local Density Functional Theory (NLDFT): Provide a more accurate description of pore filling in both microporous and mesoporous materials.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in validating and utilizing COF porosity, the following diagrams illustrate the experimental workflow and the logical relationship between porosity and a key application.

experimental_workflow Experimental Workflow for COF Porosity Validation cluster_synthesis COF Synthesis cluster_activation Sample Activation cluster_measurement Measurement cluster_analysis Data Analysis synthesis Synthesis of 2-Hydroxybenzene-1,3,5- tricarbaldehyde-based COF degassing Degassing under Vacuum and Heat synthesis->degassing measurement N2 Adsorption-Desorption Isotherm at 77 K degassing->measurement bet BET Surface Area Calculation measurement->bet pore_volume Pore Volume Determination measurement->pore_volume psd Pore Size Distribution (DFT/NLDFT/BJH) measurement->psd

Caption: Experimental workflow for COF porosity validation.

logical_relationship Logical Relationship: COF Porosity and Drug Delivery cluster_properties Material Properties cluster_application Drug Delivery Application high_surface_area High BET Surface Area high_drug_loading High Drug Loading Capacity high_surface_area->high_drug_loading tunable_pore_size Tunable Pore Size controlled_release Controlled Drug Release tunable_pore_size->controlled_release size_selective_encapsulation Size-Selective Encapsulation tunable_pore_size->size_selective_encapsulation large_pore_volume Large Pore Volume large_pore_volume->high_drug_loading

Caption: Logical relationship: COF porosity and drug delivery.

Thermal Stability of Covalent Organic Frameworks Derived from 2-Hydroxybenzene-1,3,5-tricarbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the thermal properties of Covalent Organic Frameworks (COFs) synthesized from 2-Hydroxybenzene-1,3,5-tricarbaldehyde reveals their robust nature, positioning them as promising candidates for applications requiring high-temperature tolerance. This guide provides a comparative overview of their thermal stability, supported by experimental data, detailed protocols, and a visual representation of their synthesis.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high thermal stability. The incorporation of hydroxyl groups onto the aldehyde linker, specifically using this compound, can influence the thermal properties of the resulting imine-linked COFs. Research indicates that COFs synthesized from this hydroxylated monomer exhibit high thermal stability, with no significant weight loss observed in the range of approximately 350 to 550°C. This exceptional stability is a critical attribute for their application in catalysis, gas separation, and drug delivery, where elevated temperatures are often encountered.

Comparative Thermal Stability Analysis

The thermal stability of COFs is primarily evaluated using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature. The decomposition temperature (Td) is a key parameter derived from TGA, indicating the temperature at which the material begins to degrade. Below is a comparative summary of the thermal stability of various COFs, including those synthesized from this compound and other commonly used building blocks.

Covalent Organic Framework (COF)Aldehyde MonomerAmine MonomerDecomposition Temperature (Td) (°C)
Hydroxylated COF Series This compoundVarious aromatic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene, 4,4',4''-(pyridine-2,4,6-triyl)trianiline, 2,4,6-tris(4-aminophenyl)-1,3,5-triazine)~350 - 550
Triazine-based COF TerephthalaldehydeMelamine~310
HHU-COF-1 4,4'-Biphenyldicarboxaldehyde1,3,5-tris-(4-aminophenyl)triazine450[1]
HHU-COF-2 2,2',3,3',5,5',6,6'-Octafluoro-4,4'-biphenyldicarboxaldehyde1,3,5-tris-(4-aminophenyl)triazine~180[1]
Benzothiazole COF 1,3,5-Tris(4-formylphenyl)benzene2,5-Diamino-1,4-benzenedithiol dihydrochlorideup to 450

Experimental Protocols

Synthesis of COFs from this compound

A general procedure for the synthesis of imine-linked COFs from this compound and a corresponding amine linker is as follows:

  • Monomer Dissolution: The aldehyde monomer (this compound) and the selected aromatic amine linker are dissolved in a suitable solvent system, which is often a mixture of a polar aprotic solvent (e.g., dioxane, mesitylene) and an aqueous acidic catalyst (e.g., acetic acid).

  • Sonication: The reaction mixture is typically sonicated to ensure homogeneity.

  • Degassing: The reaction vessel is subjected to several freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.

  • Sealing and Heating: The vessel is sealed under vacuum, and the reaction is carried out at an elevated temperature (typically around 120°C) for a period of 3 to 7 days.

  • Workup and Purification: The resulting solid COF product is collected by filtration, washed extensively with various organic solvents (e.g., acetone, tetrahydrofuran) to remove unreacted monomers and oligomers, and finally dried under vacuum.

Thermogravimetric Analysis (TGA)

The thermal stability of the synthesized COFs is assessed using a thermogravimetric analyzer.

  • Sample Preparation: A small amount of the dried COF powder (typically 5-10 mg) is placed in an alumina or platinum pan.

  • Analysis Conditions: The sample is heated from room temperature to a high temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere, such as nitrogen gas, to prevent oxidation.

  • Data Acquisition: The instrument records the mass of the sample as a function of temperature. The resulting TGA curve is then analyzed to determine the onset of decomposition, which is reported as the decomposition temperature (Td).

Synthesis Workflow of Hydroxylated COFs

The following diagram illustrates the general synthetic pathway for producing COFs from this compound.

COF_Synthesis_Workflow General Synthesis of Hydroxylated COFs cluster_reactants Reactants cluster_process Process cluster_product Product & Purification Aldehyde 2-Hydroxybenzene- 1,3,5-tricarbaldehyde Mixing Mixing in Solvent + Acid Catalyst Aldehyde->Mixing Amine Aromatic Amine Linker Amine->Mixing Sonication Sonication Mixing->Sonication Degassing Freeze-Pump-Thaw Sonication->Degassing Heating Heating (120°C, 3-7 days) Degassing->Heating Crude_COF Crude COF Product Heating->Crude_COF Purification Washing & Drying Crude_COF->Purification Final_COF Purified COF Purification->Final_COF

Caption: Synthetic workflow for hydroxylated COFs.

References

A Comparative Guide to the Synthesis of 2-Hydroxybenzene-1,3,5-tricarbaldehyde Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Covalent Organic Frameworks (COFs) constructed from 2-Hydroxybenzene-1,3,5-tricarbaldehyde have garnered significant interest due to their potential applications in catalysis, gas storage, and drug delivery. The synthesis method employed plays a crucial role in determining the material's properties, including crystallinity, porosity, and yield. This guide provides a comparative overview of various synthesis techniques for this compound-based imine-linked COFs, offering insights into their respective advantages and limitations to aid researchers in selecting the most suitable method for their specific applications.

Performance Comparison of Synthesis Methods

The choice of synthesis method significantly impacts the key properties of the resulting COF. Below is a summary of quantitative data for different synthesis methods. It is important to note that while data for the solvothermal synthesis of this compound COF is available, specific data for other methods applied to this exact COF is limited. Therefore, data from analogous imine-linked COF systems are included for comparative purposes, with the specific system noted.

Synthesis MethodTypical Reaction TimeTypical Yield (%)BET Surface Area (m²/g)CrystallinityKey AdvantagesKey Disadvantages
Solvothermal 2-3 days~70-90~400-600HighHigh crystallinity and porosityLong reaction times, high temperatures, use of hazardous solvents
Microwave-Assisted 30-60 minutes>90 (for analogous COFs)~500-1500 (for analogous COFs)HighRapid synthesis, high yields, energy efficientRequires specialized equipment, potential for uneven heating
Mechanochemical 15-60 minutes>95 (for analogous COFs)~300-500 (for analogous COFs)Moderate to HighSolvent-free, rapid, environmentally friendlyLower crystallinity in some cases, scalability can be a challenge
Room Temperature 12-72 hoursVariableVariableModerate to HighMild reaction conditions, energy efficientOften slower than other methods, may result in lower crystallinity

Experimental Protocols

Detailed methodologies for the key synthesis methods are provided below. These protocols are based on published literature and should be adapted and optimized for specific experimental setups.

Solvothermal Synthesis

This method is the most established for producing highly crystalline this compound COFs.

Reactants:

  • This compound

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Solvent mixture (e.g., mesitylene/dioxane or o-dichlorobenzene/n-butanol)

  • Catalyst (e.g., aqueous acetic acid)

Procedure:

  • In a Pyrex tube, combine this compound (1 equivalent) and 1,3,5-Tris(4-aminophenyl)benzene (1 equivalent).

  • Add the solvent mixture and the aqueous acetic acid catalyst.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate, and seal it.

  • Heat the sealed tube in an oven at 120°C for 3 days.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the product with anhydrous acetone and tetrahydrofuran.

  • Dry the final product under vacuum at 150°C.

Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time compared to the solvothermal approach. The following is a general protocol for imine-linked COFs that can be adapted for this compound.

Reactants:

  • This compound

  • Amine linker (e.g., TAPB)

  • Solvent (e.g., a mixture of o-dichlorobenzene and n-butanol)

  • Catalyst (e.g., acetic acid)

Procedure:

  • Place the aldehyde, amine linker, solvent, and catalyst in a microwave reaction vessel.

  • Seal the vessel and place it in a microwave synthesizer.

  • Heat the mixture to 120-150°C for 30-60 minutes with stirring.

  • After cooling, collect the precipitate by filtration.

  • Wash the product with appropriate solvents (e.g., acetone, THF).

  • Dry the product under vacuum.

Mechanochemical Synthesis

This solvent-free method is environmentally friendly and rapid. The protocol is based on the synthesis of other imine-linked COFs.

Reactants:

  • This compound

  • Amine linker (e.g., TAPB)

  • A small amount of a liquid grinding assistant (e.g., acetic acid or an organic solvent)

Procedure:

  • Place the aldehyde and amine linker in a ball milling jar.

  • Add a few drops of the liquid grinding assistant.

  • Mill the mixture at a high speed (e.g., 500-600 rpm) for 15-60 minutes.

  • Collect the resulting powder.

  • Wash the product with suitable solvents to remove any unreacted monomers.

  • Dry the final COF product.

Room Temperature Synthesis

This method avoids the need for high temperatures, making it more energy-efficient.

Reactants:

  • This compound

  • Amine linker (e.g., TAPB)

  • Solvent (e.g., a mixture of tetrahydrofuran and methanol)

  • Catalyst (e.g., scandium(III) triflate)

Procedure:

  • Dissolve the aldehyde and amine linker in the solvent in a flask.

  • Add the catalyst to the solution.

  • Stir the mixture at room temperature for 12-72 hours.

  • Collect the precipitate by filtration.

  • Wash the product with the reaction solvent and other organic solvents.

  • Dry the COF under vacuum.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of each synthesis method.

solvothermal_synthesis start Mixing of Reactants, Solvents, and Catalyst sonication Sonication start->sonication freeze_pump_thaw Freeze-Pump-Thaw Cycles sonication->freeze_pump_thaw heating Heating (120°C, 3 days) freeze_pump_thaw->heating filtration Filtration and Washing heating->filtration drying Drying filtration->drying product Crystalline COF Product drying->product

Caption: Workflow for the solvothermal synthesis of this compound COF.

microwave_synthesis start Mixing of Reactants, Solvent, and Catalyst in Microwave Vessel sealing Sealing Vessel start->sealing mw_heating Microwave Heating (120-150°C, 30-60 min) sealing->mw_heating filtration Filtration and Washing mw_heating->filtration drying Drying filtration->drying product Crystalline COF Product drying->product

Caption: Workflow for the microwave-assisted synthesis of imine-linked COFs.

mechanochemical_synthesis start Mixing of Reactants and Grinding Assistant in Milling Jar milling Ball Milling (15-60 min) start->milling washing Washing milling->washing drying Drying washing->drying product COF Product drying->product

Caption: Workflow for the mechanochemical synthesis of imine-linked COFs.

room_temp_synthesis start Mixing of Reactants, Solvent, and Catalyst stirring Stirring at Room Temperature (12-72 hours) start->stirring filtration Filtration and Washing stirring->filtration drying Drying filtration->drying product COF Product drying->product

Caption: Workflow for the room temperature synthesis of imine-linked COFs.

Conclusion

The synthesis of this compound COFs can be achieved through various methods, each with its own set of advantages and disadvantages. The traditional solvothermal method consistently produces highly crystalline materials, which are often the benchmark for comparison. However, emerging techniques such as microwave-assisted and mechanochemical synthesis offer significant improvements in terms of reaction speed and environmental friendliness. Room-temperature synthesis provides a milder and more energy-efficient alternative, although potentially at the cost of longer reaction times or lower crystallinity.

The selection of an appropriate synthesis method will depend on the desired material properties, available equipment, and the importance of factors such as synthesis time and environmental impact. Further research and development, particularly in the direct application of microwave, mechanochemical, and room-temperature methods to this compound, will be crucial for unlocking the full potential of these promising materials. Researchers are encouraged to use the information in this guide as a starting point for developing optimized synthesis protocols for their specific research needs.

A Comparative Guide to 2-Hydroxybenzene-1,3,5-tricarbaldehyde and its Analogs in Covalent Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Covalent Organic Frameworks (COFs) is a rapidly advancing field, driven by the potential of these crystalline porous polymers in applications ranging from gas storage and separation to catalysis and drug delivery. The choice of molecular building blocks is critical in determining the final properties of the COF. This guide provides a comprehensive comparison of 2-Hydroxybenzene-1,3,5-tricarbaldehyde (HBT), also known as 2,4,6-triformylphenol (TFP), and its key alternatives in COF synthesis. We will delve into the advantages conferred by the hydroxyl group and provide a comparative analysis of performance based on experimental data.

The Advantage of the Hydroxyl Group in COF Monomers

This compound is a C3-symmetric planar monomer widely used in the construction of 2D COFs. Its trifunctional aldehyde nature allows for the formation of extended, porous networks. The primary advantage of HBT over its non-hydroxylated counterpart, Benzene-1,3,5-tricarbaldehyde (TFB), lies in the presence of the hydroxyl group. This functional group can significantly influence the properties of the resulting COF through several mechanisms:

  • Enhanced Stability: The hydroxyl group can participate in intramolecular hydrogen bonding with the imine linkages formed during the condensation reaction with amine monomers. This "locks" the conformation of the framework, leading to increased planarity and stronger interlayer π-π stacking, which in turn enhances the chemical and thermal stability of the COF.

  • Tunable Porosity and Surface Properties: The hydroxyl group can act as a functional site within the pores of the COF. This allows for post-synthetic modification, enabling the tuning of the pore environment for specific applications, such as targeted guest binding or catalysis.

  • Improved Catalytic Activity: The hydroxyl group can act as a Brønsted acid site, potentially enhancing the catalytic activity of the COF in various organic transformations.

Performance Comparison of HBT-based COFs and Alternatives

To objectively assess the advantages of HBT, we compare the performance of COFs synthesized from HBT with those derived from its non-hydroxylated and multi-hydroxylated analogs: Benzene-1,3,5-tricarbaldehyde (TFB), 2,4-dihydroxybenzene-1,3,5-tricarbaldehyde (DHTA), and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (THTA).

Porosity and Surface Area

The porosity and surface area of a COF are critical parameters for applications such as gas storage and separation. The following table summarizes the Brunauer-Emmett-Teller (BET) surface area and pore size of COFs synthesized from HBT and its analogs with the same amine linker, 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT), under similar conditions.

MonomerCOF DesignationBET Surface Area (m²/g)Pore Size (nm)Morphology
This compound (HBT)COF-18561.8Spherical aggregates
2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde (DHTA)COF-27211.7Nano-flakes
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (THTA)COF-36151.6Porcupine-like

Data sourced from supporting information of a research article. The specific reaction conditions were kept consistent for the synthesis of COF-1, COF-2, and COF-3 to ensure a fair comparison.

The data indicates that while all three hydroxylated monomers produce porous COFs, the BET surface area decreases with an increasing number of hydroxyl groups. This could be attributed to stronger intermolecular interactions in the multi-hydroxylated COFs, which may lead to denser packing and reduced accessible surface area. However, all three materials exhibit significant porosity with pore sizes in the microporous to mesoporous range.

Experimental Protocols

Detailed methodologies for the synthesis of the aldehyde monomers and the corresponding COFs are crucial for reproducibility.

Synthesis of Aldehyde Monomers

Synthesis of this compound (HBT)

A mixture of phenol (3.6 g, 38.2 mmol) and hexamethylenetetramine (11.8 g, 84.2 mmol) is dissolved in trifluoroacetic acid (35 mL) under a nitrogen atmosphere. The mixture is stirred at 130°C for 16 hours, and then heated to 150°C for 3 hours. After cooling to 120°C, the mixture is treated with 4 M HCl (aq., 50 mL) and then heated at 105°C for another 30 minutes. The crude product is filtered and washed with water. Recrystallization from dimethylformamide yields HBT as a pink solid.[1]

Synthesis of 2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde (DHTA)

A mixture of resorcinol (3.6 g, 32.7 mmol) and hexamethylenetetramine (10 g, 71.3 mmol) is dissolved in trifluoroacetic acid (35 mL) under a nitrogen atmosphere. The mixture is stirred at 130°C for 16 hours, and then heated to 150°C for 3 hours. After cooling to 120°C, the mixture is treated with 3 M HCl (aq., 55 mL) and then heated at 105°C for another 30 minutes. The crude product is filtered and washed with water. Recrystallization from dimethylformamide yields DHTA as a pale yellow solid.[1]

Synthesis of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (THTA)

A mixture of phloroglucinol (10.0 g, 79.3 mmol) and hexamethylenetetramine (22.3 g, 158.6 mmol) is dissolved in trifluoroacetic acid (60 mL) under an argon atmosphere. The reaction mixture is heated at 100°C for 2.5 hours, then 3 M HCl (200 mL) is added, and the mixture is heated at 100°C for another 1 hour. The product is collected by filtration.

Synthesis of Covalent Organic Frameworks

General Procedure for COF Synthesis (COF-1, COF-2, COF-3)

In a Pyrex tube, the respective aldehyde monomer (0.15 mmol) and 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT) (53.17 mg, 0.15 mmol) are mixed. A solvent mixture of mesitylene (2.5 mL) and dioxane (2.5 mL), along with 6 M acetic acid (0.5 mL), is added to the solid mixture. The tube is sonicated for 15 minutes to obtain a homogeneous dispersion. The tube is then flash-frozen in liquid nitrogen, evacuated, and sealed. The sealed tube is heated at 120°C for 3 days. The resulting solid is collected by filtration, washed with anhydrous acetone and tetrahydrofuran, and dried under vacuum at 120°C.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general workflow for COF synthesis, from monomer preparation to the final framework.

COF_Synthesis_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_COF_Formation COF Formation cluster_Purification_Characterization Purification & Characterization Phenol Phenol / Analogs Aldehyde Tricarbaldehyde Monomer (HBT, DHTA, THTA) Phenol->Aldehyde Formylation Mixing Mixing & Sonication (Monomers, Solvent, Catalyst) Aldehyde->Mixing Amine_Precursor Amine Precursor Amine_Monomer Amine Monomer (e.g., TAPT) Amine_Precursor->Amine_Monomer Synthesis Amine_Monomer->Mixing Reaction Solvothermal Reaction (120°C, 3 days) Mixing->Reaction COF_Crude Crude COF Reaction->COF_Crude Washing Washing & Solvent Exchange COF_Crude->Washing Drying Drying under Vacuum Washing->Drying COF_Final Final COF Material Drying->COF_Final Characterization Characterization (PXRD, BET, TGA, etc.) COF_Final->Characterization

Caption: General workflow for the synthesis of Covalent Organic Frameworks.

The following diagram illustrates the structural differences in the resulting COFs based on the choice of the aldehyde monomer.

Monomer_Influence_on_COF_Structure TFB Benzene-1,3,5- tricarbaldehyde (TFB) COF_TFB TFB-COF No Hydroxyl Groups TFB->COF_TFB HBT 2-Hydroxybenzene-1,3,5- tricarbaldehyde (HBT) COF_HBT HBT-COF One Hydroxyl Group HBT->COF_HBT DHTA 2,4-Dihydroxybenzene-1,3,5- tricarbaldehyde (DHTA) COF_DHTA DHTA-COF Two Hydroxyl Groups DHTA->COF_DHTA THTA 2,4,6-Trihydroxybenzene-1,3,5- tricarbaldehyde (THTA) COF_THTA THTA-COF Three Hydroxyl Groups THTA->COF_THTA

Caption: Influence of aldehyde monomer on the resulting COF structure.

Conclusion

The choice of aldehyde monomer, specifically the presence and number of hydroxyl groups, plays a significant role in determining the final properties of a Covalent Organic Framework. This compound offers a compelling balance of high porosity and the potential for enhanced stability and functionality due to its hydroxyl group. While increasing the number of hydroxyl groups may lead to a decrease in the overall surface area, it can offer opportunities for fine-tuning the chemical environment within the COF pores. The selection of the optimal monomer will ultimately depend on the specific requirements of the target application, whether it be maximizing gas uptake, enhancing catalytic activity, or enabling post-synthetic modification for advanced functionalities. This guide provides a foundational understanding to aid researchers in making informed decisions in the design and synthesis of next-generation COF materials.

References

A Comparative Analysis of 2-Hydroxybenzene-1,3,5-tricarbaldehyde-Based Fluorescent Sensors and Commercial Alternatives for Ferric Iron (Fe³⁺) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between novel fluorescent sensors utilizing 2-Hydroxybenzene-1,3,5-tricarbaldehyde and established commercial sensors for the detection of ferric iron (Fe³⁺). Iron is a critical element in numerous biological processes, and its accurate quantification is vital in various fields, from environmental monitoring to medical diagnostics.[1][2] This document outlines the performance metrics, experimental procedures, and underlying signaling mechanisms to assist researchers in selecting the appropriate sensor for their specific applications.

Performance Comparison

The selection of a sensor is often dictated by its analytical performance. The following table summarizes the key metrics for a hypothetical this compound-based fluorescent sensor compared to representative commercial options for aqueous Fe³⁺ detection.

Performance Metric This compound Sensor (Hypothetical) Commercial Colorimetric Kit (e.g., Iron Test Kit) Commercial Electrochemical Sensor
Analyte Ferric Iron (Fe³⁺)Total Iron (Fe²⁺/Fe³⁺)Ferric Iron (Fe³⁺)
Detection Principle Fluorescence QuenchingColorimetryAmperometry/Potentiometry
Limit of Detection (LOD) ~0.044 µmol/L[1]~3.57 µmol/L[2]~0.5 nmol/L[3]
Linear Range 0.1 - 20 µmol/L5 - 100 µmol/L1 - 500 nmol/L
Response Time < 1 minute[1]5 - 10 minutes< 30 seconds
Selectivity High against common metal ionsModerate; can have interferenceHigh; dependent on electrode material
Instrumentation Fluorescence SpectrophotometerUV-Vis Spectrophotometer or ColorimeterPotentiostat/Galvanostat
Key Advantages High sensitivity, rapid responseSimple operation, low costExcellent sensitivity, wide dynamic range
Key Limitations Requires specialized equipmentLower sensitivity, potential interferencesHigher cost, electrode fouling

Signaling Pathway & Experimental Workflow

Understanding the mechanism of detection and the process for evaluation is crucial for interpreting sensor performance.

Signaling Pathway: The this compound-based sensor typically operates on a "turn-off" fluorescence mechanism. The organic molecule (fluorophore) is initially fluorescent. Upon binding with the paramagnetic Fe³⁺ ion, the fluorescence is quenched, often due to a ligand-to-metal charge transfer (LMCT) or photoinduced electron transfer (PET) process.[1][4] This change in fluorescence intensity is directly proportional to the concentration of Fe³⁺.

G cluster_sensor Sensor System cluster_process Detection Process Fluorophore Sensor Molecule (this compound derivative) Complex Sensor-Fe³⁺ Complex (Non-fluorescent) Fluorophore->Complex Binding Emission Fluorescence Emission Fluorophore->Emission High Signal Analyte Fe³⁺ Ion Analyte->Complex Quenching Fluorescence Quenching Complex->Quenching Excitation Excitation Light Excitation->Fluorophore Absorption Excitation->Complex G arrow arrow start Start prep 1. Sensor & Sample Preparation start->prep cal 2. Calibration Curve Generation prep->cal lod 3. Limit of Detection (LOD) Calculation cal->lod sel 4. Selectivity Test (Interference Study) lod->sel resp 5. Response Time Measurement sel->resp comp 6. Data Comparison & Analysis resp->comp end End comp->end

References

A Researcher's Guide to Triformylphenol Derivatives in Covalent Organic Framework Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of materials science, the rational design of Covalent Organic Frameworks (COFs) is of paramount importance for researchers, scientists, and drug development professionals. The choice of organic building blocks, or "linkers," is a critical determinant of the final properties of these crystalline porous polymers. This guide provides a comprehensive cost-benefit analysis of 2-Hydroxybenzene-1,3,5-tricarbaldehyde and its key alternatives—2,4,6-Triformylphloroglucinol and Benzene-1,3,5-tricarbaldehyde—as tritopic aldehyde linkers in COF synthesis. We present a comparative overview of their performance, supported by experimental data, detailed methodologies, and a transparent cost analysis to inform your research decisions.

Performance Comparison of Triformyl-based Linkers in COF Synthesis

The selection of the aldehyde linker significantly influences the physicochemical properties of the resulting COF, including its surface area, porosity, and stability. While a direct, side-by-side comparison under identical conditions is not extensively available in the literature, this section compiles and contrasts reported data for COFs synthesized from each of the three linkers. It is crucial to note that the amine co-monomers and synthesis conditions vary between these examples, which will impact the final properties of the COFs.

Table 1: Performance Metrics of COFs Synthesized with Different Triformyl Aldehyde Linkers

Aldehyde LinkerCOF Name/ReferenceAmine Co-monomerBrunauer-Emmett-Teller (BET) Surface Area (m²/g)Pore Size (nm)Thermal Stability (TGA, °C)
This compoundCOF-A3[1]1,3,5-tris(4-aminophenyl)benzeneNot ReportedNot ReportedNot Reported
COF-1[2]2,4,6-tris(4-aminophenyl)-1,3,5-triamineNot ReportedNot ReportedNot Reported
2,4,6-TriformylphloroglucinolS-COF[3]3,7-diaminodibenzo[b,d]thiophene sulfoneHighNot specifiedNot Reported
COF-3[2]2,4,6-tris(4-aminophenyl)-1,3,5-triamineNot ReportedNot ReportedNot Reported
Benzene-1,3,5-tricarbaldehydeCOF-LZU1[4]1,4-phenylenediamineHigh~1.2Not Reported
HHU-COF-1[5]1,3,5-tris-(4-aminophenyl)triazineNot ReportedNot ReportedNot Reported

Note: The performance metrics are as reported in the cited literature. "Not Reported" indicates that the specific data point was not found in the referenced source. The term "High" for BET surface area is used when the source qualitatively describes it as such without providing a specific value.

Cost-Benefit Analysis

The choice of a linker is often a trade-off between desired performance characteristics and budgetary constraints. The hydroxylated derivatives, this compound and 2,4,6-Triformylphloroglucinol, offer the potential for enhanced functionality, such as intramolecular hydrogen bonding, which can influence the planarity and stacking of the COF layers, potentially leading to improved crystallinity and stability.[6] However, this added functionality often comes at a higher cost. Benzene-1,3,5-tricarbaldehyde, being the non-hydroxylated parent molecule, is generally the most cost-effective option.

Table 2: Cost Comparison of Triformyl Aldehyde Linkers

CompoundSupplierPurityQuantityPrice (USD)
This compoundSigma-Aldrich[7]≥95%250 mg€91.84 (~$99)
Sigma-Aldrich[7]≥95%1 g€121.24 (~$131)
ChemicalBook[8]Not Specified1 g$600
2,4,6-TriformylphloroglucinolTCI Chemicals[1]>98.0%200 mgNot Specified
TCI Chemicals[1]>98.0%1 g₹9900 (~$119)
Thermo Scientific[9]95%1 gNot Specified
Fisher Scientific[10]Not Specified1 g$49.75
Benzene-1,3,5-tricarbaldehydeTCI America[10]>98.0%Not SpecifiedNot Specified
Matrix Fine Chemicals[6]Not SpecifiedNot SpecifiedRequest Quote
Otto Chemie[11]97%250 mgNot Specified

Note: Prices are subject to change and may vary based on the supplier, purity, and quantity. The prices in USD are approximate conversions where applicable.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of high-quality COFs. Below are representative synthesis procedures for COFs using each of the discussed aldehyde linkers, as extracted from the literature.

Synthesis of a COF from this compound (COF-A3)[1]
  • Reactant Preparation: In a 20 mL glass vial, combine this compound (53.5 mg, 0.3 mmol) and 1,3,5-tris(4-aminophenyl)benzene (105.4 mg, 0.3 mmol).

  • Solvent and Catalyst Addition: Add 3 mL of mesitylene, 3 mL of dioxane, and 0.5 mL of a stock acetic acid solution to the vial.

  • Homogenization: Sonicate the mixture for 15 minutes to achieve a homogenous dispersion.

  • Degassing: Flash freeze the vial at 77 K (liquid N₂ bath) and degas the mixture.

  • Reaction: Seal the tube and heat it at 120 °C for 3 days.

  • Work-up: The detailed work-up procedure is similar to that of a related COF (COF-A) as described in the source literature.

Synthesis of a COF from 2,4,6-Triformylphloroglucinol (S-COF)[3]
  • Reactant Preparation: In a Pyrex tube (o.d. × i.d. = 10 × 8 mm), place 1,3,5-triformylphloroglucinol (Tp, 0.066 mmol) and 3,7-diaminodibenzo[b,d]thiophene sulfone (SA, 0.1 mmol).

  • Solvent and Catalyst Addition: Add a solution containing mesitylene (1.5 mL), 1,4-dioxane (1.5 mL), and aqueous acetic acid (0.3 mL, 6 mol/L).

  • Homogenization: Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Degassing: Flash freeze the tube at 77 K (liquid N₂ bath) and degas through three freeze-pump-thaw cycles to an internal pressure of 100 mTorr.

  • Reaction: The specific heating conditions are detailed in the source protocol.

Synthesis of a COF from Benzene-1,3,5-tricarbaldehyde (COF-LZU1)[4]
  • Methodology: The synthesis of COF-LZU1 involves the condensation of 1,3,5-triformylbenzene and 1,4-phenylenediamine. A notable advancement is the use of microwave-assisted synthesis.

  • Microwave-Assisted Synthesis: The reaction can be completed in 30 minutes at a temperature of 120°C. This method significantly reduces the reaction time compared to conventional solvothermal methods, which can take several days.

Visualizing the Workflow and Analysis

To further clarify the processes discussed, the following diagrams illustrate the general workflow for COF synthesis and the logical framework for the cost-benefit analysis.

COF_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification A Weigh Aldehyde and Amine Linkers B Add Solvents and Catalyst A->B C Homogenize Mixture (Sonication) B->C D Degas (Freeze-Pump-Thaw) C->D E Heat under Solvothermal or Microwave Conditions D->E F Filter and Wash the Precipitate E->F G Purify via Soxhlet Extraction F->G H Dry the Final COF Product G->H

A general workflow for the synthesis of Covalent Organic Frameworks (COFs).

Cost_Benefit_Analysis cluster_factors Decision Factors cluster_options Linker Options cluster_outcomes Potential Outcomes Cost Cost of Aldehyde Linker LowerCost Lower Synthesis Cost Cost->LowerCost Performance Desired COF Performance HighFunc Higher Functionality (e.g., H-bonding, Catalysis) Performance->HighFunc HTA 2-Hydroxybenzene- 1,3,5-tricarbaldehyde HTA->HighFunc TFP 2,4,6-Triformylphloroglucinol TFP->HighFunc BTB Benzene-1,3,5-tricarbaldehyde BTB->LowerCost Optimal Optimal Balance of Cost and Performance HighFunc->Optimal LowerCost->Optimal

A logical diagram illustrating the cost-benefit analysis for linker selection.

Conclusion

The selection of an appropriate tritopic aldehyde linker is a critical step in the design and synthesis of COFs with tailored properties. This compound and 2,4,6-Triformylphloroglucinol offer the potential for enhanced functionality due to their hydroxyl groups, which can be advantageous for applications requiring specific intermolecular interactions or catalytic activity. However, this comes at a premium price. In contrast, Benzene-1,3,5-tricarbaldehyde provides a more economical option for constructing robust COF architectures where the added functionality of hydroxyl groups is not a primary requirement.

Researchers must carefully weigh the desired performance characteristics of their target COF against the associated material costs. This guide provides a foundational framework for making an informed decision by presenting available performance data, detailed experimental protocols, and a comparative cost analysis. By considering these factors, researchers can optimize their synthetic strategies to achieve their scientific goals in a cost-effective manner.

References

A Comparative Guide to 2-Hydroxybenzene-1,3,5-tricarbaldehyde in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Hydroxybenzene-1,3,5-tricarbaldehyde, also known as 2-hydroxy-1,3,5-benzenetricarboxaldehyde or triformylphenol (HTA), is a versatile organic building block gaining significant traction in materials science.[1][2] Its unique structure, featuring three reactive aldehyde groups arranged with C3 symmetry on a phenol backbone, makes it a prime candidate for constructing highly ordered, porous materials.[3] This guide provides a comparative analysis of HTA's applications, particularly in the synthesis of Covalent Organic Frameworks (COFs), and evaluates its performance against common alternatives, supported by experimental data and detailed protocols. The presence of the hydroxyl group imparts distinct electronic properties and functionality compared to its non-hydroxylated counterpart, benzene-1,3,5-tricarbaldehyde, influencing the stability, hydrophilicity, and catalytic activity of the resulting materials.[4]

Performance Comparison in Covalent Organic Frameworks (COFs)

HTA is a foundational monomer for creating porous, crystalline COFs through Schiff base condensation reactions with multitopic amine linkers.[3] The hydroxyl group plays a critical role by enabling keto-enol tautomerism, which promotes the formation of highly stable β-ketoenamine linkages, enhancing the framework's crystallinity and chemical stability.[3] This feature distinguishes HTA-based materials from those synthesized from analogues lacking the hydroxyl functionality.

Below is a comparative summary of COFs synthesized from HTA and an alternative building block, 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (THTA), demonstrating the impact of the monomer structure on the material's properties.

Material Monomers Linkage Type Surface Area (BET, m²/g) Application Key Performance Metric
COF-1 This compound (HTA) + TAPT¹ImineNot SpecifiedNot SpecifiedNot Specified
COF-2 2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde (DHTA) + TAPT¹ImineNot SpecifiedBromine CaptureHigh uptake capacity and removal efficiency in water.[5]
TAPT-TP-COF 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (TP/THTA) + TAPT¹β-ketoenamineNot SpecifiedPhotocatalysis79% yield for 2-phenylbenzothiazole synthesis.[6]
HCOF-2 2,4-Dihydroxy-1,3,5-triformylbenzene + HydrazineNot SpecifiedNot SpecifiedWater AdsorptionOptimized for water capture via hydroxyl and keto-enamine groups.[3]

¹TAPT: 2,4,6-tris(4-aminophenyl)-1,3,5-triamine[5] or 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline[6]

Key Applications and Mechanisms

The primary application of HTA in materials science is the synthesis of COFs for various functions. The strategic placement of the hydroxyl group allows for fine-tuning of material properties.

  • Gas Adsorption and Separation: The porous and crystalline nature of HTA-based COFs makes them suitable for gas storage and separation. The polarity introduced by the hydroxyl group can enhance selectivity for specific gases.[7]

  • Catalysis: HTA-derived COFs serve as robust platforms for heterogeneous catalysis. The ordered structure allows for precise positioning of catalytic sites, while the hydroxyl group can participate in or influence catalytic reactions, boosting performance.[4][7]

  • Fluorescent Sensing: The aromatic structure of HTA can be incorporated into fluorescent frameworks. Modifications to the COF environment upon analyte binding can lead to changes in fluorescence, enabling sensing applications.[8][9]

Below is a diagram illustrating the general synthesis pathway for HTA-based Covalent Organic Frameworks.

G cluster_reactants Reactants cluster_conditions Reaction Conditions HTA 2-Hydroxybenzene- 1,3,5-tricarbaldehyde (HTA) Process Schiff Base Condensation (Solvothermal Synthesis) HTA->Process Amine Multitopic Amine Linker (e.g., TAPT) Amine->Process Solvent Solvent System (e.g., Mesitylene/Dioxane) Solvent->Process Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Process Product Porous, Crystalline Covalent Organic Framework (COF) Process->Product - H₂O

Caption: General workflow for the synthesis of a Covalent Organic Framework.

The logical relationship between the monomer structure and the resulting COF properties is visualized in the following diagram.

G cluster_monomers Monomer Building Block cluster_properties Resulting COF Properties BTA Benzene-1,3,5-tricarbaldehyde (No -OH group) Hydrophobicity Hydrophobicity BTA->Hydrophobicity HTA This compound (One -OH group) Stability Enhanced Stability (β-ketoenamine linkage) HTA->Stability Hydrophilicity Increased Hydrophilicity & Wettability HTA->Hydrophilicity Activity Enhanced Photocatalytic Activity HTA->Activity THTA 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (Three -OH groups) THTA->Hydrophilicity

Caption: Influence of hydroxyl groups on COF properties.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the synthesis of HTA and a subsequent COF.

Protocol 1: Synthesis of this compound (HTA)

This procedure is adapted from a previously reported method.[5][10]

Materials:

  • Phenol (3.6 g, 38.2 mmol)

  • Hexamethylenetetramine (HMTA) (11.8 g, 84.2 mmol)

  • Trifluoroacetic acid (TFA) (35 mL)

  • Hydrochloric acid (HCl), 4 M aqueous solution (50 mL)

  • Dimethylformamide (DMF) for recrystallization

Procedure:

  • A mixture of phenol and hexamethylenetetramine is dissolved in trifluoroacetic acid under a nitrogen atmosphere.

  • The mixture is stirred at 130°C for 16 hours, then the temperature is increased to 150°C for an additional 3 hours.

  • After cooling to 120°C, the mixture is treated with 4 M HCl (50 mL).

  • The solution is then heated at 105°C for another 30 minutes.

  • The crude product is collected by filtration and washed thoroughly with water.

  • The final product is purified by recrystallization from dimethylformamide to yield HTA as a pink solid.[5]

Protocol 2: Synthesis of an HTA-based Covalent Organic Framework (COF-1)

This protocol describes a typical solvothermal synthesis of a COF from HTA and an amine linker.[5]

Materials:

  • This compound (HTA) (26.72 mg, 0.15 mmol)

  • 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT) (53.17 mg, 0.15 mmol)

  • Mesitylene (2.5 mL)

  • Dioxane (2.5 mL)

  • Acetic acid, 6 M aqueous solution (0.5 mL)

Procedure:

  • In a 20 mL Pyrex tube, charge HTA (26.72 mg) and TAPT (53.17 mg).

  • Add mesitylene (2.5 mL), dioxane (2.5 mL), and 6 M acetic acid (0.5 mL) to the tube.

  • Sonicate the mixture for 15 minutes to achieve a homogeneous dispersion.

  • The tube is flash-frozen in a liquid nitrogen bath (77 K), degassed through three freeze-pump-thaw cycles, and then sealed under vacuum.

  • The sealed tube is heated in an oven at 120°C for 3 days.

  • After cooling to room temperature, the resulting solid is collected by filtration.

  • The collected solid is washed sequentially with acetone, tetrahydrofuran (THF), and dichloromethane to remove unreacted monomers and impurities.

  • The purified COF product is dried under vacuum at 120°C overnight.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxybenzene-1,3,5-tricarbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 2-Hydroxybenzene-1,3,5-tricarbaldehyde (CAS No. 81502-74-1), a compound frequently used in organic synthesis and materials science. Adherence to these procedures is critical for ensuring personnel safety, regulatory compliance, and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[1][2] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A fully buttoned laboratory coat.

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is to treat it as a regulated hazardous waste. It is imperative to avoid drain or trash disposal.

1. Waste Collection and Segregation:

  • Designate a specific, clearly labeled waste container for "Hazardous Organic Waste."

  • The container must be made of a material compatible with the chemical and have a secure, sealable lid.

  • Do not mix this compound with incompatible materials such as strong oxidizing agents.[3]

  • Keep the waste container closed at all times, except when adding waste.

2. Labeling and Storage:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas.

  • Store the sealed container in a designated, cool, dry, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area has secondary containment to mitigate potential leaks.

3. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information, including the chemical name and quantity.

Experimental Protocol for Neutralization of Small Quantities

For laboratories equipped and authorized to perform chemical neutralization, small quantities of this compound can be oxidized to the less hazardous 2-hydroxy-1,3,5-benzenetricarboxylic acid. This procedure should only be performed by trained personnel.

Oxidation with Potassium Permanganate:

This procedure is adapted from established methods for the oxidation of aromatic aldehydes.[4][5][6]

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) or another suitable base

  • Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) for acidification

  • Water

  • Stir plate and stir bar

  • Beaker or flask

  • pH paper or meter

Procedure:

  • In a chemical fume hood, dissolve the this compound waste in a suitable solvent (if in solid form) or dilute with water in a beaker.

  • Slowly add a basic aqueous solution (e.g., 1 M NaOH) to the mixture while stirring until the solution is alkaline.

  • Gradually add a solution of potassium permanganate to the stirred mixture. The reaction is exothermic, so add the oxidant in small portions to control the temperature.

  • Continue stirring the reaction mixture at room temperature. The purple color of the permanganate will disappear as it is consumed. If the color persists, the oxidation is likely complete.

  • After the reaction is complete, neutralize the excess permanganate by adding a small amount of a reducing agent (e.g., sodium bisulfite) until the purple color is gone and a brown precipitate of manganese dioxide forms.

  • Acidify the mixture with a dilute acid (e.g., 1 M H₂SO₄) to a pH of approximately 2.

  • The resulting solution, containing the less hazardous carboxylic acid, should be collected as hazardous aqueous waste and disposed of through your institution's EH&S department.

Quantitative Data for Hazardous Waste Characterization

Waste generated from the use of this compound must be evaluated for hazardous characteristics. The Toxicity Characteristic Leaching Procedure (TCLP) is a common method for this determination. The table below provides the regulatory limits for certain organic compounds that may be relevant.

ContaminantEPA Hazardous Waste No.Regulatory Limit (mg/L)
BenzeneD0180.5
Carbon TetrachlorideD0190.5
ChlorobenzeneD021100.0
ChloroformD0226.0
Methyl Ethyl KetoneD035200.0
NitrobenzeneD0362.0
PyridineD0385.0

Source: EPA's Resource Conservation and Recovery Act (RCRA)[3][7][8][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Have this compound Waste Assess_Quantity Assess Quantity of Waste Start->Assess_Quantity Small_Quantity Small Quantity (Lab Scale) Assess_Quantity->Small_Quantity Small Large_Quantity Large Quantity or Unused Product Assess_Quantity->Large_Quantity Large Authorized_Personnel Are Personnel Trained and Authorized for Neutralization? Small_Quantity->Authorized_Personnel Collect_Hazardous_Waste Collect in a Labeled Hazardous Waste Container Large_Quantity->Collect_Hazardous_Waste Perform_Oxidation Perform Oxidation to Carboxylic Acid (See Protocol) Authorized_Personnel->Perform_Oxidation Yes Authorized_Personnel->Collect_Hazardous_Waste No Collect_Aqueous_Waste Collect Neutralized Aqueous Waste in a Labeled Container Perform_Oxidation->Collect_Aqueous_Waste Contact_EHS Contact Environmental Health & Safety (EH&S) for Pickup Collect_Aqueous_Waste->Contact_EHS Collect_Hazardous_Waste->Contact_EHS End End: Proper Disposal Contact_EHS->End

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-Hydroxybenzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Hydroxybenzene-1,3,5-tricarbaldehyde (CAS No. 81502-74-1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this compound.

Compound Hazards: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled. It is known to cause skin irritation and serious eye irritation, and may also lead to respiratory irritation.[1][2] The GHS pictograms associated with this chemical include GHS07, indicating it is an irritant and harmful.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent direct contact and inhalation. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemMaterial/Standard Specification
Eye and Face Safety GogglesANSI Z87.1 certified, chemical splash-proof
Face ShieldTo be worn over safety goggles, especially when there is a risk of splashing.
Hand Chemical-resistant glovesButyl rubber gloves are recommended for handling aldehydes.[2] Nitrile gloves may be used for short-term splash protection.
Body Laboratory CoatFlame-resistant, fully buttoned
Respiratory Air-purifying RespiratorNIOSH-approved with appropriate cartridges for organic vapors and particulates if not handled in a certified chemical fume hood.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure risk. The following step-by-step guidance details the safe handling of this compound, which is a solid powder.[3][4]

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation of the powder.[3]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit appropriate for solid irritants should be available in the laboratory.

2. Weighing and Aliquoting:

  • Minimize Dust: To prevent the generation of airborne dust, handle the solid material carefully.

  • Weighing Procedure: If possible, weigh the compound directly within the fume hood. If a balance is not available inside the hood, tare a sealed container, add the compound to the container inside the hood, seal it, and then weigh it outside the hood.[1]

3. Experimental Use:

  • Addition to Reactions: When adding the solid to a reaction vessel, do so slowly and carefully within the fume hood to avoid creating dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly while stirring to ensure it dissolves without splashing.

4. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the compound.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect any unused compound, contaminated PPE (gloves, etc.), and weighing papers in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid organic waste.

  • Empty Containers: Original containers of the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[5]

2. Neutralization (Optional):

  • For laboratories equipped for chemical treatment, aldehyde waste can be neutralized using commercial products that render it non-hazardous.[6][7] This process must be carried out in accordance with the manufacturer's instructions and local regulations.

3. Final Disposal:

  • All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound or its solutions down the drain or in the regular trash.[8]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood prep_area Prepare Designated Work Area prep_hood->prep_area handle_weigh Weigh Compound in Hood prep_area->handle_weigh Proceed to Handling handle_experiment Perform Experimental Procedure handle_weigh->handle_experiment cleanup_decon Decontaminate Work Area and Equipment handle_experiment->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.